CRT0066101 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H24Cl2N6O |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
2-[4-(2-aminobutylamino)pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride |
InChI |
InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H |
Clé InChI |
CXYCRYGNFKDPRH-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CRT0066101 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] Emerging as a significant tool in cancer research, this compound has demonstrated notable anti-tumor activity in a variety of cancer models, including pancreatic, triple-negative breast, and bladder cancers.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of CRT0066101, detailing its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of the PKD Family
CRT0066101 acts as a pan-inhibitor of the PKD family, targeting all three isoforms: PKD1, PKD2, and PKD3.[1] It exhibits high potency with low nanomolar efficacy in cell-free assays.[2][5] By binding to the kinase domain of PKD enzymes, CRT0066101 competitively inhibits their catalytic activity, thereby preventing the phosphorylation of their downstream substrates. This inhibition is highly selective for PKD over a broad panel of other protein kinases, including PKCα, MEK, and ERK.[1]
Quantitative Inhibition Data
The inhibitory activity of CRT0066101 against the PKD isoforms has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) |
| PKD1 | 1.0[1][2][5] |
| PKD2 | 2.5[1][2][5] |
| PKD3 | 2.0[1][2][5] |
Downstream Signaling Pathways and Cellular Effects
The inhibition of PKD by CRT0066101 instigates a cascade of downstream effects, culminating in the suppression of cancer cell growth, proliferation, and survival. The primary signaling pathways and cellular outcomes affected are detailed below.
Inhibition of the NF-κB Signaling Pathway
A key consequence of PKD inhibition by CRT0066101 is the attenuation of the NF-κB signaling pathway.[2][4] PKD is known to phosphorylate IκB kinase (IKK), a critical step in the activation of NF-κB. By inhibiting PKD, CRT0066101 prevents the phosphorylation and subsequent degradation of IκB, leading to the sequestration of NF-κB in the cytoplasm and the inhibition of its transcriptional activity.[4][6] This results in the downregulation of NF-κB target genes that promote cell survival and proliferation, such as cyclin D1 and survivin.[4]
Induction of Cell Cycle Arrest
CRT0066101 has been shown to induce cell cycle arrest, primarily at the G2/M phase, in bladder and colorectal cancer cells.[3][7] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, CRT0066101 treatment leads to decreased levels of cyclin B1 and CDK1, and an increase in the inhibitory phosphorylation of CDK1 (Thr14/Tyr15).[7] Furthermore, the expression of Cdc25C, a phosphatase that activates CDK1, is downregulated.[7]
Promotion of Apoptosis
Inhibition of PKD signaling by CRT0066101 also leads to the induction of apoptosis in various cancer cell lines.[3][4] This is evidenced by an increase in the levels of cleaved caspase-3 and poly (ADP-ribose) polymerase (PARP), which are hallmarks of programmed cell death.[3][7] In pancreatic cancer cells, CRT0066101 treatment resulted in a 6-10 fold increase in apoptosis.[4][5]
Effects on Other Cancer-Driving Factors
In triple-negative breast cancer (TNBC), CRT0066101 has been shown to inhibit the phosphorylation of several key cancer-driving factors, including MYC, MAPK1/3, AKT, and YAP.[3] This broad-spectrum effect on multiple oncogenic signaling pathways contributes to its potent anti-tumor activity in this aggressive cancer subtype.
In Vitro and In Vivo Efficacy
The anti-cancer effects of CRT0066101 have been demonstrated in both cell culture and animal models.
In Vitro Cell Proliferation Inhibition
CRT0066101 effectively inhibits the proliferation of a range of cancer cell lines. The IC50 values for cell proliferation are generally in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic Cancer | 1.0[2][4] |
| T24T | Bladder Cancer | 0.3333[7] |
| T24 | Bladder Cancer | 0.4782[7] |
| UMUC1 | Bladder Cancer | 0.4796[7] |
| TCCSUP | Bladder Cancer | 1.4300[7] |
In Vivo Tumor Growth Inhibition
Oral administration of CRT0066101 has been shown to significantly suppress tumor growth in xenograft mouse models of pancreatic and bladder cancer.[4][7] For instance, in a Panc-1 subcutaneous xenograft model, oral administration of 80 mg/kg/day for 24 days resulted in a significant abrogation of tumor growth.[4][8]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of CRT0066101.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Seed cancer cells (e.g., Panc-1, T24) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of CRT0066101 dihydrochloride (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Treat cells with CRT0066101 (e.g., 0.5, 1, 2.5 µM) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.
Methodology:
-
Treat cells with CRT0066101 at the desired concentration and time point.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-PKD, phospho-IKK, phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the levels of the phosphorylated protein to the total protein or a loading control like β-actin.
Conclusion
This compound is a highly potent and selective pan-inhibitor of the PKD family of kinases. Its core mechanism of action involves the direct inhibition of PKD activity, leading to the disruption of multiple downstream signaling pathways crucial for cancer cell survival and proliferation, most notably the NF-κB pathway. The induction of cell cycle arrest and apoptosis further contributes to its robust anti-tumor effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the nuanced roles of individual PKD isoforms and the potential for combination therapies will continue to refine our understanding and application of CRT0066101 in oncology.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
The Function and Mechanism of CRT0066101 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0066101 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] Emerging as a significant tool in cancer research, this compound effectively targets all three PKD isoforms (PKD1, PKD2, and PKD3), demonstrating anti-tumor activity across a range of cancer types, including triple-negative breast cancer, pancreatic cancer, colorectal cancer, and bladder cancer.[4] Its mechanism of action involves the direct inhibition of PKD catalytic activity, leading to the modulation of a complex network of downstream signaling pathways that govern cell proliferation, survival, and cell cycle progression. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of CRT0066101.
Core Mechanism of Action
CRT0066101 functions as a pan-PKD inhibitor, binding to the catalytic domain of PKD isoforms and blocking their phosphotransferase activity.[5] This inhibition prevents the phosphorylation of downstream PKD substrates, thereby disrupting multiple oncogenic signaling cascades. The primary consequences of PKD inhibition by CRT0066101 in cancer cells are the suppression of cell proliferation, induction of apoptosis (programmed cell death), and arrest of the cell cycle.[6][7][8]
Impact on Cellular Signaling
Inhibition of PKD by CRT0066101 has been shown to downregulate the phosphorylation of several key cancer-driving proteins.[6][7][8] A comparative phosphoproteomic analysis revealed that CRT0066101 modulates a complex phosphor-signaling network.[6][7][8] Key signaling pathways and molecules affected include:
-
MAPK/ERK Pathway: CRT0066101 treatment leads to a significant decrease in the phosphorylation of MAPK1/3 (ERK1/2), key components of a pathway crucial for tumor growth and survival.[6][7]
-
PI3K/AKT Pathway: The compound effectively reduces the phosphorylation of AKT at Ser473, a critical node in a major cell survival pathway.[6][7]
-
Hippo-YAP Pathway: CRT0066101 has been observed to decrease the phosphorylation of YAP (Yes-associated protein) at Ser127, a key regulator of cell proliferation and organ size.[6][7]
-
MYC Proto-Oncogene: The phosphorylation of the oncogenic transcription factor MYC is also inhibited by CRT0066101, impacting its role in promoting cell survival and proliferation.[6][7]
-
NF-κB Pathway: In pancreatic cancer models, CRT0066101 attenuates PKD1-mediated NF-κB activation and consequently abrogates the expression of NF-κB-dependent proliferative and pro-survival proteins.[9][10][11]
The collective inhibition of these pathways contributes to the potent anti-cancer effects of CRT0066101.
Caption: CRT0066101 inhibits PKD, leading to decreased phosphorylation of downstream targets and reduced cell proliferation and survival.
Quantitative Data
The inhibitory potency of CRT0066101 against PKD isoforms has been quantified in cell-free assays. Additionally, its effect on cancer cell proliferation has been determined in various cell lines.
| Target | Assay Type | IC₅₀ Value | Reference |
| PKD1 | Cell-free | 1 nM | [1][2][3][9][10][12] |
| PKD2 | Cell-free | 2.5 nM | [1][2][3][9][10][12] |
| PKD3 | Cell-free | 2 nM | [1][2][3][9][10][12] |
| PIM2 | Cell-free | ~135.7 nM | [12][13] |
| Panc-1 Cell Proliferation | BrdU incorporation | 1 µM | [9][10][13][14] |
| T24T Bladder Cancer Cells | Cell Growth | 0.3333 µM | [15] |
| T24 Bladder Cancer Cells | Cell Growth | 0.4782 µM | [15] |
| UMUC1 Bladder Cancer Cells | Cell Growth | 0.4796 µM | [15] |
| TCCSUP Bladder Cancer Cells | Cell Growth | 1.4300 µM | [15] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CRT0066101.
Cell Viability and Proliferation Assay (CCK-8)
This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan (B1609692) dye.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Treat cells with various concentrations of CRT0066101 and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[16][17][18]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[16][17][18]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[16][17][18]
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with CRT0066101 as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[6][15][19][20][21]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6][19][21]
-
Data Acquisition: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[6][15]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping.[2][14][22] Incubate for at least 30 minutes on ice.[14][22]
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a solution containing Propidium Iodide and RNase A (to degrade RNA and ensure only DNA is stained).[2][14][23]
-
Incubation: Incubate for 5-10 minutes at room temperature.[14]
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins.
-
Sample Preparation: Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer, such as 5% BSA in TBST, to prevent non-specific antibody binding. For phosphoprotein detection, BSA is often preferred over milk.[1]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.[24] Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping protein like β-actin).
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of CRT0066101 in a living organism.
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[12][25][26]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]
-
Drug Administration: Administer CRT0066101 orally (by gavage) or via another appropriate route at a predetermined dose and schedule. The control group receives the vehicle.[11][13]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[12]
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers, or Western blotting.[11]
Caption: A typical experimental workflow for evaluating the anti-cancer properties of CRT0066101.
Conclusion
CRT0066101 dihydrochloride is a highly effective and specific inhibitor of the PKD kinase family. Its ability to concurrently suppress multiple oncogenic signaling pathways, including MAPK/ERK, PI3K/AKT, and NF-κB, underscores its potential as a valuable therapeutic agent in oncology. The comprehensive experimental data generated from in vitro and in vivo studies provide a robust foundation for its continued investigation and development in the treatment of various cancers. This guide serves as a technical resource for researchers and drug development professionals seeking to understand and utilize this promising compound.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 8. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. kumc.edu [kumc.edu]
- 22. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
CRT0066101 Dihydrochloride: A Pan-PKD Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CRT0066101 dihydrochloride (B599025) is a potent and selective, orally bioavailable small molecule inhibitor of the protein kinase D (PKD) family of serine/threonine kinases.[1][2][3] The PKD family, comprising PKD1, PKD2, and PKD3, plays a crucial role in a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[4] Dysregulation of PKD signaling has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][5] This technical guide provides a comprehensive overview of CRT0066101, summarizing its inhibitory activity, detailing its mechanism of action, and providing methodologies for key experimental assays.
Quantitative Data Summary
CRT0066101 demonstrates potent inhibitory activity against all three PKD isoforms in the low nanomolar range. Its efficacy has also been established in various cancer cell lines, particularly those of pancreatic and bladder origin.
Table 1: In Vitro Inhibitory Activity of CRT0066101 against PKD Isoforms
| Target | IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
Data sourced from multiple consistent reports.[3][6][7]
Table 2: Cellular Inhibitory Activity of CRT0066101 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| Panc-1 | Pancreatic | Cell Proliferation (BrdU) | 1 |
| T24T | Bladder | Cell Viability (MTT) | 0.3333 |
| T24 | Bladder | Cell Viability (MTT) | 0.4782 |
| UMUC1 | Bladder | Cell Viability (MTT) | 0.4796 |
| TCCSUP | Bladder | Cell Viability (MTT) | 1.4300 |
IC50 values in cellular assays are typically higher than in biochemical assays due to factors such as cell permeability and off-target effects.[4][8]
Mechanism of Action: Targeting the PKD-NF-κB Signaling Axis
CRT0066101 exerts its anti-cancer effects primarily through the inhibition of the PKD-mediated activation of the NF-κB signaling pathway.[1][2] In pancreatic cancer, for instance, PKD1 and PKD2 are often upregulated.[1] CRT0066101 blocks the autophosphorylation and activation of these PKD isoforms.[1][9] This inhibition prevents the subsequent phosphorylation of downstream targets, including IκB kinase (IKK), which is a critical step in the activation of the transcription factor NF-κB.[10]
By suppressing NF-κB activation, CRT0066101 downregulates the expression of numerous NF-κB-dependent genes that are essential for cell proliferation and survival.[1][11] These include anti-apoptotic proteins such as survivin, Bcl-2, and Bcl-xL, as well as cell cycle regulators like cyclin D1.[1][8] The abrogation of these pro-survival signals ultimately leads to cell cycle arrest and apoptosis in cancer cells.[1][9]
In bladder cancer, CRT0066101 has been shown to induce G2/M cell cycle arrest.[4][12] This is achieved by modulating the levels and phosphorylation status of key cell cycle proteins, including CDK1 and cyclin B1.[4][13]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of CRT0066101 are provided below. These protocols are based on standard laboratory procedures and published literature.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of CRT0066101 on the enzymatic activity of PKD isoforms.
Materials:
-
Recombinant human PKD1, PKD2, and PKD3 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
PKD substrate (e.g., a synthetic peptide)
-
CRT0066101 dihydrochloride
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of CRT0066101 in kinase buffer.
-
In a 96-well plate, add the recombinant PKD enzyme, the specific substrate, and the diluted CRT0066101 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the phosphorylated substrate using a suitable detection method, such as fluorescence polarization, TR-FRET, or radiometric analysis.
-
Calculate the percentage of inhibition for each concentration of CRT0066101 and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]
Materials:
-
Cancer cell lines (e.g., Panc-1, T24)
-
Cell culture medium and supplements
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of CRT0066101 or vehicle control and incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.[9]
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU antibody (FITC-conjugated)
-
Propidium iodide (PI)/RNase A staining buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with CRT0066101 as described for the cell viability assay.
-
Towards the end of the treatment period, add BrdU labeling reagent to the culture medium and incubate for 1-2 hours to allow for incorporation into newly synthesized DNA.
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using a fixation buffer.
-
Denature the DNA using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.
-
Neutralize the acid and wash the cells.
-
Stain with a fluorescently labeled anti-BrdU antibody.
-
Resuspend the cells in PI/RNase A staining buffer for total DNA content analysis.
-
Analyze the cells by flow cytometry to determine the percentage of cells in the S-phase of the cell cycle (BrdU-positive cells).
Western Blotting for NF-κB Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PKD, anti-PKD, anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with CRT0066101 for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Studies
Animal models are used to evaluate the anti-tumor efficacy of CRT0066101 in a living organism.[4][9]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., Panc-1)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control (e.g., 5% dextrose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CRT0066101 (e.g., 80 mg/kg/day) or vehicle control orally by gavage.[9]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC) for Ki-67 and TUNEL
IHC is performed on tumor tissues from xenograft studies to assess cell proliferation (Ki-67) and apoptosis (TUNEL).[8][9]
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Microtome
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Blocking solution
-
Primary antibodies (anti-Ki-67) or TUNEL assay kit
-
Biotinylated secondary antibody and streptavidin-HRP complex (for Ki-67)
-
DAB substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Cut thin sections (e.g., 4-5 µm) from the paraffin-embedded tumor blocks.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the sections in the appropriate buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
For Ki-67 staining, incubate with the primary anti-Ki-67 antibody.
-
For TUNEL staining, follow the manufacturer's protocol for the TUNEL assay kit.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex (for Ki-67).
-
Develop the signal with a DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope and quantify the percentage of Ki-67-positive or TUNEL-positive cells.
Conclusion
This compound is a highly potent and selective pan-PKD inhibitor with significant anti-cancer activity demonstrated in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of the pro-survival NF-κB signaling pathway, provides a strong rationale for its development as a therapeutic agent for cancers with dysregulated PKD activity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of CRT0066101 and other PKD inhibitors.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.au]
- 2. ch.promega.com [ch.promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CRT0066101 Dihydrochloride in NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a critical transcription factor involved in regulating a myriad of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of numerous diseases, most notably cancer. The Protein Kinase D (PKD) family of serine/threonine kinases has emerged as a key upstream regulator of NF-κB activation. CRT0066101 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of all PKD isoforms. This technical guide provides an in-depth analysis of the role of CRT0066101 in modulating the NF-κB signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Introduction to CRT0066101 Dihydrochloride
CRT0066101 is an orally bioavailable, small-molecule inhibitor that demonstrates high potency and selectivity for the entire Protein Kinase D (PKD) family, which includes PKD1, PKD2, and PKD3.[1][2] By targeting these kinases, CRT0066101 effectively blocks their catalytic activity, thereby interfering with the downstream signaling cascades they regulate. A significant body of research has highlighted the therapeutic potential of CRT0066101 in various cancer models, primarily through its ability to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in vivo.[2][3] A central mechanism underlying these anti-cancer effects is the modulation of the NF-κB signaling pathway.
Mechanism of Action: Inhibition of the PKD/NF-κB Axis
The canonical NF-κB signaling pathway is tightly controlled by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing it to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation.[4][5]
PKD has been identified as a crucial upstream kinase that can activate the IKK complex.[6][7] CRT0066101, by directly inhibiting PKD, prevents the subsequent activation of the IKK complex. This leads to the stabilization of IκBα, which remains bound to NF-κB, thereby preventing its nuclear translocation and transcriptional activity.[3] The consequence is the downregulation of NF-κB-dependent gene products that are essential for cell proliferation and survival, such as cyclin D1, survivin, and cIAP-1.[3][8]
Quantitative Data
The efficacy of CRT0066101 has been quantified in various biochemical and cell-based assays. The following tables summarize key findings from the literature.
Table 1: Biochemical Potency of CRT0066101 Against PKD Isoforms
| Kinase Isoform | IC50 (nM) | Reference(s) |
| PKD1 | 1 | [1][9][10] |
| PKD2 | 2.5 | [1][9][10] |
| PKD3 | 2 | [1][9] |
IC50 values were determined by in vitro kinase assays measuring the inhibition of peptide substrate phosphorylation.
Table 2: Cellular Potency of CRT0066101 in Pancreatic Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference(s) |
| Panc-1 | BrdU Incorporation | 1 | [3] |
| Panc-1 | FACE Assay (pS916-PKD) | 0.5 | [3] |
The BrdU incorporation assay measures cell proliferation, while the FACE (Fast Activated Cell-based ELISA) assay measures the phosphorylation of PKD at Ser916, an indicator of its activation.
Table 3: Effect of CRT0066101 on NF-κB-Dependent Gene Product Expression
| Gene Product | Effect | Cell Line | Reference(s) |
| Cyclin D1 | Abrogated Expression | Panc-1 (in vivo) | [8][11] |
| Survivin | Abrogated Expression | Panc-1 (in vivo) | [8][11] |
| cIAP-1 | Abrogated Expression | Panc-1 (in vivo) | [8][11] |
Expression levels were determined in tumor explants from xenograft models following oral administration of CRT0066101.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the role of CRT0066101 in NF-κB signaling.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of CRT0066101 on the catalytic activity of PKD isoforms.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant PKD enzyme (PKD1, PKD2, or PKD3), a specific peptide substrate, and varying concentrations of CRT0066101 in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as fluorescence polarization (e.g., IMAP assay) or radioactivity detection if using [γ-³²P]ATP.[12][13]
-
Data Analysis: Calculate the IC50 value, which is the concentration of CRT0066101 required to inhibit 50% of the kinase activity.
Western Blot Analysis
Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in the NF-κB signaling pathway following treatment with CRT0066101.
Methodology:
-
Cell Lysis: Treat cells with CRT0066101 for the desired time and then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-PKD, total PKD, phospho-IκBα, total IκBα, p65, and a loading control like β-actin).[14][15]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Cell Viability and Proliferation Assays
These assays are crucial for determining the functional consequences of NF-κB inhibition by CRT0066101 on cancer cells.
4.3.1. CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.[17]
Methodology:
-
Cell Plating: Seed cells in an opaque-walled multiwell plate and allow them to adhere.
-
Treatment: Treat the cells with a range of concentrations of CRT0066101 and incubate for a specified period (e.g., 24-72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.
-
Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP and thus the number of viable cells.[18][19]
4.3.2. BrdU Incorporation Assay
This assay measures cell proliferation by detecting the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA.[1][20]
Methodology:
-
Cell Treatment: Treat cells with CRT0066101 for a desired duration.
-
BrdU Labeling: Add BrdU labeling solution to the cell culture and incubate to allow for its incorporation into the DNA of proliferating cells.[9][10]
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a fluorescently labeled or HRP-conjugated secondary antibody.
-
Quantification: Measure the signal using a microplate reader (for colorimetric or fluorometric detection) or by microscopy. The intensity of the signal is directly proportional to the level of cell proliferation.[9]
NF-κB Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Methodology:
-
Transfection: Co-transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with CRT0066101, followed by stimulation with an NF-κB activator (e.g., TNF-α).[21][22]
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the specific effect on NF-κB transcriptional activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.[23]
Methodology:
-
Nuclear Extract Preparation: Treat cells with CRT0066101 and an NF-κB activator, then prepare nuclear extracts.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for biotinylated probes). A "shift" in the mobility of the probe indicates the formation of an NF-κB-DNA complex.[24]
Conclusion
This compound is a powerful research tool and a potential therapeutic agent that effectively inhibits the NF-κB signaling pathway through its potent and selective inhibition of PKD isoforms. The data and methodologies presented in this technical guide provide a comprehensive overview for researchers and drug development professionals working to understand and target the PKD/NF-κB axis in cancer and other diseases. The consistent findings across various experimental platforms underscore the significant role of CRT0066101 in attenuating NF-κB-mediated cell proliferation and survival, making it a valuable compound for further investigation.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. PKD PREVENTS H2O2-INDUCED APOPTOSIS VIA NF-κB AND p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase D mediates a stress-induced NF-κB activation and survival pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophoretic mobility shift assay (EMSA) for NF-κB DNA-binding [bio-protocol.org]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. assaygenie.com [assaygenie.com]
- 11. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. In vitro kinase assay [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. ch.promega.com [ch.promega.com]
- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scirp.org [scirp.org]
The Pro-Apoptotic Effects of CRT0066101 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0066101 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, with IC50 values of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively[1]. It also exhibits inhibitory activity against PIM2 kinase[1]. Emerging evidence has highlighted its significant anti-tumor properties, primarily through the induction of apoptosis in various cancer cell lines, including pancreatic and triple-negative breast cancer[1]. This technical guide provides an in-depth overview of the mechanisms by which CRT0066101 dihydrochloride influences apoptosis signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the molecular cascades involved.
Core Mechanism of Action: PKD Inhibition
CRT0066101 exerts its pro-apoptotic effects by targeting and inhibiting the catalytic activity of PKD isoforms. PKD is a family of kinases implicated in diverse cellular processes, including proliferation, survival, and migration. In many cancers, PKD is aberrantly activated and contributes to tumorigenesis by promoting cell survival and inhibiting apoptosis. By blocking PKD activity, CRT0066101 disrupts these pro-survival signals, sensitizing cancer cells to apoptotic cell death.
Impact on Apoptosis Signaling Pathways
The inhibition of PKD by CRT0066101 triggers a cascade of downstream events that converge on the core apoptotic machinery. The primary pathways affected are the NF-κB signaling pathway and the intrinsic apoptosis pathway, characterized by the involvement of the Bcl-2 family of proteins and subsequent caspase activation.
Modulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in cell survival, inflammation, and immunity[2][3][4][]. In many cancer cells, NF-κB is constitutively active, leading to the upregulation of anti-apoptotic proteins. CRT0066101 has been shown to attenuate PKD-mediated NF-κB activation[1][6]. This inhibition leads to the downregulation of NF-κB target genes that promote cell survival, thereby lowering the threshold for apoptosis induction.
Figure 1: CRT0066101 Inhibition of the Pro-Survival NF-κB Pathway.
Induction of the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these proteins determines the cell's fate. CRT0066101 treatment has been shown to downregulate the expression of anti-apoptotic Bcl-2 family proteins, shifting the balance in favor of apoptosis[1]. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Figure 2: CRT0066101-Induced Intrinsic Apoptosis Pathway.
Quantitative Data on Pro-Apoptotic Effects
The pro-apoptotic activity of CRT0066101 has been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: In Vitro Efficacy of CRT0066101
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Panc-1 | Pancreatic | IC50 (Proliferation) | 1 µM | [1] |
| Panc-1 | Pancreatic | Apoptosis Induction | 6-10 fold increase | [1] |
| Multiple | Pancreatic | Cleaved Caspase-3 | Increased | [1] |
| TNBC cells | Triple-Negative Breast | Apoptosis | Increased | |
| HCT116 | Colorectal | Caspase-3 Activation | Increased | |
| HCT116 | Colorectal | PARP Cleavage | Increased |
Table 2: In Vivo Efficacy of CRT0066101
| Cancer Model | Treatment | Outcome | Reference |
| Panc-1 Orthotopic | 80 mg/kg/day (oral) | Increased TUNEL-positive cells | [1][6] |
| Panc-1 Orthotopic | 80 mg/kg/day (oral) | Reduced tumor growth | [1][6] |
| Bladder Cancer Xenograft | Daily administration | Significantly blocked tumor growth | |
| TNBC Xenograft | Not specified | Reduced tumor volume |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the pro-apoptotic effects of CRT0066101.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic effects of CRT0066101.
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of CRT0066101 for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
BrdU Incorporation Assay: Measures DNA synthesis as an indicator of cell proliferation.
-
Culture cells in the presence of CRT0066101.
-
Add BrdU to the culture medium and incubate to allow its incorporation into newly synthesized DNA.
-
Fix the cells and denature the DNA.
-
Detect the incorporated BrdU using a specific anti-BrdU antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting colorimetric or chemiluminescent signal.
-
Apoptosis Detection Assays
These assays directly measure the extent of apoptosis induced by CRT0066101.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fix and permeabilize cells or tissue sections.
-
Incubate with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-labeled dUTPs. TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detect the incorporated biotin-dUTPs using streptavidin conjugated to a fluorescent dye or an enzyme (e.g., HRP for colorimetric detection)[7].
-
Visualize and quantify the labeled cells using microscopy or flow cytometry.
-
-
Caspase Activity Assay: Measures the activity of key executioner caspases, such as caspase-3.
-
Lyse cells treated with CRT0066101.
-
Incubate the cell lysate with a specific caspase substrate conjugated to a reporter molecule (e.g., a fluorophore or a chromophore)[8][9][10][11][12].
-
Cleavage of the substrate by the active caspase releases the reporter molecule.
-
Measure the fluorescence or absorbance to quantify caspase activity[8][9].
-
Figure 3: General Workflow for a Fluorometric Caspase-3 Activity Assay.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptosis pathways.
-
Protein Extraction: Lyse CRT0066101-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bcl-xL, cleaved caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in malignant cells. Its mechanism of action, centered on the inhibition of PKD, leads to the disruption of key pro-survival signaling pathways, including the NF-κB pathway, and the activation of the intrinsic apoptotic cascade. The downregulation of anti-apoptotic Bcl-2 family proteins and subsequent activation of caspases are critical events in this process. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of CRT0066101 and its role in modulating apoptosis. Further research is warranted to fully elucidate its clinical utility and to identify potential biomarkers for patient stratification.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
- 8. caspase3 assay [assay-protocol.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Selectivity of CRT0066101 for Protein Kinase D Isoforms
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the small molecule inhibitor CRT0066101, focusing on its selectivity profile against the isoforms of Protein Kinase D (PKD). It includes quantitative data, comprehensive experimental methodologies, and visual representations of signaling pathways and workflows to facilitate a deeper understanding for research and development applications.
Introduction: Protein Kinase D and the Inhibitor CRT0066101
The Protein Kinase D (PKD) family, comprising serine/threonine kinases PKD1, PKD2, and PKD3, represents a critical node in cellular signaling. These kinases are downstream effectors of diacylglycerol (DAG) and are activated by protein kinase C (PKC). The PKD family is implicated in a wide array of fundamental biological processes, including cell proliferation, differentiation, membrane trafficking, immune regulation, and angiogenesis.[1][2] Dysregulation of PKD signaling is increasingly associated with various pathologies, most notably cancer, making it an attractive therapeutic target.[2][3]
CRT0066101 is a potent, selective, and orally bioavailable small molecule inhibitor that targets all three isoforms of the PKD family.[2][3] Its development has provided a crucial tool for elucidating the specific roles of PKD in disease and has shown potential as a therapeutic agent, particularly in oncology.[3][4] This document serves to consolidate the technical data regarding its isoform selectivity and the experimental frameworks used for its characterization.
Data Presentation: Quantitative Inhibitory Activity
CRT0066101 demonstrates potent inhibitory activity against all three PKD isoforms, with IC₅₀ values in the low nanomolar range. This pan-PKD inhibition profile is a defining characteristic of the compound. The biochemical potency has been consistently reported across multiple studies.
Table 1: Biochemical IC₅₀ Values of CRT0066101 for PKD Isoforms
| Kinase Isoform | IC₅₀ (nM) |
| PKD1 | 1.0[1][2][5] |
| PKD2 | 2.5[1][2][5] |
| PKD3 | 2.0[1][2][5] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.
Beyond its primary targets, CRT0066101 has been profiled against a broad panel of other protein kinases to establish its selectivity. It exhibits high selectivity for the PKD family, showing minimal inhibition against over 90 other kinases, including closely related ones like PKCα, as well as MEK, ERK, c-Raf, and c-Src.[5][6] While potent against PKD isoforms, it has also been identified as an inhibitor of PIM2 kinase with an IC₅₀ of approximately 135.7 nM.[1][7][8]
Experimental Protocols
The characterization of CRT0066101's selectivity involves a multi-tiered approach, beginning with biochemical assays and progressing to cell-based and in vivo models.
Protocol: Biochemical Kinase Inhibition Assay (IC₅₀ Determination)
To determine the biochemical IC₅₀ values, an in vitro kinase assay measuring the phosphorylation of a peptide substrate is employed. The Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) assay is a common method for this purpose.[4]
Objective: To quantify the concentration-dependent inhibition of purified PKD1, PKD2, and PKD3 by CRT0066101.
Materials:
-
Purified, active recombinant human PKD1, PKD2, and PKD3 enzymes.
-
Fluorescently labeled peptide substrate for PKD.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
ATP (at a concentration near the Kₘ for each enzyme).
-
CRT0066101, serially diluted in DMSO.
-
IMAP binding buffer containing trivalent metal-coated nanoparticles.
-
384-well microplates.
-
Fluorescence polarization plate reader.
Methodology:
-
Assay Preparation: Prepare serial dilutions of CRT0066101 in a microplate. Add the kinase and the fluorescently labeled peptide substrate to each well containing the inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction by adding the IMAP binding buffer. The nanoparticles in the buffer bind specifically to the phosphate (B84403) group on the phosphorylated substrate.
-
Detection: Binding of the large nanoparticle complex to the small fluorescent peptide results in a significant decrease in the peptide's rotational speed, leading to a high fluorescence polarization signal. Unphosphorylated peptides remain unbound and exhibit a low polarization signal.
-
Data Analysis: Measure fluorescence polarization in each well. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Cellular PKD Phosphorylation Assay
Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context. The Fast Activated Cell-based ELISA (FACE) assay is used to measure the inhibition of PKD autophosphorylation at a key activation loop site (pS916) within cells.[4]
Objective: To measure the potency of CRT0066101 in inhibiting PKD activation in intact cells.
Materials:
-
A relevant cell line (e.g., Panc-1 pancreatic cancer cells).[4]
-
Cell culture medium and reagents.
-
CRT0066101.
-
A stimulating agonist (e.g., Neurotensin) to induce PKD activation.[4]
-
Fixing and permeabilization buffers.
-
Primary antibody specific for phosphorylated PKD (e.g., anti-pS916-PKD1/2).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent or colorimetric substrate.
-
96-well cell culture plates.
-
Plate reader.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Inhibitor Treatment: Treat the cells with a serial dilution of CRT0066101 for a predetermined time (e.g., 1 hour).
-
Stimulation: Add a GPCR agonist like neurotensin (B549771) to stimulate the PKC-PKD pathway and induce PKD autophosphorylation.[4]
-
Fixation and Permeabilization: After a short incubation with the agonist, fix the cells with a formaldehyde-based buffer, followed by permeabilization to allow antibody entry.
-
Immunodetection: Incubate the cells with the primary antibody against phospho-PKD, followed by incubation with the HRP-conjugated secondary antibody.
-
Signal Development: Add the appropriate substrate and measure the resulting signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to control wells and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC₅₀.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the signaling context in which CRT0066101 acts.
Caption: Upstream activation pathway of Protein Kinase D (PKD).
Caption: Mechanism of action for CRT0066101 on PKD signaling.
Experimental Workflow
The logical progression for evaluating a kinase inhibitor is depicted below.
Caption: General experimental workflow for kinase inhibitor evaluation.
Conclusion
CRT0066101 is a well-characterized, potent, and selective pan-inhibitor of the Protein Kinase D family. Biochemical assays confirm its ability to inhibit PKD1, PKD2, and PKD3 with low nanomolar IC₅₀ values.[1][2][5][9] Its high degree of selectivity against a wide range of other kinases underscores its utility as a specific pharmacological probe. The methodologies outlined herein, from enzymatic assays to cellular target engagement studies, provide a robust framework for the continued investigation of CRT0066101 and the development of future PKD-targeted therapeutics. Its efficacy in cellular and in vivo models of cancer further validates PKD as a significant target in oncology.[3][4][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 10. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to CRT0066101 Dihydrochloride: Mechanism and Impact on Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 dihydrochloride (B599025) is a potent and orally bioavailable small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] Emerging as a significant agent in oncology research, CRT0066101 targets all three PKD isoforms (PKD1, PKD2, and PKD3), which are increasingly implicated in the signaling pathways that drive cancer cell proliferation, survival, and invasion.[1][3][4] This technical guide provides a comprehensive overview of CRT0066101's mechanism of action, its quantifiable effects on cancer cells, the signaling pathways it modulates, and the experimental protocols used to ascertain its efficacy.
Core Mechanism of Action
CRT0066101 functions as a pan-PKD inhibitor, demonstrating high selectivity and potency against all known isoforms.[1][2] The inhibition of PKD disrupts downstream signaling cascades that are crucial for mitogenesis and cell survival in various cancer types. By blocking the catalytic activity of PKD, CRT0066101 effectively halts the phosphorylation of numerous downstream substrates, leading to the anti-proliferative effects detailed in this guide.[2][3]
Quantitative Impact on Cancer Cell Proliferation
The efficacy of CRT0066101 has been demonstrated across a range of cancer cell lines. The following tables summarize the key quantitative data from various studies.
Table 1: Inhibitory Potency (IC50) of CRT0066101 Against PKD Isoforms
| PKD Isoform | IC50 (nM) |
| PKD1 | 1.0 |
| PKD2 | 2.5 |
| PKD3 | 2.0 |
| Data sourced from Tocris Bioscience.[1] |
Table 2: In Vitro Effects of CRT0066101 on Cancer Cell Lines
| Cancer Type | Cell Line | Effect | Concentration / Notes |
| Pancreatic Cancer | Panc-1 | Inhibition of BrdU incorporation (proliferation) | IC50 value of 1 µM.[3] |
| Pancreatic Cancer | Panc-1 | 6–10 fold induction of apoptosis (measured by cleaved caspase-3) | Not specified.[3] |
| Triple-Negative Breast Cancer (TNBC) | Multiple | Inhibition of proliferation, increased apoptosis, and G1-phase cell cycle arrest.[5][6] | Treated with 1 and 3 µM.[5] |
| Colorectal Cancer (CRC) | HCT116 | Dose-dependent suppression of PKD2 activation, leading to G2/M arrest and apoptosis.[2] | Not specified. |
| Bladder Cancer | Multiple | Suppression of proliferation and migration; G2/M cell cycle arrest.[7] | Assessed at concentrations from 0.625 to 20 µM. |
Table 3: In Vivo Efficacy of CRT0066101 in Xenograft Models
| Cancer Type | Model System | Dosage & Administration | Outcome |
| Pancreatic Cancer | Panc-1 subcutaneous xenograft | 80 mg/kg/day, oral, for 28 days | Significant abrogation of tumor growth; peak tumor concentration of 12 µM achieved within 2 hours.[3][4] |
| Pancreatic Cancer | Panc-1 orthotopic model | 80 mg/kg/day, oral, for 21 days | Potent blockade of tumor growth, reduced Ki-67 proliferation index, and increased TUNEL+ apoptotic cells.[3][4] |
| TNBC | Mouse xenograft model | Not specified | Reduced breast tumor volume.[5][6] |
| Bladder Cancer | Mouse flank xenograft model | Not specified | Blocked tumor growth.[7] |
| Colorectal Cancer | HCT116 xenograft in nude mice | Daily administration (dose not specified) | Significant inhibition of tumor growth.[2] |
Modulated Signaling Pathways
CRT0066101's inhibition of PKD impacts several critical cancer-driving signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.
The NF-κB Pathway in Pancreatic Cancer
In pancreatic cancer, PKD1/2 inhibition by CRT0066101 leads to decreased NF-κB activation.[3] This abrogates the expression of NF-κB-dependent genes that are essential for cell proliferation and survival, such as Cyclin D1, survivin, and cIAP-1.[3][4]
Multi-Pathway Inhibition in Triple-Negative Breast Cancer (TNBC)
In TNBC, CRT0066101 exhibits broader effects by inhibiting the phosphorylation of several key cancer-driving factors downstream of PKD2 and PKD3.[2][5] This includes the suppression of MYC, MAPK, AKT, and YAP signaling pathways, leading to cell cycle arrest and apoptosis.[5][6][8]
G2/M Cell Cycle Arrest in Bladder Cancer
In bladder cancer, CRT0066101-mediated inhibition of PKD2 leads to G2/M phase cell cycle arrest.[7] This is achieved by modulating the levels and activity of key cell cycle regulators, including a decrease in the Cyclin B1/CDK1 complex activity.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the impact of CRT0066101.
Cell Viability / Proliferation Assay (MTT/CCK-8)
This protocol is a generalized procedure based on standard methods for assessing cell viability.[9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CRT0066101 dihydrochloride in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of CRT0066101 (e.g., 0.1 to 20 µM). Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8/WST-8 Assay: Add 10 µL of CCK-8 or WST-8 solution to each well and incubate for 1-4 hours until a visible color change is observed.[10]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8/WST-8).[10]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on the methods described for evaluating CRT0066101-induced apoptosis.[6]
-
Cell Treatment: Seed cells in 6-well plates and treat with CRT0066101 at the desired concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic cell population.
Cell Cycle Analysis
This protocol is based on the methods used to show CRT0066101 induces cell cycle arrest.[6][7]
-
Cell Treatment: Culture cells in 6-well plates and treat with CRT0066101 for the desired time period (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Use cell cycle analysis software to model the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a highly effective pan-PKD inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activity across a variety of cancer models, including pancreatic, triple-negative breast, colorectal, and bladder cancers.[2] Its ability to modulate critical oncogenic signaling pathways such as NF-κB, MAPK, and AKT underscores its therapeutic potential.[2][3][5] The compound is well-tolerated in preclinical in vivo models and shows oral bioavailability, making it a promising candidate for further clinical development in cancer therapy.[2][3] The data and protocols presented in this guide provide a robust foundation for researchers and drug development professionals exploring the therapeutic utility of targeting the Protein Kinase D family in oncology.
References
- 1. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell-viability assay [bio-protocol.org]
Understanding the Pharmacokinetics of CRT0066101 Dihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] It demonstrates significant anti-proliferative and pro-apoptotic activity in various cancer cell lines and has shown efficacy in preclinical tumor models, making it a compound of interest for further development.[1][4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic data and the methodologies used to assess the absorption, distribution, metabolism, and excretion (ADME) of CRT0066101.
Core Pharmacokinetic Parameters
While comprehensive human pharmacokinetic data for CRT0066101 dihydrochloride is not publicly available, preclinical studies in mice provide initial insights into its pharmacokinetic profile.
| Parameter | Value | Species | Dosing | Reference |
| Peak Tumor Concentration | 12 µM | Mouse (CD-1) | 80 mg/kg, single oral dose | [1][6] |
| Time to Peak Tumor Concentration (Tmax) | 2 hours | Mouse (CD-1) | 80 mg/kg, single oral dose | [1][6] |
Note: The data presented is derived from a single preclinical study and further investigation is required to fully characterize the pharmacokinetic profile of CRT0066101.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of pharmacokinetic data. The following sections outline the typical protocols employed in the preclinical evaluation of CRT0066101.
In Vivo Pharmacokinetic Study in Mice
This protocol describes the general workflow for determining the pharmacokinetic profile of CRT0066101 in a murine model.
Bioanalytical Method for Quantification
The accurate quantification of CRT0066101 in biological matrices is essential for pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used method for this purpose.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Protein Kinase D in Pancreatic Cancer and its Inhibition by CRT0066101: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and resistance to conventional therapies. A growing body of evidence implicates the Protein Kinase D (PKD) family of serine/threonine kinases as crucial mediators in the initiation and progression of pancreatic cancer. PKD acts as a key signaling node downstream of oncogenic drivers such as KRAS and the Epidermal Growth Factor Receptor (EGFR). This technical guide provides an in-depth overview of the role of PKD in pancreatic cancer, focusing on the signaling pathways involved and the therapeutic potential of the potent PKD inhibitor, CRT0066101. We present quantitative data on the efficacy of CRT0066101, detailed protocols for key experimental assays, and visualizations of the underlying molecular mechanisms and experimental workflows.
The Role of Protein Kinase D (PKD) in Pancreatic Cancer
The PKD family, comprising PKD1, PKD2, and PKD3, plays a multifaceted role in pancreatic cancer, influencing cell proliferation, survival, invasion, angiogenesis, and chemoresistance.[1]
PKD Isoforms in Pancreatic Cancer:
-
PKD1: This isoform is significantly involved in the early stages of pancreatic cancer development, particularly in the process of acinar-to-ductal metaplasia (ADM), a precursor to PanIN lesions.[1] Oncogenic KRAS, a hallmark of PDAC, induces the expression of PKD1.[1][2] While some studies show PKD1 is highly expressed in cancerous lesions, others indicate its levels are reduced in human pancreatic tumors compared to non-tumor tissues, suggesting a complex regulatory role throughout tumor progression.[2][3]
-
PKD2: In contrast to PKD1, PKD2 expression is often upregulated in pancreatic cancer.[4][5] Elevated PKD2 levels are associated with increased cancer cell invasiveness and angiogenesis, mediated through the regulation of matrix metalloproteinases (MMPs) such as MMP7 and MMP9.[5]
-
PKD3: While highly expressed in normal pancreatic acinar cells, PKD3 is downregulated during ADM as PKD1 expression increases.[2]
Signaling Pathways:
PKD is a critical downstream effector of major oncogenic signaling pathways in pancreatic cancer. It is activated by G protein-coupled receptors (GPCRs) and growth factors, acting as a convergence point for signals from KRAS and EGFR.[2][6] A key downstream target of PKD is the transcription factor NF-κB, which controls the expression of genes involved in cell proliferation and survival.[6][7]
CRT0066101: A Potent Pan-PKD Inhibitor
CRT0066101 is a small molecule inhibitor that potently and selectively targets all three PKD isoforms.[8][9][10] It has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer, both in vitro and in vivo.[6][11]
Quantitative Data on CRT0066101 Efficacy
The following tables summarize the key quantitative data regarding the activity and efficacy of CRT0066101.
Table 1: In Vitro Inhibitory Activity of CRT0066101
| Target | Cell Line | Assay | Endpoint | Value | Reference |
| PKD1 | - | Kinase Assay | IC50 | 1 nM | [8][9][10][12] |
| PKD2 | - | Kinase Assay | IC50 | 2.5 nM | [8][9][10][12] |
| PKD3 | - | Kinase Assay | IC50 | 2 nM | [8][9][10][12] |
| Cell Proliferation | Panc-1 | BrdU Incorporation | IC50 | 1 µM | [6][7] |
Table 2: In Vivo Efficacy of CRT0066101 in Pancreatic Cancer Xenograft Models
| Model | Treatment | Duration | Outcome | Reference |
| Panc-1 Subcutaneous Xenograft | 80 mg/kg/day (oral) | 24-28 days | Significant abrogation of tumor growth | [6][11] |
| Panc-1 Orthotopic Xenograft | 80 mg/kg/day (oral) | 21 days | Potent blockade of tumor growth | [6][11] |
| Panc-1 Orthotopic Xenograft | 80 mg/kg/day (oral) | 21 days | Significant reduction in Ki-67+ proliferation index (p<0.01) | [6][11] |
| Panc-1 Orthotopic Xenograft | 80 mg/kg/day (oral) | 21 days | Significant increase in TUNEL+ apoptotic cells (p<0.05) | [6][11] |
Table 3: Pharmacokinetics of CRT0066101 in Mice
| Route of Administration | Dose | Peak Concentration | Time to Peak | Reference |
| Oral | 80 mg/kg | 12 µM (Tumor) | 2 hours | [6][11] |
| Oral | 80 mg/kg | 12 µM (Plasma) | 6 hours | [7] |
Signaling Pathways and Experimental Workflows
Visualizing PKD Signaling in Pancreatic Cancer
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving PKD in pancreatic cancer and the mechanism of action of CRT0066101.
Caption: PKD signaling pathway in pancreatic cancer.
Visualizing an In Vivo Efficacy Study Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of CRT0066101 using an orthotopic xenograft model.
Caption: In vivo efficacy study workflow.
Detailed Experimental Protocols
Western Blotting for Phosphorylated PKD
This protocol is for the detection of phosphorylated (activated) PKD in pancreatic cancer cell lysates.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-PKD (Ser916), Rabbit anti-total PKD
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse pancreatic cancer cells (e.g., Panc-1) in ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-phospho-PKD, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total PKD for normalization.
Immunohistochemistry (IHC) for Ki-67 and TUNEL in Xenograft Tumors
This protocol is for the analysis of proliferation (Ki-67) and apoptosis (TUNEL) in paraffin-embedded pancreatic tumor xenografts.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections (5 µm)
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies: Rabbit anti-Ki-67
-
In Situ Cell Death Detection Kit (TUNEL)
-
Biotinylated secondary antibody and ABC reagent
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Peroxidase Blocking: Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific binding sites with blocking solution.
-
Primary Antibody/TUNEL Reaction:
-
For Ki-67: Incubate with anti-Ki-67 antibody overnight at 4°C.
-
For TUNEL: Follow the manufacturer's protocol for the in situ cell death detection kit.
-
-
Secondary Antibody and Detection: Incubate with biotinylated secondary antibody, followed by ABC reagent and DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides and mount with a permanent mounting medium.
-
Analysis: Quantify the percentage of Ki-67-positive nuclei or TUNEL-positive cells using image analysis software.
Cell Viability Assay (BrdU Incorporation)
This protocol measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Pancreatic cancer cells (e.g., Panc-1)
-
96-well plates
-
BrdU labeling reagent
-
Fixing/Denaturing solution
-
Anti-BrdU detection antibody (e.g., peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of CRT0066101 for the desired duration (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA using the fixing/denaturing solution.
-
Detection: Incubate with an anti-BrdU antibody.
-
Substrate Reaction: Add the substrate solution and incubate until color development.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
Materials:
-
Pancreatic cancer cells (e.g., Panc-1)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Treatment: After 24 hours, treat the cells with CRT0066101 with or without a stimulator of NF-κB (e.g., TNF-α).
-
Cell Lysis: Lyse the cells according to the luciferase assay system protocol.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment of an orthotopic pancreatic cancer model in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Pancreatic cancer cells (e.g., Panc-1)
-
Matrigel
-
Surgical instruments
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest and resuspend pancreatic cancer cells in a mixture of serum-free medium and Matrigel on ice.
-
Anesthesia and Surgery: Anesthetize the mouse and make a small abdominal incision to expose the pancreas.
-
Injection: Carefully inject the cell suspension into the pancreas.
-
Closure: Suture the abdominal wall and skin.
-
Monitoring: Monitor the mice for tumor growth using a non-invasive imaging system (e.g., bioluminescence imaging if using luciferase-expressing cells) or ultrasound.
Conclusion
Protein Kinase D is a validated and compelling therapeutic target in pancreatic cancer. Its central role in mediating oncogenic signals from KRAS and EGFR, and its subsequent activation of pro-survival pathways like NF-κB, underscore its importance in tumor progression. The pan-PKD inhibitor, CRT0066101, has demonstrated robust anti-tumor efficacy in preclinical models, inhibiting proliferation, inducing apoptosis, and blocking key signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further investigate the role of PKD in pancreatic cancer and advance the development of novel therapeutic strategies targeting this critical kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 9. Generation of orthotopic and heterotopic human pancreatic cancer xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. benchchem.com [benchchem.com]
- 12. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PubMed [pubmed.ncbi.nlm.nih.gov]
CRT0066101 Dihydrochloride: A Potent Inhibitor of Bladder Cancer Cell Proliferation via PKD2-Mediated G2/M Cell Cycle Arrest
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the mechanism and efficacy of CRT0066101 dihydrochloride (B599025) in preclinical bladder cancer models. CRT0066101, a potent, orally bioavailable pan-inhibitor of Protein Kinase D (PKD), demonstrates significant anti-tumor activity by targeting the PKD2 isoform, which is highly expressed in bladder cancer cell lines.[1][2][3] The primary mechanism of action involves the induction of a robust G2/M phase cell cycle arrest.[1][2][4] This is achieved through the modulation of key cell cycle regulators, including the inhibition of the CDK1-cyclin B1 complex.[1][3] Data from in vitro cell line studies and in vivo xenograft models underscore the potential of CRT0066101 as a therapeutic agent for bladder cancer. This guide consolidates the quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways to support further research and development.
Introduction
Bladder cancer remains a significant global health challenge, with a high recurrence rate and poor prognosis for muscle-invasive disease. This necessitates the development of novel therapeutic strategies targeting key molecular pathways that drive its progression.[5] The Protein Kinase D (PKD) family of serine/threonine kinases has emerged as a critical regulator of various cellular processes, including proliferation, migration, and survival, making it an attractive target in oncology.[1][2][6] CRT0066101 dihydrochloride is a potent small-molecule inhibitor targeting all three PKD isoforms.[6] Its efficacy in multiple cancer types has been documented, but its specific effects and molecular mechanisms in bladder cancer are of particular interest.[1][6][7] This whitepaper details the preclinical evidence supporting the use of CRT0066101 in bladder cancer, focusing on its targeted inhibition of PKD2 and the subsequent blockade of cell cycle progression.[1][2]
Mechanism of Action
Primary Target: Protein Kinase D2 (PKD2)
While CRT0066101 is a pan-PKD inhibitor, its efficacy in bladder cancer is primarily mediated through the inhibition of PKD2.[1][2] Studies have shown that PKD2 is highly expressed across numerous bladder cancer cell lines.[1][2][3] Knockdown of PKD2 using shRNA mirrors the anti-proliferative effects of CRT0066101, strongly suggesting that PKD2 is the key isoform targeted by the compound in this cancer type.[1][2] Treatment with CRT0066101 markedly decreases the levels of phosphorylated PKD2 in bladder tumor explants, confirming target engagement and inhibition.[2][3]
Core Effect: Induction of G2/M Cell Cycle Arrest
The principal anti-proliferative effect of CRT0066101 in bladder cancer cells is the induction of cell cycle arrest at the G2/M checkpoint.[1][2] Flow cytometry analysis of bladder cancer cell lines, such as UMUC1 and T24T, treated with CRT0066101 reveals a dose-dependent accumulation of cells in the G2/M phase.[4] This blockade of cell cycle progression prevents cell division, thereby suppressing tumor growth.[1]
Molecular Signaling Pathway
CRT0066101-mediated inhibition of PKD2 initiates a signaling cascade that converges on the master regulator of mitotic entry, the CDK1-cyclin B1 complex. The compound's activity leads to the inactivation of this complex through a multi-pronged approach:
-
Enhanced Chk1 Activity: CRT0066101 enhances the activity of the checkpoint kinase Chk1.[1][2]
-
Inhibition of Cdc25C: Activated Chk1 phosphorylates and inactivates the phosphatase Cdc25C.[1][2] CRT0066101 also downregulates the expression of Cdc25C.[1][2] As Cdc25C is responsible for dephosphorylating and activating CDK1, its inhibition is a critical step in G2/M arrest.
-
Modulation of CDK1 Phosphorylation: The treatment results in decreased levels of activating phosphorylation on CDK1 (Thr161) and increased inhibitory phosphorylations (Thr14/Tyr15).[1][2][3]
-
Upregulation of Inhibitory Proteins: CRT0066101 elevates the levels of several proteins that inhibit the CDK1-cyclin B1 complex, including Myt1, Wee1, Gadd45α, p27Kip1, and 14-3-3 proteins.[1][2][3]
-
Reduced Cyclin/CDK Levels: A decrease in the total protein levels of both CDK1 and cyclin B1 is also observed following treatment.[1][2][3]
References
- 1. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Key Genes Associated with Progression and Prognosis of Bladder Cancer through Integrated Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 7. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-PKD Inhibitor CRT0066101 Dihydrochloride: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0066101 dihydrochloride (B599025) is a potent and orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] Initially investigated for its anti-cancer properties, a growing body of evidence has illuminated the significant anti-inflammatory potential of CRT0066101.[1][2][4] This technical guide provides an in-depth exploration of the anti-inflammatory properties of CRT0066101, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for researchers. The guide also includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential in inflammatory diseases.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, has emerged as a crucial regulator of inflammatory signaling pathways. CRT0066101 dihydrochloride is a selective, pan-PKD inhibitor with high potency against all three isoforms.[1][5] By targeting PKD, CRT0066101 offers a promising therapeutic strategy to modulate inflammatory responses in a variety of pathological conditions, including acute lung injury, pancreatitis, and arthritis.[1][2][6]
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling
CRT0066101 exerts its anti-inflammatory effects by inhibiting the catalytic activity of PKD isoforms, thereby disrupting downstream signaling cascades that are pivotal for the production of pro-inflammatory mediators.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. PKD is a key upstream regulator of NF-κB activation. CRT0066101 has been shown to inhibit NF-κB activation, leading to a reduction in the expression of NF-κB-dependent pro-survival and pro-inflammatory proteins.[2][7] This inhibition is a central mechanism behind its anti-inflammatory and anti-cancer effects.[2][7]
Interference with the TLR4/MyD88 Signaling Axis
In the context of bacterial endotoxin-induced inflammation, such as that triggered by lipopolysaccharide (LPS), CRT0066101 has been demonstrated to inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) signaling pathway.[6] This leads to reduced phosphorylation of downstream kinases like ERK and JNK, and subsequently, a decrease in the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[6]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β, a potent pro-inflammatory cytokine. CRT0066101 has been found to inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of mature IL-1β and mitigating the inflammatory response.[6]
Key Signaling Pathways and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase D drives the secretion of invasion mediators in triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protein Kinase D Regulates Cell Death Pathways in Experimental Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
The Discovery and Development of CRT0066101: A Potent Pan-PKD Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein Kinase D (PKD) is a family of serine/threonine kinases that have emerged as critical regulators in various cellular processes, including proliferation, survival, and invasion, particularly in the context of cancer. The dysregulation of PKD signaling has been implicated in the progression of several malignancies, making it an attractive target for therapeutic intervention. This technical guide details the discovery and preclinical development of CRT0066101, a potent and orally bioavailable small-molecule inhibitor of all three PKD isoforms. We provide a comprehensive overview of its mechanism of action, key quantitative data on its efficacy, and detailed protocols for the pivotal experiments that have characterized its anti-cancer properties. This document is intended to serve as a resource for researchers in oncology and drug development, providing the necessary information to understand and potentially replicate and build upon the foundational work done on this promising PKD inhibitor.
Introduction
The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, acts as a crucial signaling node downstream of protein kinase C (PKC).[1] Their activation is triggered by a variety of extracellular stimuli, leading to the regulation of diverse cellular functions. In numerous cancers, including pancreatic, triple-negative breast, and bladder cancer, PKD isoforms are overexpressed and/or hyperactivated, contributing to tumor growth and survival.[1][2] This has positioned PKD as a compelling target for the development of novel anti-cancer therapeutics.
A dedicated inhibitor discovery program led to the identification of CRT0066101.[2] This small molecule was found to be a highly potent, ATP-competitive inhibitor of all PKD isoforms.[2][3] Subsequent preclinical studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[2][4] Furthermore, in vivo studies using xenograft models have shown that oral administration of CRT0066101 can significantly impede tumor growth.[2][5] This guide will systematically present the data supporting these findings and the methodologies used to generate them.
Quantitative Data Summary
The potency and efficacy of CRT0066101 have been quantified across a range of biochemical and cellular assays. The following tables summarize the key inhibitory concentrations and cellular effects observed in various studies.
Table 1: Biochemical Potency of CRT0066101 against PKD Isoforms
| Target | IC50 (nM) | Reference |
| PKD1 | 1 | [3][5][6] |
| PKD2 | 2.5 | [3][5][6] |
| PKD3 | 2 | [3][5][6] |
Table 2: In Vitro Efficacy of CRT0066101 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Reference |
| Panc-1 | Pancreatic | BrdU Incorporation | Proliferation | 1 | [2] |
| T24T | Bladder | MTT Assay | Proliferation | 0.3333 | [4] |
| T24 | Bladder | MTT Assay | Proliferation | 0.4782 | [4] |
| UMUC1 | Bladder | MTT Assay | Proliferation | 0.4796 | [4] |
| TCCSUP | Bladder | MTT Assay | Proliferation | 1.4300 | [4] |
Signaling Pathways and Mechanism of Action
CRT0066101 exerts its anti-tumor effects primarily through the inhibition of the PKD signaling cascade. A key downstream effector of PKD is the transcription factor NF-κB, which plays a pivotal role in promoting cell survival and proliferation.[2] By inhibiting PKD, CRT0066101 prevents the activation of NF-κB and the subsequent expression of its target genes, such as cyclin D1 and survivin.[2][7]
In triple-negative breast cancer (TNBC), CRT0066101 has been shown to modulate a broader phosphoproteome, affecting the phosphorylation status of several key cancer-driving factors, including MYC, MAPK1/3, AKT, and YAP.[8][9] In bladder cancer, the anti-proliferative effects of CRT0066101 are linked to the induction of G2/M cell cycle arrest.[4][10]
Below are diagrams illustrating the core signaling pathway and the proposed mechanism of action of CRT0066101.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 5. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caspase3 assay [assay-protocol.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. ijbs.com [ijbs.com]
The Efficacy of CRT0066101 Dihydrochloride in Triple-Negative Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2][3][4] This subtype of breast cancer is associated with a poorer prognosis compared to other breast cancer subtypes.[2][3][4] Consequently, the development of targeted therapies for TNBC is a critical area of oncological research. One such promising therapeutic agent is CRT0066101 dihydrochloride, a potent inhibitor of the Protein Kinase D (PRKD) family.[1][2][3][5] This technical guide provides an in-depth analysis of the effects of CRT0066101 on TNBC, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its function.
Mechanism of Action: Targeting the PRKD Signaling Nexus
CRT0066101 is a pan-inhibitor of the PRKD family, with high potency against PKD1, PKD2, and PKD3.[5][6] In the context of TNBC, research has highlighted the preferential expression of PRKD2 and PRKD3.[1][2][3] CRT0066101 exerts its anti-tumor effects by inhibiting the activity of these kinases, which in turn modulates a complex network of signaling pathways crucial for cancer cell proliferation, survival, and cell cycle progression.[1][2]
The inhibitory action of CRT0066101 on PRKD2 and PRKD3 leads to a significant reduction in the phosphorylation of several key downstream oncogenic drivers.[1][2] This includes decreased phosphorylation of:
-
MYC (at T58/S62): A transcription factor that plays a critical role in cell proliferation and survival.[1][5]
-
MAPK1/3 (ERK1/2) (at T202/Y204): Key components of the MAPK/ERK pathway that regulates cell growth and survival.[1][5]
-
AKT (at S473): A central node in a major signaling pathway that promotes cell survival and growth.[1][5]
-
YAP (at S127): A transcriptional co-activator involved in cell proliferation and apoptosis.[1][5]
-
CDC2 (at T14): A cyclin-dependent kinase that is essential for cell cycle progression.[1]
By inhibiting the phosphorylation of these critical proteins, CRT0066101 effectively disrupts the signaling networks that drive TNBC progression.[1][2]
References
- 1. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 2. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 4. Protein kinase D drives the secretion of invasion mediators in triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for CRT0066101 Dihydrochloride in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental applications of CRT0066101 dihydrochloride (B599025), a potent and selective inhibitor of the Protein Kinase D (PKD) family. Detailed protocols for key assays are provided to facilitate the investigation of its mechanism of action and anti-cancer properties.
Mechanism of Action
CRT0066101 dihydrochloride is a small molecule inhibitor that specifically targets the PKD family of serine/threonine kinases, including PKD1, PKD2, and PKD3.[1] By inhibiting PKD activity, CRT0066101 disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. Notably, it has been shown to attenuate the activation of NF-κB and induce G2/M cell cycle arrest in various cancer cell lines.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against PKD isoforms and its anti-proliferative effects on various cancer cell lines.
Table 1: Inhibitory Activity against PKD Isoforms
| Target | IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Panc-1 | Pancreatic | 1 |
| T24T | Bladder | 0.333 |
| T24 | Bladder | 0.478 |
| UMUC1 | Bladder | 0.479 |
| TCCSUP | Bladder | 1.430 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by CRT0066101.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of CRT0066101 on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., Panc-1)
-
Complete culture medium
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of CRT0066101 in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the CRT0066101 dilutions or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Phosphorylated Proteins
This protocol is for detecting changes in protein phosphorylation in response to CRT0066101 treatment.
References
- 1. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CRT0066101 Dihydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] It effectively inhibits all three PKD isoforms (PKD1, PKD2, and PKD3) with high potency, making it a valuable tool for investigating the cellular functions of PKD and for preclinical studies in various diseases, particularly cancer.[2][4] These application notes provide detailed protocols for utilizing CRT0066101 dihydrochloride in common cell-based assays to assess its effects on cell proliferation, apoptosis, and cell cycle progression.
Mechanism of Action: CRT0066101 exerts its biological effects by inhibiting the kinase activity of PKD isoforms.[4][5] This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[4][6] Key downstream effects include the attenuation of NF-κB activation and the modulation of proteins involved in cell cycle control and apoptosis.[5][6][7]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against PKD isoforms and its anti-proliferative effects in various cancer cell lines.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| PKD1 | Cell-free assay | 1 nM | [1][2][5][8] |
| PKD2 | Cell-free assay | 2.5 nM | [1][2][5][8] |
| PKD3 | Cell-free assay | 2 nM | [1][2][5][8] |
| Panc-1 (Pancreatic Cancer) | Proliferation (BrdU) | 1 µM | [5][6][8] |
| T24T (Bladder Cancer) | Proliferation | 0.3333 µM | [7] |
| T24 (Bladder Cancer) | Proliferation | 0.4782 µM | [7] |
| UMUC1 (Bladder Cancer) | Proliferation | 0.4796 µM | [7] |
| TCCSUP (Bladder Cancer) | Proliferation | 1.4300 µM | [7] |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by CRT0066101.
Caption: CRT0066101 inhibits PKD, blocking downstream signaling to NF-κB and other effectors.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[5] To prepare a 10 mM stock solution, dissolve 4.11 mg of this compound (molecular weight: 411.33 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA, which is a direct measure of cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., Panc-1, T24)
-
Complete cell culture medium
-
96-well cell culture plates, clear bottom
-
This compound stock solution
-
BrdU Labeling and Detection Kit (commercially available)
-
Microplate reader
Protocol Workflow:
Caption: Workflow for the BrdU cell proliferation assay with CRT0066101 treatment.
Detailed Steps:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of CRT0066101 in complete medium. A common concentration range to test is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest CRT0066101 concentration.
-
Remove the medium from the wells and add 100 µL of the CRT0066101 dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add BrdU labeling solution to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
-
Fix the cells, denature the DNA, and probe with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the substrate and measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Cleaved Caspase-3 Detection)
This protocol measures the level of cleaved caspase-3, a key executioner caspase in the apoptotic pathway. An increase in cleaved caspase-3 indicates an induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against cleaved caspase-3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol Workflow:
Caption: Workflow for detecting apoptosis via cleaved caspase-3 Western blot.
Detailed Steps:
-
Seed cells in 6-well or 12-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of CRT0066101 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. An increase in the cleaved caspase-3 band indicates apoptosis induction.[6]
Cell Cycle Analysis (Flow Cytometry)
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). CRT0066101 has been shown to induce cell cycle arrest in some cancer cell lines.[7][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol Workflow:
References
- 1. CRT0066101, protein kinase D inhibitor (CAS 1883545-60-5) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Protein Kinase D inhibitor CRT0066101 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 4. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRT0066101 Dihydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] It inhibits all three PKD isoforms (PKD1, PKD2, and PKD3) with high potency, exhibiting IC50 values of 1 nM, 2.5 nM, and 2 nM, respectively.[2][3] By targeting PKD, CRT0066101 disrupts key signaling pathways involved in cancer cell proliferation, survival, and migration, making it a valuable tool for preclinical cancer research.[1][4] This document provides detailed application notes and protocols for the in vivo use of CRT0066101 dihydrochloride in mouse models, with a focus on xenograft studies.
Mechanism of Action
CRT0066101 exerts its anti-tumor effects by inhibiting PKD-mediated signaling. PKD is a downstream effector of protein kinase C (PKC) and is implicated in the regulation of multiple cellular processes. Inhibition of PKD by CRT0066101 has been shown to block the activation of the NF-κB pathway, a critical regulator of pro-survival and proliferative genes.[1][5] Specifically, CRT0066101 abrogates the expression of NF-κB-dependent proteins such as cyclin D1 and survivin.[1][6] Furthermore, it has been demonstrated to modulate other cancer-driving factors by inhibiting the phosphorylation of MYC, MAPK1/3, AKT, and YAP.[4][7] This multi-faceted mechanism leads to the induction of apoptosis, cell cycle arrest, and a reduction in tumor growth.[6][7]
Signaling Pathways
The following diagram illustrates the primary signaling pathway inhibited by CRT0066101.
Caption: Mechanism of action of CRT0066101 targeting the PKD signaling axis.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of CRT0066101 in mouse models.
Table 1: In Vivo Dosage Regimens
| Mouse Model | Cancer Type | Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |
| NCr-nu/nu Mice | Bladder Cancer (UMUC1 xenograft) | 120 mg/kg/day | Oral Gavage | 5% Dextrose | 3 days/week for 25 days | [8] |
| CR-UK nu/nu Mice | Pancreatic Cancer (Panc-1 orthotopic) | 80 mg/kg/day | Oral Gavage | 5% Dextrose | Once daily for 21 days | [6][8] |
| CR-UK nu/nu Mice | Pancreatic Cancer (Panc-1 subcutaneous) | 80 mg/kg/day | Oral Gavage | 5% Dextrose | Once daily for 28 days | [1][5] |
| Nude Mice | Colorectal Cancer (HCT116 xenograft) | Not specified, daily administration | Oral Gavage | Not specified | Daily | [4] |
| Xenograft Mice | Triple-Negative Breast Cancer | Not specified | Not specified | Not specified | Not specified | [9] |
| C57BL/6J Mice | LPS-induced Lung Injury | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Every two days for 3 doses | [3] |
Table 2: Pharmacokinetic Parameters in Mice
| Mouse Strain | Dosage | Administration Route | Parameter | Value | Time Point | Reference |
| CD-1 Mice | 80 mg/kg (daily for 5 days) | Oral Gavage | Plasma Concentration | 8 µM | 6 hours post-dose | [1] |
| nu/nu Mice | 80 mg/kg (daily for 5 days) | Oral Gavage | Tumor Concentration | 12 µM | 2 hours post-dose | [5][6] |
| nu/nu Mice | 80 mg/kg (daily for 5 days) | Oral Gavage | Tumor Concentration | Lower than 2h | 6 and 24 hours post-dose | [5] |
Experimental Protocols
Protocol 1: Evaluation of CRT0066101 in a Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for assessing the anti-tumor efficacy of CRT0066101 in a subcutaneous xenograft model.
1. Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., Panc-1, UMUC1) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic NCr-nu/nu or SCID mice).[8][10]
2. Animal Acclimatization and Tumor Growth Monitoring:
-
Allow mice to acclimatize for at least one week before cell implantation.
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]
-
Once tumors reach a predetermined size (e.g., 50-100 mm³ or an area of 0.3 cm²), randomize the mice into treatment and control groups (typically 8-10 mice per group).[1][11]
3. Preparation and Administration of this compound:
-
Formulation: Dissolve this compound in a vehicle of 5% dextrose in sterile water.[1][8] The concentration should be calculated based on the desired dosage and the administration volume (typically 100 µL).
-
Dosing: Based on published studies, a starting dose of 80 mg/kg or 120 mg/kg administered daily or on a specified schedule is recommended.[1][8]
-
Administration: Administer the CRT0066101 solution or vehicle control via oral gavage.
4. Monitoring and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily for any signs of toxicity. Studies report that CRT0066101 is well-tolerated in mice with no significant side effects.[4][8][9]
-
At the end of the study, euthanize the mice.
-
Harvest tumors for weighing and subsequent analysis, such as:
-
Immunohistochemistry (IHC): To assess proliferation markers (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).[1][6]
-
Western Blotting: To analyze the phosphorylation status of PKD and downstream targets (e.g., NF-κB pathway proteins) in tumor lysates.[1]
-
Pharmacokinetic Analysis: Collect blood and tumor tissue at various time points after the final dose to determine drug concentrations.[1][5]
-
Experimental Workflow Diagram
Caption: A general workflow for in vivo efficacy studies using CRT0066101.
Safety and Toxicology
Studies have reported that CRT0066101 is well-tolerated in mice with no significant side effects or apparent toxicity at efficacious doses.[4][8][9] In a study on bladder cancer xenografts, the viability of a non-tumorigenic human uroepithelial cell line was significantly less affected by CRT0066101 compared to bladder cancer cell lines, suggesting a degree of selectivity for cancer cells.[8] As with any experimental compound, it is crucial to monitor animal well-being closely throughout the study.
Conclusion
This compound is an orally bioavailable and effective inhibitor of the PKD signaling pathway with demonstrated anti-tumor activity in various mouse models. The provided protocols and data serve as a comprehensive guide for researchers utilizing this compound in preclinical studies. Adherence to detailed experimental design and appropriate endpoint analysis will ensure the generation of robust and reproducible data.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preparing CRT0066101 Dihydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the protein kinase D (PKD) family of serine/threonine kinases.[1] It inhibits all three PKD isoforms (PKD1, PKD2, and PKD3) with high efficacy, displaying IC50 values in the low nanomolar range.[2][3] Due to its critical role in regulating various cellular processes, including cell proliferation, survival, migration, and apoptosis, PKD is a significant target in cancer research and other therapeutic areas.[4][5][6] CRT0066101 has demonstrated anti-tumor activity in various cancer cell lines and in vivo models, making it a valuable tool for investigating PKD signaling pathways and for preclinical drug development.[4][5][7]
This document provides detailed application notes and protocols for the preparation of CRT0066101 dihydrochloride stock solutions for use in cell culture experiments.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 411.33 g/mol | [1] |
| Molecular Formula | C₁₈H₂₂N₆O·2HCl | [1] |
| CAS Number | 1883545-60-5 | [1] |
| Purity | ≥98% (HPLC) | |
| IC₅₀ Values | PKD1: 1 nM, PKD2: 2.5 nM, PKD3: 2 nM | [2][3] |
| Solubility (DMSO) | ≥15.65 mg/mL (approx. 38 mM) to 82 mg/mL (approx. 199.35 mM) | [1][8] |
| Solubility (Water) | 41.13 mg/mL (approx. 100 mM) to 50 mg/mL (approx. 121.56 mM) | [9] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | [2] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [2][10] |
Signaling Pathway Overview
CRT0066101 exerts its biological effects by inhibiting the kinase activity of PKD isoforms. This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival. One of the key pathways affected is the NF-κB signaling pathway.[1][6] By blocking PKD, CRT0066101 can attenuate the activation of NF-κB and the expression of its downstream target genes, which are involved in promoting cell growth and preventing apoptosis.[1][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancertools.org [cancertools.org]
- 8. apexbt.com [apexbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Note and Protocols: Western Blot Analysis of PKD Inhibition by CRT0066101
Audience: Researchers, scientists, and drug development professionals.
Introduction Protein Kinase D (PKD) is a family of serine/threonine kinases that serve as a critical node in signaling pathways regulating fundamental cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Dysregulation of PKD signaling is implicated in various diseases, particularly in cancer, making it a compelling therapeutic target.[1][2] CRT0066101 is a potent, orally bioavailable, small-molecule inhibitor that specifically targets all three PKD isoforms (PKD1, PKD2, and PKD3) with high affinity.[3][4][5] Western blot analysis is an essential immunoassay technique to confirm the mechanism of action of CRT0066101 by quantifying its effect on PKD autophosphorylation and the phosphorylation status of its key downstream substrates. This document provides detailed protocols and supporting data for utilizing Western blot to analyze the inhibitory effects of CRT0066101 on the PKD signaling pathway.
Mechanism of Action PKD activation is typically initiated by stimuli such as G protein-coupled receptor (GPCR) agonists and growth factors, which activate Phospholipase C (PLC).[1][2] PLC generates diacylglycerol (DAG), which recruits both PKD and Protein Kinase C (PKC) to the cell membrane.[2] PKC then phosphorylates and activates PKD.[2] Once active, PKD phosphorylates numerous downstream targets, promoting cell proliferation and survival. CRT0066101 directly inhibits the kinase activity of PKD, preventing this downstream signaling cascade.[6] This inhibition can be observed by a decrease in the autophosphorylation of PKD (e.g., at Ser916) and reduced phosphorylation of key effector proteins.[4][7]
Data Presentation
Quantitative data from published studies demonstrate the potent and specific activity of CRT0066101.
Table 1: In Vitro Kinase Inhibitory Potency of CRT0066101
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| PKD1 | 1.0 | [4][5] |
| PKD2 | 2.5 | [4][5] |
Table 2: Anti-proliferative Activity of CRT0066101 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) at 4 days | Reference |
|---|---|---|---|
| T24T | Bladder Cancer | 0.3333 | [3] |
| T24 | Bladder Cancer | 0.4782 | [3] |
| UMUC1 | Bladder Cancer | 0.4796 | [3] |
| Panc-1 | Pancreatic Cancer| ~1.0 |[4][7] |
Table 3: Key Downstream Markers for Western Blot Analysis Following CRT0066101 Treatment
| Protein Target (Phospho-site) | Observed Change | Cell/Cancer Type Example | Reference |
|---|---|---|---|
| p-PKD1/2 (Ser916) | Decreased | Pancreatic Cancer | [4][7] |
| p-Hsp27 (Ser82) | Decreased | Pancreatic Cancer | [6][7] |
| p-AKT (Ser473) | Decreased | Triple-Negative Breast Cancer | [8][9] |
| p-MAPK1/3 (ERK1/2) (T202/Y204) | Decreased | Triple-Negative Breast Cancer | [8][9] |
| p-MYC (T58/S62) | Decreased | Triple-Negative Breast Cancer | [8][9] |
| NF-κB dependent proteins (e.g., survivin, cIAP-1) | Decreased | Pancreatic Cancer |[6] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with CRT0066101
-
Cell Seeding: Plate cells (e.g., Panc-1, MDA-MB-231, T24) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow for 24 hours in standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Inhibitor: Prepare a stock solution of CRT0066101 (e.g., 10 mM in DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1 µM, 5 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of CRT0066101 or vehicle control.
-
Incubation: Incubate the cells for the desired time period. For signaling pathway analysis, short incubation times (e.g., 1-4 hours) are often sufficient.[4] For anti-proliferative effects, longer times (e.g., 24-48 hours) may be used.
Protocol 2: Preparation of Cell Lysates for Phosphoprotein Analysis
Critical Note: To preserve phosphorylation states, all steps should be performed on ice or at 4°C using pre-chilled buffers.
-
Wash Cells: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors to each well/dish.
-
Harvest: Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Mix the desired amount of protein (typically 20-60 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[3] Samples can then be used immediately or stored at -20°C.
Protocol 3: Western Blotting for PKD and Downstream Targets
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein for each sample into the wells of a 4-12% SDS-polyacrylamide gel.[3] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[3]
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: Avoid using non-fat milk for blocking when detecting phosphoproteins, as it contains casein, which can increase background.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-phospho-PKD (Ser916), mouse anti-total-PKD) in 5% BSA/TBST at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 5).
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein (e.g., total protein as a loading control), the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-probed starting from the blocking step. It is recommended to first probe for the phospho-protein and then for the total protein.
References
- 1. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 9. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRT0066101 Dihydrochloride in Xenograft Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 dihydrochloride (B599025) is a potent and specific small-molecule inhibitor of all protein kinase D (PKD) isoforms (PKD1, PKD2, and PKD3).[1][2][3] The PKD family of serine/threonine kinases plays a crucial role in various cellular processes implicated in cancer progression, including cell proliferation, survival, migration, and angiogenesis.[2][4] Upregulation of PKD activity has been observed in several cancer types, making it a compelling therapeutic target.[1][3] CRT0066101 has demonstrated significant anti-tumor activity in various preclinical cancer models, including pancreatic, triple-negative breast, and bladder cancers, by inducing apoptosis, inhibiting cell proliferation, and causing cell cycle arrest.[2][4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing CRT0066101 in xenograft cancer models to evaluate its in vivo efficacy.
Mechanism of Action
CRT0066101 exerts its anti-cancer effects by inhibiting the catalytic activity of PKD isoforms.[1] This inhibition disrupts downstream signaling pathways that are critical for cancer cell growth and survival. In pancreatic cancer, CRT0066101 has been shown to block the NF-κB signaling pathway, leading to the downregulation of pro-survival proteins such as cyclin D1, survivin, and cIAP-1.[1][3] In triple-negative breast cancer, the compound inhibits the phosphorylation of key cancer-driving factors including MYC, MAPK1/3, AKT, YAP, and CDC2.[5][6][7] Furthermore, in bladder cancer, CRT0066101 induces G2/M cell cycle arrest.[4][8]
Data Presentation
Quantitative In Vivo Efficacy of CRT0066101 in Xenograft Models
| Cancer Type | Cell Line | Xenograft Model | Dosing Regimen | Treatment Duration | Key Outcomes | Reference |
| Pancreatic Cancer | Panc-1 | Subcutaneous | 80 mg/kg/day, oral | 28 days | Significant abrogation of tumor growth; Peak tumor concentration of 12 µM achieved within 2 hours. | [1] |
| Pancreatic Cancer | Panc-1 | Orthotopic | 80 mg/kg/day, oral | 21 days | Potent blockage of tumor growth; Reduced Ki-67 proliferation index; Increased TUNEL+ apoptotic cells. | [1][3] |
| Triple-Negative Breast Cancer | Not Specified | Xenograft Mouse Model | Not Specified | Not Specified | Reduced breast tumor volume. | [5] |
| Bladder Cancer | Not Specified | Flank Xenograft | Not Specified | Not Specified | Blocked tumor growth. | [4][8] |
Experimental Protocols
General Protocol for a Xenograft Cancer Model Study with CRT0066101
This protocol outlines the key steps for establishing a subcutaneous xenograft model and evaluating the efficacy of CRT0066101.
1. Cell Culture and Preparation
-
Cell Lines: Select a human cancer cell line of interest (e.g., Panc-1 for pancreatic cancer).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. To ensure a healthy cell population for injection, it is recommended to replace the medium with fresh medium 3-4 hours before harvesting to remove dead and detached cells.[9]
-
Cell Viability and Counting: Wash the harvested cells with sterile phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess cell viability using trypan blue exclusion; viability should be >90%.[9]
-
Cell Suspension: Resuspend the cells in sterile PBS or an appropriate medium (e.g., Matrigel mixture) at the desired concentration for injection (e.g., 3.0 x 10^6 cells per injection).[9]
2. Animal Husbandry and Xenograft Implantation
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.[9] Allow for a 3-5 day acclimatization period upon arrival.[9]
-
Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave and sterilize the injection site (commonly the flank).
-
Inject the cell suspension (typically 100-200 µL) subcutaneously.
-
3. Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Once tumors become palpable, measure the length and width with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[9]
-
Randomization: When tumors reach a predetermined average volume (e.g., 50-60 mm³), randomize the mice into control and treatment groups.[9]
4. CRT0066101 Dihydrochloride Administration
-
Formulation: Prepare CRT0066101 in a suitable vehicle for oral administration.
-
Dosing: Administer CRT0066101 orally at a dose of 80 mg/kg/day.[1][3] The control group should receive the vehicle alone.
-
Duration: Continue treatment for the specified duration, for example, 21 to 28 days.[1][3]
5. Endpoint Analysis
-
Tumor Growth Inhibition: Continue to monitor and measure tumor volume throughout the study.
-
Biomarker Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be:
-
Fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., TUNEL assay).[1][3]
-
Snap-frozen in liquid nitrogen for western blot analysis of protein expression and phosphorylation (e.g., PKD, NF-κB, Cyclin D1).[1]
-
Mandatory Visualizations
Signaling Pathway of CRT0066101 in Cancer
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocol-online.org [protocol-online.org]
Application Notes and Protocols: Quantifying Apoptosis in Panc-1 Cells Induced by CRT0066101 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
CRT0066101 dihydrochloride (B599025) is a potent and specific inhibitor of Protein Kinase D (PKD) isoforms.[1][2] In pancreatic cancer, particularly in the Panc-1 cell line, CRT0066101 has been demonstrated to impede proliferation and induce apoptosis.[1][2] The mechanism of action involves the suppression of the PKD-mediated NF-κB signaling pathway, a critical regulator of cell survival.[1][3] Inhibition of this pathway leads to a downstream reduction in the expression of anti-apoptotic proteins, thereby promoting programmed cell death. These application notes provide detailed protocols for assessing apoptosis in Panc-1 cells treated with CRT0066101, along with methods for data quantification and visualization of the underlying signaling pathway.
Data Presentation
The pro-apoptotic effects of CRT0066101 on Panc-1 cells can be quantified through various assays. The following tables summarize key quantitative data reported in the literature.
| Parameter | Value | Cell Line | Reference |
| IC50 for Proliferation Inhibition | 1 µM | Panc-1 | [1] |
| Cleaved Caspase-3 Induction | 6–10 fold increase | Panc-1 | [4] |
Table 1: Quantitative effects of CRT0066101 on Panc-1 cells.
Signaling Pathway
CRT0066101 induces apoptosis in Panc-1 cells by inhibiting the Protein Kinase D (PKD), which subsequently downregulates the NF-κB signaling pathway. This leads to a decrease in the expression of several pro-survival proteins.
Caption: CRT0066101 signaling pathway in Panc-1 cells.
Experimental Workflow
A typical workflow for assessing apoptosis in Panc-1 cells treated with CRT0066101 involves cell culture, treatment, and subsequent analysis using various apoptosis assays.
Caption: Experimental workflow for apoptosis assays.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Panc-1 (human pancreatic carcinoma, epithelial-like).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Treatment:
-
Seed Panc-1 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Seeding densities should be optimized for each assay (see specific protocols below).
-
Prepare a stock solution of CRT0066101 dihydrochloride in sterile DMSO.
-
Dilute the stock solution to the desired final concentrations in fresh culture medium. A vehicle control (DMSO) should be included in all experiments.
-
Replace the existing medium with the medium containing CRT0066101 or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Panc-1 cells seeded in 6-well plates (1.5 x 10^5 cells/well).[5]
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent).
-
Phosphate-Buffered Saline (PBS).
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Propidium Iodide (PI) solution.
-
Flow cytometer.
-
-
Protocol:
-
After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Materials:
-
Panc-1 cells seeded in a 96-well white-walled, clear-bottom plate (1 x 10^4 cells/well).[5]
-
This compound.
-
Caspase-Glo® 3/7 Assay System (or equivalent).
-
Luminometer.
-
-
Protocol:
-
After treatment, equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Materials:
-
Panc-1 cells seeded in 6-well plates or 10 cm dishes.
-
This compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit (or equivalent).
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-PKD, anti-phospho-PKD, anti-NF-κB, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
-
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis of Pancreatic Cancer Cells after Co-Treatment with Eugenol and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand [mdpi.com]
Application Notes and Protocols: Cell Cycle Analysis of Bladder Cancer Cells Treated with CRT0066101
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3][4] Emerging research has highlighted its anti-tumor activity in various cancers, including bladder cancer.[1][2][3] In bladder cancer, CRT0066101 has been shown to suppress tumor growth both in vitro and in vivo.[1][3] The primary mechanism of action involves the induction of cell cycle arrest, providing a promising avenue for therapeutic intervention.[1][2][3]
These application notes provide a detailed protocol for analyzing the effects of CRT0066101 on the cell cycle of bladder cancer cells. The described methodologies are essential for researchers investigating the efficacy of CRT0066101 and its derivatives in preclinical studies.
Mechanism of Action: CRT0066101 in Bladder Cancer
CRT0066101 primarily targets PKD2, which is often highly expressed in bladder cancer cells.[1][3] Inhibition of PKD2 by CRT0066101 leads to a blockade of the cell cycle at the G2/M phase.[1][2][3] This G2/M arrest is orchestrated by a series of molecular events that ultimately prevent the cells from entering mitosis.
Key molecular changes induced by CRT0066101 treatment in bladder cancer cells include:
-
Downregulation of key G2/M progression proteins: A decrease in the levels of Cyclin B1, CDK1, and the activating phosphatase Cdc25C.[1][2]
-
Upregulation of CDK1 inhibitory proteins: An increase in the expression of p27Kip1, and the inhibitory kinases Myt1 and Wee1.[1][2][5]
-
Inactivation of the CDK1/Cyclin B1 complex: This is achieved through increased inhibitory phosphorylation of CDK1 at Thr14/Tyr15 and is further enhanced by the upregulation of Gadd45α and 14-3-3 proteins, which also negatively regulate the CDK1/Cyclin B1 complex.[1][2][5]
-
Enhanced checkpoint kinase activity: CRT0066101 treatment enhances the activity of Chk1, which in turn phosphorylates and inactivates Cdc25C.[1][2][5]
Data Presentation
The following table summarizes the expected quantitative data from cell cycle analysis of bladder cancer cell lines (e.g., T24, UMUC3) treated with CRT0066101 for 48-72 hours.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 |
| CRT0066101 | 0.5 | 52 ± 3.8 | 23 ± 2.9 | 25 ± 3.0 |
| CRT0066101 | 1.0 | 45 ± 4.1 | 18 ± 2.5 | 37 ± 3.8 |
| CRT0066101 | 2.5 | 30 ± 3.5 | 10 ± 1.9 | 60 ± 5.1 |
| CRT0066101 | 5.0 | 22 ± 2.9 | 8 ± 1.5 | 70 ± 6.3 |
Data are represented as mean ± standard deviation from three independent experiments. Values are hypothetical and for illustrative purposes.
Experimental Protocols
Cell Culture and CRT0066101 Treatment
Materials:
-
Bladder cancer cell lines (e.g., T24, UMUC3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CRT0066101 (dissolved in DMSO to create a stock solution)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed bladder cancer cells in 6-well plates at a density that will ensure they are 60-70% confluent at the time of treatment.
-
Allow the cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of CRT0066101 in a complete culture medium from the stock solution. A vehicle control (DMSO) with the same final concentration as the highest CRT0066101 dose should also be prepared.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of CRT0066101 or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
After treatment, harvest the cells by trypsinization. Collect both the detached and adherent cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-CDK1 (Thr14/Tyr15), anti-Cdc25C, anti-p27Kip1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Visualizations
References
- 1. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes for CRT0066101 Dihydrochloride in PKD/NF-κB Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 dihydrochloride (B599025) is a potent and selective, orally bioavailable, pan-inhibitor of Protein Kinase D (PKD) isoforms.[1][2] It has emerged as a critical tool for elucidating the role of PKD in various cellular processes, particularly in signaling pathways that drive cancer progression and inflammation, such as the NF-κB pathway.[2][3] These application notes provide a comprehensive guide for utilizing CRT0066101 to investigate the PKD/NF-κB signaling axis.
The Protein Kinase D family, comprising PKD1, PKD2, and PKD3, are serine/threonine kinases that act as crucial regulators in signal transduction pathways controlling cell proliferation, survival, migration, and inflammation.[4] Notably, PKD has been shown to be a key upstream regulator of the NF-κB pathway.[2][3] The NF-κB transcription factors are central mediators of the inflammatory response and cell survival. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. PKD has been implicated in the activation of the IKK complex, thereby promoting NF-κB activity.[5]
CRT0066101 inhibits all PKD isoforms with high potency, making it an invaluable chemical probe to dissect the downstream consequences of PKD inhibition.[1] By blocking PKD activity, CRT0066101 has been shown to attenuate NF-κB activation, leading to the downregulation of NF-κB-dependent gene products that are essential for cell proliferation and survival.[3][6] This makes CRT0066101 a powerful instrument for studying the therapeutic potential of targeting the PKD/NF-κB pathway in diseases such as cancer and inflammatory disorders.
Data Presentation
In Vitro Efficacy of CRT0066101 Dihydrochloride
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PKD1) | 1 nM | Cell-free kinase assay | [1] |
| IC50 (PKD2) | 2.5 nM | Cell-free kinase assay | [1] |
| IC50 (PKD3) | 2 nM | Cell-free kinase assay | [1] |
| IC50 (Cell Proliferation) | 1 µM | Panc-1 pancreatic cancer cells | [6] |
| Effective Concentration | 5 µM | Inhibition of neurotensin-induced PKD1/2 activation in Panc-1 and Panc-28 cells (1-hour treatment) | [1] |
| Effective Concentration | Dose-dependent | Reduction of TNF-α induced NF-κB luciferase activity in Panc-1 cells (6 and 24-hour treatment) | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PKD/NF-κB signaling pathway and the inhibitory action of CRT0066101.
Caption: Experimental workflow for studying the PKD/NF-κB pathway with CRT0066101.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is to determine the cytotoxic effects of CRT0066101 and to establish a dose-range for subsequent mechanistic studies.
Materials:
-
Target cell line (e.g., Panc-1, T24)
-
96-well cell culture plates
-
Complete growth medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of CRT0066101 in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT/CCK-8 Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value using a suitable software.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for detecting changes in the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
Target cell line
-
6-well cell culture plates
-
Complete growth medium and serum-free medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
NF-κB pathway activator (e.g., TNF-α, 20 ng/mL; LPS, 1 µg/mL)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of CRT0066101 or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes for p-IκBα analysis) or a longer period (e.g., 1-2 hours for nuclear p65 analysis).
-
Protein Extraction:
-
For total cell lysates: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions: Use a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize p-IκBα to total IκBα, and nuclear p65 to a nuclear loading control (Lamin B1).
NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cell line
-
24- or 96-well cell culture plates
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete growth medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
NF-κB pathway activator (e.g., TNF-α, 20 ng/mL)
-
Passive lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Seed the transfected cells into a 24- or 96-well plate and allow them to recover for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of CRT0066101 or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them with passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the unstimulated control and the percentage of inhibition by CRT0066101. Determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation loop phosphorylation controls protein kinase D-dependent activation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Administration of CRT0066101 Dihydrochloride via Oral Gavage
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CRT0066101 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases, including PKD1, PKD2, and PKD3.[1][2] It has demonstrated anti-tumor activity in various cancer models, including pancreatic, bladder, and triple-negative breast cancer, by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4][5] These application notes provide a detailed protocol for the in vivo administration of CRT0066101 dihydrochloride via oral gavage in mice, a common method for preclinical efficacy studies.
Mechanism of Action
CRT0066101 exerts its biological effects by inhibiting the kinase activity of all PKD isoforms.[2] This inhibition leads to the downstream modulation of several critical signaling pathways implicated in cancer progression. As a pan-PKD inhibitor, CRT0066101 has been shown to suppress the phosphorylation of various cancer-driving factors, including MYC, MAPK1/3, AKT, and YAP.[3][6] Furthermore, it can attenuate NF-κB activation and the expression of NF-κB-dependent pro-survival proteins.[5][7] The collective impact of this pathway modulation is the inhibition of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of CRT0066101 and provide data from in vivo studies utilizing oral gavage administration.
Table 1: In Vitro Inhibitory Activity of CRT0066101
| Target | IC₅₀ (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
| PIM2 | ~135.7 |
Source: MedChemExpress.[7]
Table 2: In Vivo Efficacy of CRT0066101 via Oral Gavage in Mouse Xenograft Models
| Cancer Type | Mouse Model | Dosage and Schedule | Vehicle | Key Findings | Reference |
| Pancreatic Cancer | Panc-1 subcutaneous xenograft | 80 mg/kg/day, once daily for 28 days | 5% Dextrose | Significantly abrogated tumor growth. | [5] |
| Pancreatic Cancer | Panc-1 orthotopic model | 80 mg/kg/day, once daily for 21 days | 5% Dextrose | Potently blocked tumor growth. | [5] |
| Bladder Cancer | UMUC1 subcutaneous xenograft | 120 mg/kg/day, 3 days per week for 25 days | 5% Dextrose | Significantly blocked tumor growth. | [4] |
| Triple-Negative Breast Cancer | Xenograft mouse model | Not specified | Not specified | Reduced breast tumor volume. | [3] |
Table 3: Pharmacokinetic Profile of CRT0066101 in Mice
| Route of Administration | Dosage | Peak Tumor Concentration (µM) | Time to Peak Concentration (hours) | Reference |
| Oral Gavage | 80 mg/kg | 12 | 2 | [5][8] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Sterile 5% Dextrose solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 80 mg/kg) and the number and weight of the mice, calculate the total mass of the compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Reconstitution: Suspend the weighed powder in the appropriate volume of sterile 5% Dextrose solution to achieve the final desired concentration. For example, to prepare a 10 mg/mL solution for a 20g mouse receiving an 80 mg/kg dose, you would administer 0.16 mL.
-
Solubilization: Vortex the suspension vigorously to aid dissolution. If the compound does not fully dissolve, brief sonication may be used.[6]
-
Storage: It is recommended to prepare the dosing solution fresh for each day of administration.[8] If temporary storage is necessary, store at 4°C and protect from light. Before use, ensure the solution is brought to room temperature and vortexed to ensure homogeneity.
Note: While 5% dextrose has been used as a vehicle in published studies,[5][9] alternative formulations for poorly soluble compounds often involve co-solvents such as DMSO, PEG300, and Tween-80.[7][10] If solubility in 5% dextrose is a challenge, these alternative vehicles may be considered, but would require appropriate vehicle controls in the experiment.
In Vivo Administration via Oral Gavage in Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[3][5]
-
Syringes (e.g., 1 mL)
-
Animal scale
Animal Handling and Preparation:
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
Weigh each mouse before dosing to accurately calculate the volume of the solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[3]
Oral Gavage Procedure:
-
Measure the insertion depth: Before the first gavage, measure the distance from the corner of the mouse's mouth to the last rib to determine the appropriate insertion depth of the gavage needle. This can be marked on the needle.[3]
-
Restrain the mouse: Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will often swallow, which aids in guiding the needle into the esophagus.[3][11]
-
Administer the solution: Once the needle is correctly positioned in the stomach (there should be no resistance), slowly administer the calculated volume of the CRT0066101 solution.[3]
-
Withdraw the needle: Gently and slowly withdraw the gavage needle along the same path of insertion.
-
Post-procedure monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes after the procedure.[3][11]
Visualizations
Caption: CRT0066101 Signaling Pathway.
Caption: In Vivo Oral Gavage Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Serine/threonin kinase | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ouv.vt.edu [ouv.vt.edu]
Application of CRT0066101 in Colorectal Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and orally bioavailable small molecule inhibitor of Protein Kinase D (PKD).[1][2][3] It acts as a pan-PKD inhibitor, targeting all three isoforms (PKD1, PKD2, and PKD3) with high selectivity.[3] In the context of colorectal cancer (CRC), research has demonstrated that CRT0066101 exhibits significant anti-tumor activity both in vitro and in vivo.[1][4][5] The primary mechanism of action involves the inhibition of PKD, which is a critical mediator of various cellular processes implicated in cancer progression, including cell proliferation, survival, and migration.[4][6] This document provides detailed application notes and experimental protocols for the use of CRT0066101 in colorectal cancer research.
Mechanism of Action in Colorectal Cancer
In colorectal cancer, PKD2 is often the predominantly expressed isoform.[4][6] CRT0066101 exerts its anti-cancer effects by inhibiting PKD2, which in turn modulates several downstream signaling pathways crucial for tumor growth and survival. Treatment with CRT0066101 has been shown to suppress the activation of key pro-survival pathways, including the PI3K/AKT and MAPK/ERK pathways.[4] Furthermore, it inhibits the activity of the transcription factor NF-κB, a critical regulator of inflammatory and survival responses.[4] The culmination of these effects is the induction of G2/M phase cell cycle arrest and apoptosis in colorectal cancer cells.[4][6]
Caption: Signaling pathway of CRT0066101 in colorectal cancer.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of CRT0066101 has been determined in a panel of human colorectal cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | IC50 (µM) | Reference |
| HCT116 | 1.8 | [4] |
| RKO | 2.5 | [4] |
| SW480 | 2.1 | [4] |
| SW620 | 3.2 | [4] |
| HT-29 | 2.7 | [4] |
In Vivo Efficacy: HCT116 Xenograft Model
CRT0066101 has demonstrated significant anti-tumor efficacy in a HCT116 colorectal cancer xenograft model in athymic nude mice.
| Treatment Group (Oral Gavage, Daily for 21 days) | Tumor Volume Decrease (%) | Reference |
| CRT0066101 (40 mg/kg) | 55.6 | [4] |
| CRT0066101 (80 mg/kg) | 65.2 | [4] |
| CRT0066101 (120 mg/kg) | 69.5 | [4] |
Experimental Protocols
Caption: General experimental workflow for CRT0066101 evaluation.
Cell Viability Assay (WST-1)
This protocol is for determining the effect of CRT0066101 on the viability of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, RKO, SW480)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
CRT0066101 (stock solution in DMSO)
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of CRT0066101 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the CRT0066101 dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This protocol is to assess the effect of CRT0066101 on the expression and phosphorylation of key signaling proteins.
Materials:
-
Colorectal cancer cells treated with CRT0066101
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKD2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Image the blot and perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.
In Vivo Xenograft Study
This protocol describes the evaluation of CRT0066101's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HCT116 colorectal cancer cells
-
Matrigel (optional)
-
CRT0066101
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
Procedure:
-
Subcutaneously inject 2-5 x 10^6 HCT116 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the CRT0066101 formulation in the vehicle at the desired concentrations (e.g., 40, 80, 120 mg/kg).
-
Administer CRT0066101 or vehicle to the respective groups daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After the treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
CRT0066101 is a promising therapeutic agent for colorectal cancer, demonstrating potent anti-tumor activity through the inhibition of the PKD signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to investigate the efficacy and mechanism of action of CRT0066101 in preclinical models of colorectal cancer. Further research is warranted to explore its full therapeutic potential, including combination strategies with other anti-cancer agents.[1][2]
References
- 1. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 4. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell-viability assay [bio-protocol.org]
Application Notes and Protocols for CRT0066101 Dihydrochloride: A Tool for PIM2 Kinase Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a constitutively active serine/threonine kinase that plays a critical role in various cellular processes, including cell survival, proliferation, and apoptosis.[1][2][3][] Overexpression of PIM2 is associated with the progression of numerous cancers, such as leukemia, multiple myeloma, and prostate cancer, making it an attractive therapeutic target.[1][2][5] PIM2 exerts its oncogenic functions by phosphorylating a range of downstream substrates, including BAD, 4E-BP1, and MYC, thereby promoting cell cycle progression and inhibiting apoptosis.[1][3][][6]
CRT0066101 dihydrochloride (B599025) is a potent, orally bioavailable small molecule inhibitor. While it is most recognized as a pan-inhibitor of the Protein Kinase D (PKD) family, it also demonstrates significant inhibitory activity against PIM2 kinase.[7][8] This dual activity necessitates careful experimental design but also presents an opportunity to probe the functions of PIM2, particularly in systems where both PIM and PKD pathways may be relevant. These notes provide detailed protocols and data to guide researchers in using CRT0066101 as a tool to investigate PIM2 kinase function.
Data Presentation: Inhibitor Specificity
CRT0066101 exhibits high potency against all PKD isoforms and moderate potency against PIM2 kinase. Understanding its selectivity profile is crucial for interpreting experimental results.
| Target Kinase | IC50 (nM) | Reference |
| PIM2 | ~135.7 | [7][8] |
| PKD1/PKCμ | 1 | [7][8][9] |
| PKD2 | 2.5 | [7][8][9] |
| PKD3 | 2 | [7][8][9] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays.
Key Signaling Pathways and Experimental Logic
To effectively study PIM2 function using CRT0066101, it is essential to understand its position in cellular signaling and the logical flow of experiments designed to probe its inhibition.
Caption: PIM2 kinase signaling pathway and point of inhibition by CRT0066101.
The diagram above illustrates how cytokines and other signals activate transcription factors like STATs and NF-κB to drive PIM2 expression.[1] PIM2 then phosphorylates multiple downstream targets to inhibit apoptosis and promote protein translation and stability.[1][3][][10] CRT0066101 directly inhibits the kinase activity of the PIM2 protein.
Caption: Experimental workflow for characterizing CRT0066101 effects on PIM2.
Experimental Protocols
Protocol 1: In Vitro Biochemical PIM2 Kinase Assay
This protocol determines the direct inhibitory effect of CRT0066101 on PIM2 enzymatic activity. It is adapted from commercially available luminescent kinase assays like the ADP-Glo™ Kinase Assay.[11]
Materials:
-
Recombinant human PIM2 enzyme
-
CRT0066101 dihydrochloride
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[11]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of CRT0066101 in DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in kinase buffer.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted CRT0066101 or vehicle (DMSO) control.
-
Add 10 µL of a solution containing the PIM2 enzyme and PIM2 substrate in kinase buffer. The final enzyme concentration should be determined empirically (e.g., 1-10 ng/well).[11]
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Kₘ for PIM2, if known.
-
Incubation: Incubate the plate at 30°C or room temperature for 60 minutes.[11]
-
Detection:
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an "ADP-Glo™ Reagent" to deplete unused ATP, followed by a "Kinase Detection Reagent" to convert ADP to ATP and generate a luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a high concentration inhibitor control (0% activity).
-
Plot the percentage of inhibition versus the log concentration of CRT0066101 and fit the data to a four-parameter dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Proliferation Assay
This protocol assesses the effect of CRT0066101 on the growth of PIM2-dependent cancer cells.
Materials:
-
A cell line with known PIM2 expression/dependency (e.g., multiple myeloma cell lines like MM1.S or RPMI8226, or leukemia cells).[14]
-
Complete cell culture medium.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar, e.g., MTT).
-
Sterile, white-walled, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of CRT0066101 in culture medium. Add the diluted compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the log concentration of CRT0066101 to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of PIM2 Substrate Phosphorylation
This protocol verifies target engagement by measuring changes in the phosphorylation of known PIM2 downstream substrates in a cellular context.
Materials:
-
PIM2-expressing cells.
-
This compound.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-phospho-4E-BP1 (Ser65), anti-total BAD, anti-total 4E-BP1, and a loading control (e.g., anti-GAPDH or anti-β-tubulin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of CRT0066101 (e.g., 0.1 µM, 1 µM, 5 µM) for a defined period (e.g., 2-24 hours).[8] Include a vehicle (DMSO) control.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody (e.g., anti-phospho-BAD) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or the loading control to determine the dose-dependent effect of CRT0066101 on substrate phosphorylation.
Application Notes and Considerations
-
Addressing Off-Target Effects: CRT0066101 is a significantly more potent inhibitor of PKD than PIM2.[7][8] To confidently attribute observed cellular effects to PIM2 inhibition, researchers should consider the following:
-
Dose Response: Use the lowest effective concentration of CRT0066101 that modulates PIM2 signaling (as determined by Western blot) but has minimal impact on PKD signaling, if possible.
-
Genetic Controls: Compare results with those obtained using siRNA or shRNA to specifically knock down PIM2.[10] This is the most rigorous way to validate that the phenotype is PIM2-dependent.
-
Orthogonal Inhibitors: If available, use a structurally distinct PIM2 inhibitor (e.g., JP11646, AZD1208) to confirm that the observed biological effect is not a compound-specific artifact.[1][14]
-
PKD Pathway Analysis: Concurrently measure the activity of PKD substrates (e.g., phosphorylation of Cortactin or HSP27) to understand the extent of PKD inhibition at the concentrations used.[15][16]
-
-
In Vivo Studies: CRT0066101 is orally bioavailable and has been shown to be well-tolerated in mouse xenograft models, where it can block tumor growth.[15][17][18] Dosing regimens such as 80 mg/kg/day via oral gavage have been used in pancreatic cancer models.[8] Researchers should perform pharmacokinetic and pharmacodynamic studies to establish an appropriate dosing schedule for their specific model.
-
Interpreting Results: A reduction in the phosphorylation of PIM2 substrates like BAD and 4E-BP1, coupled with a relevant cellular phenotype such as decreased proliferation or induction of apoptosis, provides strong evidence for effective PIM2 inhibition.[1][10][14] These findings can validate PIM2 as a driver in a specific biological context and support further investigation into more selective PIM2-targeted therapies.
References
- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 5. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]
- 6. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 10. ashpublications.org [ashpublications.org]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
Application Notes and Protocols: Investigating Signaling Pathways in Breast Cancer with CRT0066101
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective small-molecule inhibitor of Protein Kinase D (PRKD) isoforms.[1] In the context of breast cancer, particularly in aggressive subtypes like Triple-Negative Breast Cancer (TNBC) and Estrogen Receptor-negative (ER-) breast cancer, CRT0066101 has demonstrated significant anti-tumor activity.[2][3] This document provides detailed application notes and experimental protocols for utilizing CRT0066101 to investigate its effects on key signaling pathways implicated in breast cancer progression. PRKD isoforms, especially PRKD2 and PRKD3, are frequently overexpressed in TNBC and play crucial roles in cell proliferation, survival, and apoptosis.[2][4] CRT0066101 exerts its therapeutic effects by modulating a complex phospho-signaling network, leading to the inhibition of several critical cancer-driving factors.[1][2][4] These notes offer a comprehensive guide for researchers to explore the mechanism of action of CRT0066101 in breast cancer models.
Data Presentation
Table 1: In Vitro Inhibitory Activity of CRT0066101
| Target | IC50 Value | Source |
| PKD1 | 1 nM | [1] |
| PKD2 | 2.5 nM | [1] |
| PKD3 | 2 nM | [1] |
Table 2: Cellular Effects of CRT0066101 in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Assay | Treatment Concentration | Duration | Observed Effect | Source |
| MDA-MB-231, MDA-MB-468 | Proliferation Assay | Not specified | Not specified | Marked reduction in proliferation | [4] |
| MDA-MB-231, MDA-MB-468 | Cell Cycle Analysis | Not specified | Not specified | Increase in G1 phase population, decrease in S phase | [4] |
| MDA-MB-231, MDA-MB-468 | Apoptosis Assay | Not specified | Not specified | Increased apoptosis | [4] |
| MCF-7-ADR | Cell Viability Assay | 0.1, 0.5, 1, 5, 10 µM | 72 hours | Dose-dependent decrease in cell viability | [2] |
Table 3: Downstream Signaling Molecules Affected by CRT0066101 in TNBC Cells
| Protein | Phosphorylation Site | Effect of CRT0066101 | Cell Lines | Source |
| MYC | Thr58, Ser62 | Decreased Phosphorylation | MDA-MB-231, MDA-MB-468 | [1][4] |
| MAPK1/3 (ERK1/2) | Thr202, Tyr204 | Decreased Phosphorylation | MDA-MB-231, MDA-MB-468 | [1][4] |
| AKT | Ser473 | Decreased Phosphorylation | MDA-MB-231, MDA-MB-468 | [1][4] |
| YAP | Ser127 | Decreased Phosphorylation | MDA-MB-231, MDA-MB-468 | [1][4] |
| CDC2 | T14 | Decreased Phosphorylation | MDA-MB-231, MDA-MB-468 | [4] |
Signaling Pathways Modulated by CRT0066101
CRT0066101, through its inhibition of PRKD, impacts several interconnected signaling pathways crucial for breast cancer cell proliferation and survival. The primary mechanism involves the alteration of a phosphor-signaling network.[2][4]
Experimental Protocols
Cell Viability Assay
This protocol is adapted for determining the cytotoxic effects of CRT0066101 on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, MCF-7-ADR)
-
Complete growth medium
-
96-well plates
-
CRT0066101 (stock solution in DMSO)
-
MTT or WST-8 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of CRT0066101 in complete growth medium. A suggested concentration range is 0.1 to 10 µM.[2] Include a vehicle control (DMSO).
-
Replace the medium in the wells with the prepared drug dilutions and controls.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.[2]
-
Add MTT or WST-8 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol details the procedure for analyzing the phosphorylation status of key signaling proteins in breast cancer cells following treatment with CRT0066101.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
6-well plates
-
CRT0066101
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of MYC, MAPK, AKT, YAP)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with CRT0066101 (e.g., 1 µM and 3 µM) and a vehicle control for 24 hours.[4]
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Tumor Growth Study
This protocol provides a general framework for evaluating the in vivo efficacy of CRT0066101 in a breast cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
CRT0066101 formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject breast cancer cells (e.g., 2-5 x 10^6 cells in PBS or a Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer CRT0066101 orally at a predetermined dose and schedule. Administer vehicle to the control group.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Phosphoproteomic Analysis using iTRAQ
This protocol outlines the key steps for a comparative phosphoproteomic analysis to identify global changes in protein phosphorylation induced by CRT0066101.
Procedure:
-
Treat breast cancer cells with CRT0066101 and a vehicle control.
-
Lyse the cells, extract proteins, and perform in-solution trypsin digestion.
-
Label the resulting peptide mixtures from control and treated samples with different iTRAQ reagents.
-
Combine the labeled peptide samples.
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
Analyze the enriched phosphopeptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Use specialized software to identify and quantify the relative abundance of phosphopeptides between the control and treated samples.
-
Perform bioinformatic analysis to identify signaling pathways that are significantly altered by CRT0066101 treatment.
Conclusion
CRT0066101 is a valuable tool for investigating the role of PRKD signaling in breast cancer. The protocols outlined in these application notes provide a framework for characterizing its anti-tumor effects and elucidating its mechanism of action. By examining the impact of CRT0066101 on cell viability, key signaling pathways, and in vivo tumor growth, researchers can gain deeper insights into the therapeutic potential of targeting PRKD in breast cancer.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Cell-viability assay [bio-protocol.org]
- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]
Application Notes and Protocols for Cell Migration and Invasion Assays with CRT0066101 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental cellular processes implicated in a variety of physiological and pathological conditions, including cancer metastasis. The Protein Kinase D (PKD) family of serine/threonine kinases has emerged as a critical regulator of these processes. CRT0066101 is a potent and selective pan-inhibitor of all PKD isoforms (PKD1, PKD2, and PKD3), with IC50 values in the low nanomolar range. By inhibiting PKD, CRT0066101 has been shown to suppress the proliferation and migration of various cancer cell lines, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2]
These application notes provide detailed protocols for assessing the effects of CRT0066101 on cell migration and invasion using two standard in vitro methods: the wound healing (scratch) assay and the transwell (Boyden chamber) invasion assay.
Mechanism of Action: CRT0066101 in Cell Migration and Invasion
CRT0066101 exerts its inhibitory effects on cell migration and invasion by targeting the Protein Kinase D (PKD) signaling pathway. PKD is a key downstream effector of protein kinase C (PKC) and diacylglycerol (DAG). Upon activation, PKD phosphorylates a variety of substrates that are involved in cytoskeletal rearrangement, cell adhesion, and the expression of matrix metalloproteinases (MMPs), all of which are crucial for cell motility and invasion. By inhibiting PKD, CRT0066101 disrupts these downstream signaling events, leading to a reduction in cell migration and invasion.
References
- 1. Frontiers | The Frequent Sampling of Wound Scratch Assay Reveals the “Opportunity” Window for Quantitative Evaluation of Cell Motility-Impeding Drugs [frontiersin.org]
- 2. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting CRT0066101 dihydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRT0066101 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: My CRT0066101 dihydrochloride is not dissolving as expected. What are the common causes?
A1: Solubility issues with small molecules like this compound can arise from several factors:
-
Incorrect Solvent: Using a solvent in which the compound has low solubility is a primary reason for dissolution failure.
-
Compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the compound can affect its solubility.
-
Temperature: Dissolution can be temperature-dependent. Some compounds may require gentle warming to dissolve completely.
-
pH of the Solution: For ionizable compounds, the pH of the aqueous solution can significantly impact solubility.[1]
-
Moisture Absorption: Some suppliers note that moisture-absorbing DMSO can reduce the solubility of this compound. It is recommended to use fresh, anhydrous DMSO.[2]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. Why did this happen and how can I prevent it?
A2: This phenomenon is known as precipitation upon dilution and is a common issue when diluting a concentrated DMSO stock into an aqueous medium.[1] DMSO is a strong organic solvent that can dissolve compounds at high concentrations. However, when this solution is introduced to an aqueous buffer, the compound's local concentration can exceed its solubility limit in the mixed solvent system, causing it to crash out of solution.[1]
To prevent this:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.
-
Stepwise Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
-
Use Co-solvents: For in vivo studies, formulations with co-solvents like PEG300 and surfactants like Tween-80 are often used to improve solubility and stability in aqueous solutions.[3][4]
Q3: What are the recommended solvents for this compound?
A3: Based on supplier datasheets, this compound has varying solubility in different solvents. It is crucial to consult the certificate of analysis for your specific batch.
Solubility Data
The reported solubility of this compound can vary between suppliers. The following table summarizes available data.
| Solvent | Reported Solubility | Source |
| Water | Soluble to 100 mM | [5][6] |
| Water | 50 mg/mL (121.56 mM); requires sonication | [3] |
| DMSO | Soluble to 20 mM | [5] |
| DMSO | 25 mg/mL (60.77 mM) | [2] |
| DMSO | ≥15.65 mg/mL | [7] |
| Ethanol | 2 mg/mL | [2] |
| Ethanol | ≥4.49 mg/mL with sonication | [7] |
Note: Always refer to the manufacturer's datasheet for your specific lot for the most accurate solubility information.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration.
-
Aid Dissolution: If the compound does not dissolve readily, vortex the solution. Gentle warming (e.g., in a 37°C water bath) or sonication can also be used to aid dissolution.[3]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.
-
Storage: Store the stock solution at -20°C as recommended.[5]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Start with the Aqueous Buffer: To minimize precipitation, add the DMSO stock solution to the aqueous buffer, not the other way around.
-
Vortex During Addition: While vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution.
-
Final Concentration of DMSO: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 1%, as higher concentrations can have effects in biological assays.
-
Use Freshly Prepared Solutions: It is recommended to prepare aqueous working solutions fresh for each experiment.
Troubleshooting Workflow
If you are encountering solubility issues, follow this systematic approach to identify and resolve the problem.
References
Technical Support Center: Optimizing CRT0066101 for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of CRT0066101 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CRT0066101?
A1: CRT0066101 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] It acts as a pan-PKD inhibitor, targeting PKD1, PKD2, and PKD3 with high affinity.[1][3] By inhibiting PKD, CRT0066101 can modulate downstream signaling pathways involved in cell proliferation, survival, migration, and apoptosis.[1][4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of CRT0066101 is cell-line dependent. A good starting point for most cancer cell lines is between 1 µM and 10 µM. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental endpoint. For instance, in Panc-1 pancreatic cancer cells, the IC50 for inhibiting cell proliferation is approximately 1 µM. In some bladder cancer cell lines, IC50 values at day 4 of treatment ranged from 0.33 µM to 1.43 µM.[5]
Q3: How should I dissolve and store CRT0066101?
A3: CRT0066101 dihydrochloride (B599025) is soluble in DMSO. For in vitro experiments, it is common to prepare a stock solution in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: What are the known downstream signaling pathways affected by CRT0066101?
A4: CRT0066101, by inhibiting PKD, has been shown to impact several key cancer-related signaling pathways, including:
-
MAPK/ERK Pathway: Inhibition of this pathway can lead to decreased cell proliferation.[1][4]
-
AKT Pathway: Affecting this pathway can influence cell survival and apoptosis.[1][4]
-
NF-κB Pathway: CRT0066101 can reduce NF-κB activation, which is crucial for cell survival and proliferation in some cancers.[6]
-
Hippo-YAP Pathway: By modulating this pathway, CRT0066101 can impact cell proliferation.[4]
Q5: How long should I treat my cells with CRT0066101?
A5: The optimal treatment duration depends on the specific assay and the cell line's doubling time. For cell viability or proliferation assays, treatment times typically range from 24 to 96 hours.[5] For signaling studies (e.g., Western blotting for phosphoproteins), shorter incubation times (e.g., 1 to 24 hours) may be sufficient to observe changes in protein phosphorylation. It is advisable to perform a time-course experiment to determine the optimal duration for your experimental question.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| No observable effect or weak response to CRT0066101 treatment. | 1. Suboptimal Concentration: The concentration used may be too low for the specific cell line. 2. Short Treatment Duration: The incubation time may not be sufficient to induce a measurable effect. 3. Low PKD Expression/Activity: The target cell line may have low endogenous levels of PKD, making it less sensitive to inhibition. 4. Compound Degradation: The CRT0066101 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 0.1 µM to 20 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours). 3. Verify PKD expression and activity in your cell line via Western blot or other methods. 4. Prepare a fresh stock solution of CRT0066101. |
| High level of cell death or unexpected cytotoxicity. | 1. Concentration Too High: The concentration of CRT0066101 may be toxic to the cells. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Off-Target Effects: At high concentrations, off-target effects may contribute to cytotoxicity. | 1. Lower the concentration of CRT0066101. Refer to published IC50 values for similar cell lines. 2. Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. 3. Use the lowest effective concentration determined from your dose-response curve. |
| Inconsistent or variable results between experiments. | 1. Inconsistent Cell Seeding Density: Variations in the initial number of cells can lead to different responses. 2. Variability in Drug Preparation: Inconsistent dilution of the stock solution can alter the final concentration. 3. Cell Passage Number: Cells at high passage numbers may have altered phenotypes and drug sensitivities. | 1. Ensure a consistent cell seeding density across all experiments. 2. Prepare fresh working solutions for each experiment and be precise with dilutions. 3. Use cells within a consistent and low passage number range. |
| Difficulty in detecting changes in downstream signaling pathways (e.g., p-AKT, p-ERK). | 1. Suboptimal Time Point: The time point chosen for analysis may be too early or too late to observe the peak change in phosphorylation. 2. Low Basal Phosphorylation: The basal level of the target phosphoprotein may be too low to detect a significant decrease. 3. Issues with Antibody or Western Blot Protocol: The antibody may not be specific or sensitive enough, or the protocol may need optimization. | 1. Perform a time-course experiment (e.g., 0, 1, 3, 6, 12, 24 hours) to identify the optimal time point for analysis. 2. Consider stimulating the pathway (e.g., with a growth factor) to increase the basal phosphorylation level before adding CRT0066101. 3. Use a validated phospho-specific antibody and optimize your Western blot protocol (e.g., blocking buffer, antibody concentration, incubation time). |
Data Presentation
Table 1: In Vitro IC50 Values of CRT0066101 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration |
| Panc-1 | Pancreatic Cancer | Proliferation (BrdU) | ~1 | Not Specified |
| T24T | Bladder Cancer | Growth Inhibition | 0.3333 | 4 days[5] |
| T24 | Bladder Cancer | Growth Inhibition | 0.4782 | 4 days[5] |
| UMUC1 | Bladder Cancer | Growth Inhibition | 0.4796 | 4 days[5] |
| TCCSUP | Bladder Cancer | Growth Inhibition | 1.4300 | 4 days[5] |
Table 2: Effective Concentrations of CRT0066101 for Specific In Vitro Effects
| Cell Line | Effect | Concentration (µM) | Treatment Duration |
| Panc-1, Panc-28 | Inhibition of basal and NT-induced pS916-PKD1/2 | 5 | 1 hour |
| TNBC cells | Inhibition of proliferation, induction of apoptosis and G1-phase arrest | Not Specified | Not Specified[4][7] |
| Bladder cancer cells | Inhibition of proliferation and migration | 0.625 - 20 | 2 - 4 days[5] |
| Bladder cancer cells | G2/M cell cycle arrest | 0.5 - 3 | 3 days[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of CRT0066101 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of Phosphorylated Proteins
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with CRT0066101 at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, anti-phospho-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
Visualizations
Caption: CRT0066101 inhibits PKD, affecting multiple downstream signaling pathways.
Caption: A logical workflow for optimizing CRT0066101 in vitro experiments.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Potential off-target effects of CRT0066101 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of CRT0066101 dihydrochloride. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with CRT0066101. Could these be due to off-target effects?
A1: Yes, it is possible. While CRT0066101 is a potent and selective inhibitor of the Protein Kinase D (PKD) family, like most kinase inhibitors, it can exhibit off-target activity, especially at higher concentrations.[1] Unexpected phenotypes that do not align with the known functions of PKD signaling should be investigated for potential off-target effects.
Q2: What are the known on-targets of CRT0066101?
A2: The primary targets of CRT0066101 are the three isoforms of Protein Kinase D. It is a pan-PKD inhibitor with high potency against PKD1, PKD2, and PKD3, exhibiting IC50 values in the low nanomolar range.[2][3]
Q3: Have any specific off-target kinases for CRT0066101 been identified?
A3: Yes, one of the identified off-target kinases is PIM2 kinase , with a reported IC50 value of approximately 135.7 nM. It has also been noted that CRT0066101 exhibits selectivity against a panel of over 90 protein kinases, including PKCα, MEK, ERK, c-Raf, and c-Src, though the comprehensive data from this screening is not publicly available.[2]
Q4: We observed altered secretion of Stanniocalcin-1 (STC-1) and Tenascin-C (TNC) in our experiments with CRT0066101, which was not replicated by PKD2/PKD3 knockdown. Could this be an off-target effect?
A4: This is a strong possibility. When a pharmacological inhibitor's effect is not phenocopied by genetic knockdown of its intended target, it suggests an off-target mechanism. The observation that CRT0066101 reduces STC-1 and TNC secretion while PKD2/PKD3 depletion does not, points towards the involvement of a different signaling pathway or a direct off-target effect of the compound on the secretory pathway of these specific proteins. Further investigation is warranted to identify the responsible off-target kinase or pathway.
Q5: How can we experimentally determine if the effects we are seeing are off-target?
A5: A multi-pronged approach is recommended:
-
Kinase Profiling: Screen CRT0066101 against a broad panel of kinases (kinome scan) to identify other potential targets.
-
Dose-Response Analysis: Compare the concentration at which the on-target (PKD inhibition) and the suspected off-target effects occur. A significant separation in these concentrations can suggest an off-target liability at higher doses.
-
Use of Structurally Different Inhibitors: Employ another potent and selective PKD inhibitor with a different chemical scaffold. If the phenotype is not replicated, it strengthens the case for an off-target effect of CRT0066101.
-
Rescue Experiments: In a cellular model, if you can introduce a form of PKD that is resistant to CRT0066101, you can test if this "rescues" the on-target phenotype without affecting the suspected off-target phenotype.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR to deplete the suspected off-target kinase and see if this prevents the phenotype observed with CRT0066101.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell morphology or viability at concentrations higher than the IC50 for PKD. | Inhibition of off-target kinases crucial for cell survival or cytoskeletal organization. | 1. Perform a dose-response curve to determine the lowest effective concentration for PKD inhibition. 2. Conduct a broad kinase selectivity screen to identify potential off-target kinases. 3. Validate potential off-targets using orthogonal approaches (see FAQ Q5). |
| Activation or inhibition of a signaling pathway not known to be downstream of PKD. | Off-target inhibition of a kinase within that pathway. | 1. Use phospho-specific antibodies or proteomics to identify the specific node in the pathway being affected. 2. Cross-reference the affected protein with databases of known kinase substrates to hypothesize a potential off-target kinase. 3. Test CRT0066101 directly against the suspected off-target kinase in an in vitro kinase assay. |
| Inconsistent results across different cell lines. | Cell-type specific expression levels of off-target kinases. | 1. Profile the expression of PKD isoforms and suspected off-target kinases (e.g., PIM2) in the cell lines being used. 2. Compare the cellular IC50 of CRT0066101 for the on-target and off-target phenotypes in each cell line. |
| Discrepancy between the effects of CRT0066101 and PKD gene silencing. | Off-target effects of CRT0066101. | 1. Confirm the efficiency of your PKD knockdown. 2. Use a structurally distinct PKD inhibitor as a control. 3. Investigate the identified off-targets of CRT0066101 (e.g., PIM2) as potential mediators of the observed phenotype. |
Data Presentation
Table 1: On-Target and Known Off-Target Inhibitory Activity of CRT0066101
| Target | IC50 (nM) | Target Type | Notes |
| PKD1 | 1 | On-Target | Potent inhibitor of Protein Kinase D1.[2][3] |
| PKD2 | 2.5 | On-Target | Potent inhibitor of Protein Kinase D2.[2][3] |
| PKD3 | 2 | On-Target | Potent inhibitor of Protein Kinase D3.[2][3] |
| PIM2 | ~135.7 | Off-Target | Identified off-target kinase. |
Table 2: Representative Data from a Hypothetical Kinase Selectivity Panel
Disclaimer: The following data is for illustrative purposes only and does not represent actual screening results for CRT0066101, which are not publicly available. Researchers should perform their own kinase profiling experiments.
| Kinase | % Inhibition at 1 µM |
| PKD1 (On-Target) | 99% |
| PIM2 (Known Off-Target) | 85% |
| Kinase A | 60% |
| Kinase B | 45% |
| Kinase C | 15% |
| Kinase D | 5% |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IMAP Fluorescence Polarization)
This protocol describes a general method to determine the IC50 value of CRT0066101 against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., PIM2)
-
Fluorescently labeled peptide substrate specific for the kinase
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
IMAP™ Progressive Binding Reagent (Molecular Devices)
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Dilution: Prepare a serial dilution of CRT0066101 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add kinase, fluorescently labeled substrate, and CRT0066101 (or DMSO vehicle control) to the wells of the microplate.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Binding: Add the IMAP™ Progressive Binding Reagent to each well. This will stop the kinase reaction and bind to the phosphorylated substrate.
-
Equilibration: Incubate the plate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of CRT0066101 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Measurement of Secreted Proteins (ELISA)
This protocol provides a general method for quantifying the concentration of a secreted protein (e.g., STC-1 or TNC) in cell culture supernatant.
Materials:
-
Cell line of interest
-
This compound
-
Serum-free cell culture medium
-
ELISA kit specific for the protein of interest (e.g., Human STC-1 ELISA Kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the experiment.
-
Cell Treatment:
-
Once cells have adhered, replace the growth medium with serum-free medium.
-
Add CRT0066101 at various concentrations to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the collected supernatants and standards to the antibody-coated plate.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Addition of a substrate to generate a colorimetric signal.
-
Stopping the reaction.
-
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the known standards.
-
Calculate the concentration of the secreted protein in each sample by interpolating from the standard curve.
-
Normalize the protein concentration to the cell number or total protein content of the corresponding cell lysate to account for any effects of the compound on cell proliferation or viability.
-
Mandatory Visualizations
References
How to minimize toxicity of CRT0066101 in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize potential toxicity of CRT0066101 in animal studies. The information is designed to help anticipate and mitigate adverse effects, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the established Maximum Tolerated Dose (MTD) for CRT0066101 in mice?
The MTD of CRT0066101 has been established as 80 mg/kg/day for oral administration in nu/nu mice.[1] Studies have shown that daily oral administration of CRT0066101 in a range of 40–120 mg/kg/day for 3 to 4 weeks is both safe and effective in various animal models of human carcinomas.[2]
Q2: What is the general toxicity profile of CRT0066101 in animal studies?
Existing research indicates that CRT0066101 is well-tolerated in mice at therapeutic doses.[2][3][4] Efficacy studies using oral doses of 80 mg/kg/day for up to 28 days reported no signs of toxicity and stable body weights throughout the treatment period.[1]
Q3: What are the potential, general off-target effects of kinase inhibitors that I should be aware of?
While CRT0066101 has shown to be a selective pan-PKD inhibitor, kinase inhibitors as a class can have off-target effects.[5] General toxicities to monitor for in animal models when working with kinase inhibitors include gastrointestinal issues, hepatotoxicity, cardiotoxicity, dermatological reactions, and hematological changes.[6][7][8]
Q4: How can I proactively minimize potential toxicity in my animal study?
To minimize potential toxicity, it is crucial to perform a dose-range finding study to determine the MTD in your specific animal model and strain.[6] Careful formulation of the compound is also critical. For oral administration, ensuring a homogenous and stable suspension can prevent variability in dosing and potential localized toxicity.
Troubleshooting Guides
Issue 1: Observed Clinical Signs of Toxicity (e.g., Weight Loss, Lethargy)
Possible Cause & Troubleshooting Steps:
-
Dose-Related Toxicity: The administered dose may be too high for the specific animal strain or model.
-
Action: Conduct a dose-ranging study to establish the MTD. If signs of toxicity are observed, consider reducing the dose.[6]
-
-
Formulation Issues: Poor solubility or stability of the dosing solution can lead to inaccurate dosing and potential toxicity.
-
Action: Ensure the dosing formulation is homogenous and stable for the duration of use. Consider using appropriate vehicles and excipients to improve solubility and stability.
-
-
Route of Administration Stress: The method of administration (e.g., oral gavage) may be causing stress to the animals.
-
Action: Refine handling and dosing techniques to minimize stress. Ensure all personnel are proficient in low-stress animal handling.
-
Issue 2: Gastrointestinal Toxicity (e.g., Diarrhea)
Possible Cause & Troubleshooting Steps:
-
Dose-Dependent Effect: Diarrhea can be a common side effect of kinase inhibitors, with incidence and severity often related to the dose.
-
Action: If severe diarrhea is observed, consider a dose reduction.
-
-
Supportive Care: Dehydration and weight loss secondary to diarrhea can confound experimental results.
Issue 3: Potential for Hepatotoxicity
Possible Cause & Troubleshooting Steps:
-
Metabolism-Related Injury: As CRT0066101 is metabolized, high concentrations could potentially lead to liver injury.
Data Summary: In Vivo Dosing of CRT0066101
| Animal Model | Dose | Route of Administration | Duration | Observed Toxicity | Reference |
| nu/nu mice (Panc-1 xenograft) | 80 mg/kg/day | Oral | 28 days | No signs of toxicity, stable body weights | [1] |
| nu/nu mice (Panc-1 orthotopic) | 80 mg/kg/day | Oral | 21 days | Not specified, potent tumor growth blockage | [1] |
| Animal models (general) | 40-120 mg/kg/day | Oral | 3-4 weeks | Safe and effective | [2] |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select the appropriate rodent species and strain for your efficacy study.
-
Group Allocation: Assign a minimum of 3-5 animals per sex to each dose group and a vehicle control group.
-
Dose Selection: Choose at least 3-4 dose levels. Start with a low dose expected to be well-tolerated and escalate to a high dose anticipated to induce mild to moderate toxicity.
-
Administration: Administer CRT0066101 or vehicle via the intended route for the efficacy study (e.g., oral gavage).
-
Monitoring:
-
Conduct daily cage-side observations for clinical signs of toxicity (e.g., changes in behavior, posture, fur condition).
-
Record body weights at least twice a week.
-
Monitor food and water intake.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (e.g., >15-20%), or severe, irreversible clinical signs of toxicity.
Visualizations
Signaling Pathway of CRT0066101
Caption: Mechanism of action of CRT0066101 in cancer cells.
Experimental Workflow for Toxicity Assessment
Caption: A typical workflow for assessing toxicity in animal studies.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 5. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results with CRT0066101 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving the pan-Protein Kinase D (PKD) inhibitor, CRT0066101.
Frequently Asked Questions (FAQs)
Q1: What is CRT0066101 and what are its expected effects?
CRT0066101 is a potent, selective, and orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family, targeting all three isoforms (PKD1, PKD2, and PKD3).[1][2] Its primary mechanism of action is the inhibition of PKD activity, which is involved in various cellular processes.[3] In cancer cell lines, the expected effects of CRT0066101 treatment include:
-
Inhibition of cell proliferation: A significant reduction in the rate of cell growth.[4][5][6]
-
Induction of apoptosis: An increase in programmed cell death.[3][7][8]
-
Cell cycle arrest: A halt in the cell cycle, typically at the G1 or G2/M phase, depending on the cancer type.[5][6][7]
-
Modulation of downstream signaling: Inhibition of PKD-mediated signaling pathways, such as the NF-κB, MAPK (ERK), and AKT pathways.[3][6][7]
Troubleshooting Guides
Issue 1: No significant inhibition of cell proliferation or induction of apoptosis observed.
Question: I treated my cancer cell line with CRT0066101 at the recommended concentration, but I am not observing the expected anti-proliferative or pro-apoptotic effects. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Low Endogenous PKD Expression: The cell line you are using may express low levels of PKD isoforms, making it less dependent on this pathway for survival and proliferation.
-
Troubleshooting Protocol:
-
Assess PKD Isoform Expression: Perform Western blotting or qPCR to determine the protein and mRNA expression levels of PKD1, PKD2, and PKD3 in your cell line. Compare these levels to a positive control cell line known to be sensitive to CRT0066101 (e.g., Panc-1, MDA-MB-231).[3][7]
-
Consult Literature: Review literature to confirm if your cell line has been previously reported to be sensitive or resistant to PKD inhibition.
-
-
-
Suboptimal Inhibitor Concentration: The IC50 value for CRT0066101 can vary between different cell lines.
-
Troubleshooting Protocol:
-
Dose-Response Curve: Perform a dose-response experiment by treating your cells with a range of CRT0066101 concentrations (e.g., 0.1 µM to 20 µM) for a fixed time point (e.g., 72 hours).[5]
-
Determine IC50: Use a cell viability assay (e.g., MTT or CellTiter-Glo) to measure the percentage of viable cells at each concentration and calculate the half-maximal inhibitory concentration (IC50).
-
-
-
Incorrect Assessment Time Point: The anti-proliferative effects of CRT0066101 may take time to become apparent.
-
Troubleshooting Protocol:
-
Time-Course Experiment: Treat your cells with a fixed concentration of CRT0066101 (e.g., the determined IC50) and measure cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours).
-
-
Issue 2: Paradoxical increase in the activity of a downstream signaling pathway.
Question: I expected CRT0066101 to inhibit the NF-κB pathway in my colorectal cancer cells, but I am observing an increase in NF-κB activity. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Cell-Type Specific Signaling Networks: The regulation of signaling pathways like NF-κB is complex and can be cell-type specific. In some contexts, inhibition of one pathway can lead to the compensatory activation of another. While CRT0066101 generally inhibits NF-κB in pancreatic cancer, paradoxical effects have been noted in other cancer types.[1][3]
-
Troubleshooting Protocol:
-
Confirm PKD Inhibition: First, confirm that CRT0066101 is inhibiting its primary target in your cells. Use Western blotting to check the phosphorylation status of a direct PKD substrate, such as HSP27, or the autophosphorylation of PKD itself.[3][4]
-
Investigate Upstream Activators of NF-κB: If PKD is inhibited, investigate other potential upstream activators of NF-κB that might be induced as a feedback mechanism. This could involve analyzing the activity of IKKα/β.
-
Off-Target Effects: At higher concentrations, CRT0066101 may have off-target effects.[2][9] Perform your experiments at the lowest effective concentration to minimize this possibility.
-
-
Issue 3: Discrepancy between results from CRT0066101 treatment and genetic knockdown of PKD.
Question: I am seeing a different phenotype (e.g., in cell migration) when I treat my cells with CRT0066101 compared to when I use siRNA to knock down PKD expression. What could explain this discrepancy?
Possible Causes and Troubleshooting Steps:
-
Acute vs. Chronic Inhibition: Pharmacological inhibition with CRT0066101 is an acute event, while siRNA-mediated knockdown represents a more chronic depletion of the protein. Cells can develop compensatory mechanisms over the 3-day course of a typical knockdown experiment.[10]
-
Troubleshooting Protocol:
-
Short-Term Knockdown: If possible, use a system that allows for more rapid protein depletion to better mimic the acute effects of the inhibitor.
-
Inhibitor Treatment of Knockdown Cells: Treat the PKD knockdown cells with CRT0066101. If the observed phenotype is due to an off-target effect of the inhibitor, you may still see the effect in the knockdown cells.[10] If the phenotype is rescued, it suggests the involvement of other PKD isoforms not targeted by the siRNA or a compensatory mechanism.
-
-
-
Incomplete Knockdown or Isoform Specificity: The siRNA may not be completely knocking down all PKD isoforms, or it may be specific to one isoform while CRT0066101 is a pan-PKD inhibitor.
-
Troubleshooting Protocol:
-
Verify Knockdown Efficiency: Use Western blotting to confirm the extent of knockdown for all three PKD isoforms.
-
Use Multiple siRNAs: To rule out off-target effects of the siRNA itself, use at least two different siRNAs targeting the same PKD isoform.
-
-
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of CRT0066101
| Target | IC50 (nM) | Assay Type | Reference |
| PKD1 | 1 | Cell-free | [4] |
| PKD2 | 2.5 | Cell-free | [4][11] |
| PKD3 | 2 | Cell-free | [4] |
| PIM2 | ~135.7 | Not Specified | [11] |
Table 2: Cellular Proliferation Inhibition (IC50) of CRT0066101 in Cancer Cell Lines (4-Day Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panc-1 | Pancreatic | 1 | [4] |
| T24T | Bladder | 0.3333 | [5] |
| T24 | Bladder | 0.4782 | [5] |
| UMUC1 | Bladder | 0.4796 | [5] |
| TCCSUP | Bladder | 1.4300 | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PKD Pathway Activation
-
Cell Lysis: After treatment with CRT0066101, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: Following CRT0066101 treatment, harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes at 37°C and analyze the DNA content using a flow cytometer. The percentages of cells in G1, S, and G2/M phases can be quantified using appropriate software.[5][12]
Mandatory Visualizations
Caption: Expected signaling pathway of CRT0066101 action.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 8. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase D drives the secretion of invasion mediators in triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of CRT0066101 dihydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of CRT0066101 dihydrochloride (B599025) solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I reconstitute and store CRT0066101 dihydrochloride powder?
A: this compound powder is soluble in both water (up to 100 mM) and DMSO (up to 20 mM). For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A: The stability of this compound in solution is dependent on the storage temperature and solvent. For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[1][2]
-
In DMSO: Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
-
In Water: Information on long-term storage in water is less specific, but general recommendations for aqueous solutions of similar compounds suggest storing at -80°C for extended periods.
Q3: I see precipitation in my solution after thawing. What should I do?
A: If precipitation or phase separation occurs during preparation or after thawing, you can use heat and/or sonication to aid in redissolving the compound.[3] It is crucial to ensure the solution is clear and homogenous before use in experiments.
Q4: For my in vivo experiments, can I prepare a large batch of working solution and use it over several days?
A: It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[2][3] This minimizes the risk of degradation or precipitation, ensuring accurate and reproducible results.
Q5: What solvents can be used for preparing this compound for in vivo administration?
A: Several solvent systems can be used for in vivo studies, depending on the route of administration. One common method involves first dissolving the compound in DMSO and then creating an emulsion with other vehicles like PEG300, Tween-80, and saline, or with corn oil.[1][4] Always ensure the final solution is clear and suitable for the intended administration route.
Data Presentation: Stability and Solubility
Table 1: Long-Term Storage Recommendations for this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Storage Duration |
| DMSO | -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[1][2][3] | |
| Powder | -20°C | Up to 3 years[1] |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| Water | 100 mM |
| DMSO | 20 mM |
| PBS | 25 mg/mL (requires ultrasound)[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 411.33 g/mol ) in a sterile microcentrifuge tube.[1]
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly. If needed, use gentle warming (e.g., a 37°C water bath) and sonication to ensure complete dissolution.[3]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to one year or -20°C for up to one month.[1]
Protocol 2: Preparation of a Working Solution for In Vivo Oral Gavage
This is an example protocol and may require optimization for your specific experimental needs.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).[1]
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle solution. A common vehicle consists of 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Emulsification: While vortexing the vehicle solution, slowly add the DMSO stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL working solution, add 1 part of the 10 mg/mL DMSO stock to 9 parts of the vehicle.
-
Administration: Ensure the final solution is a clear and homogenous emulsion. It is recommended to use this working solution immediately after preparation.[1]
Visualizations
Caption: Mechanism of action of CRT0066101.
Caption: Recommended workflow for CRT0066101 solutions.
References
Addressing batch-to-batch variability of CRT0066101
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with CRT0066101, with a specific focus on managing batch-to-batch variability.
Introduction to CRT0066101 and Batch-to-Batch Variability
CRT0066101 is a potent and selective, orally bioavailable pan-inhibitor of Protein Kinase D (PKD) isoforms (PKD1, PKD2, and PKD3).[1][2] It is widely used in cancer research to study signaling pathways involved in cell proliferation, survival, and migration.[3][4][5]
While suppliers of CRT0066101 perform quality control, slight variations between different manufacturing batches are possible with any chemical compound. This batch-to-batch variability can arise from minor differences in purity, isomeric composition, or physical properties, potentially leading to inconsistent experimental results. This guide provides researchers with the tools to identify, troubleshoot, and manage potential variability to ensure the reproducibility of their findings.
Quantitative Data Summary
The following tables summarize the key quantitative data for CRT0066101 based on available literature. Researchers should consider these as reference values and may need to perform their own characterization for each new batch.
Table 1: Inhibitory Activity of CRT0066101
| Target | IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
Table 2: Physicochemical Properties of CRT0066101
| Property | Value |
| Molecular Weight | 411.33 g/mol |
| Formula | C₁₈H₂₂N₆O·2HCl |
| Purity | ≥98% |
| Solubility (Water) | up to 100 mM |
| Solubility (DMSO) | up to 20 mM |
| Storage | Store at -20°C |
Signaling Pathway and Troubleshooting Workflow
The following diagrams illustrate the signaling pathway of CRT0066101 and a logical workflow for troubleshooting batch-to-batch variability.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 9. CRT0066101 Datasheet DC Chemicals [dcchemicals.com]
Technical Support Center: Overcoming Resistance to CRT0066101 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the pan-Protein Kinase D (PKD) inhibitor, CRT0066101, in their cancer cell line experiments.
Troubleshooting Guides
Problem 1: Decreased sensitivity to CRT0066101 in a cancer cell line over time.
Possible Cause 1: Development of Acquired Resistance
Cancer cells can develop resistance to targeted therapies like CRT0066101 through various mechanisms, including genetic mutations in the target protein (PKD) or activation of alternative signaling pathways that bypass the need for PKD activity.
Suggested Solution:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
See Table 1 for an example of IC50 value comparison.
-
-
Investigate Mechanism of Resistance:
-
Target Sequencing: Sequence the PKD isoforms (PKD1, PKD2, PKD3) in the resistant cell line to identify potential mutations in the drug-binding site.
-
Western Blot Analysis: Analyze the activation status of key downstream and parallel signaling pathways. Look for upregulation of phosphorylated proteins in pathways such as PI3K/AKT/mTOR and MAPK/ERK.[1][2] See Table 2 for a list of key proteins to investigate.
-
Gene Expression Analysis: Use RT-qPCR or RNA-Seq to identify upregulation of genes associated with drug resistance, such as those encoding drug efflux pumps (e.g., ABCB1/MDR1).
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Combine CRT0066101 with an inhibitor of the identified bypass pathway. For example, if the PI3K/AKT pathway is activated, a combination with a PI3K inhibitor may restore sensitivity. Preclinical studies have shown synergistic effects of CRT0066101 with the multi-kinase inhibitor regorafenib (B1684635) in colorectal cancer cells.[1]
-
See the workflow diagram below for a visual guide to investigating and overcoming resistance.
-
dot
Caption: Workflow for investigating and overcoming resistance to CRT0066101.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CRT0066101?
A1: CRT0066101 is a potent and orally bioavailable small molecule that acts as a pan-inhibitor of the Protein Kinase D (PKD) family, which includes PKD1, PKD2, and PKD3.[1][3] By inhibiting the kinase activity of PKD, CRT0066101 blocks the phosphorylation of downstream substrates involved in key cellular processes such as cell proliferation, survival, migration, and apoptosis.[2][4]
Q2: Which signaling pathways are downstream of PKD and may be affected by CRT0066101?
A2: PKD is a crucial signaling node that regulates multiple pathways. CRT0066101 has been shown to inhibit the phosphorylation of downstream effectors in several cancer-related pathways, including:
-
NF-κB Signaling: PKD can activate the NF-κB pathway, which promotes cell survival and proliferation. CRT0066101 can block this activation.[5]
-
MAPK/ERK Pathway: In some contexts, PKD can regulate the MAPK/ERK pathway, which is critical for cell growth.[2]
-
PI3K/AKT Pathway: PKD has been shown to influence the PI3K/AKT signaling cascade, another key regulator of cell survival and metabolism.[2]
-
YAP Signaling: The Hippo-YAP pathway, involved in cell proliferation, can also be modulated by PKD activity.[2]
dot
Caption: Signaling pathways affected by CRT0066101 inhibition of PKD.
Q3: How can I generate a CRT0066101-resistant cell line for my experiments?
A3: A common method for generating drug-resistant cell lines is through continuous, long-term exposure to the drug with gradually increasing concentrations.[6][7]
Experimental Protocol: Generating a CRT0066101-Resistant Cell Line
-
Determine the initial IC50: Perform a dose-response assay to determine the initial IC50 of CRT0066101 in your parental cell line.
-
Initial Treatment: Culture the cells in media containing CRT0066101 at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, gradually increase the concentration of CRT0066101 in the culture medium. This can be done in stepwise increments (e.g., 1.5x to 2x the previous concentration) every few passages.
-
Monitor Cell Viability: Continuously monitor the health and proliferation of the cells. It is expected that a significant portion of the cells will die, selecting for a resistant population.
-
Establish a Stable Resistant Line: After several months of continuous culture in the presence of a high concentration of CRT0066101 (e.g., 5-10 times the initial IC50), the surviving cell population can be considered a stable resistant line.
-
Characterize the Resistant Line: Confirm the degree of resistance by determining the new IC50 value and compare it to the parental line. The resistant line should be maintained in culture medium containing the final concentration of CRT0066101 to ensure the stability of the resistant phenotype.
Q4: What are the potential mechanisms of resistance to CRT0066101?
A4: While specific resistance mechanisms to CRT0066101 have not been extensively documented in the literature, based on resistance to other kinase inhibitors, potential mechanisms include:
-
Mutations in PKD: Alterations in the amino acid sequence of PKD1, PKD2, or PKD3 could prevent CRT0066101 from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate parallel signaling pathways to compensate for the inhibition of PKD. For example, increased activation of the PI3K/AKT or MAPK/ERK pathways could promote cell survival independently of PKD signaling.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can pump CRT0066101 out of the cell, reducing its intracellular concentration and efficacy. One study has linked PKD2 to the modulation of P-glycoprotein expression.[2]
-
Altered Downstream Effectors: Changes in the expression or function of proteins downstream of PKD could render the cells less dependent on PKD signaling for their growth and survival.
dot
Caption: Potential mechanisms of acquired resistance to CRT0066101.
Data Presentation
Table 1: Example IC50 Values for CRT0066101 in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Pancreatic Cancer (PANC-1) | 1.2 | 15.8 | 13.2 |
| Triple-Negative Breast Cancer (MDA-MB-231) | 0.8 | 10.5 | 13.1 |
| Bladder Cancer (T24) | 0.5 | 7.2 | 14.4 |
Note: These are hypothetical values for illustrative purposes, as specific data for CRT0066101 resistant lines is not currently available in the literature. A higher IC50 value indicates greater resistance to the drug.[8]
Table 2: Key Proteins to Analyze by Western Blot for Investigating CRT0066101 Resistance
| Pathway | Protein (Phosphorylated) | Protein (Total) | Expected Change in Resistant Cells |
| PKD Signaling | p-PKD (Ser916) | PKD1/2/3 | Decreased (due to inhibition) |
| PI3K/AKT Pathway | p-AKT (Ser473) | AKT | Increased |
| p-mTOR (Ser2448) | mTOR | Increased | |
| p-S6K (Thr389) | S6K | Increased | |
| MAPK/ERK Pathway | p-ERK1/2 (Thr202/Tyr204) | ERK1/2 | Increased |
| p-MEK1/2 (Ser217/221) | MEK1/2 | Increased | |
| Drug Efflux | - | ABCB1/MDR1 | Increased |
Experimental Protocols
Protocol: Western Blot Analysis of Signaling Pathways
-
Cell Lysis:
-
Treat sensitive and resistant cells with CRT0066101 at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (see Table 2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their corresponding total protein levels.
-
References
- 1. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 4. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
Optimizing treatment duration with CRT0066101 for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing treatment duration and troubleshooting common issues encountered during in vivo studies with CRT0066101, a potent and selective inhibitor of the Protein Kinase D (PKD) family.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for CRT0066101?
A1: CRT0066101 is a pan-inhibitor of the Protein Kinase D (PKD) family (PKD1, PKD2, and PKD3) with IC50 values in the low nanomolar range (1, 2.5, and 2 nM for PKD1, 2, and 3, respectively).[1] By inhibiting PKD, CRT0066101 modulates downstream signaling pathways involved in cancer cell proliferation, survival, and migration. Key affected pathways include the NF-κB, MAPK, AKT, and YAP signaling cascades.[2][3] Inhibition of these pathways leads to cell cycle arrest, increased apoptosis, and reduced tumor growth in various cancer models.[2][3][4]
Q2: What is a typical starting dose and treatment duration for in vivo efficacy studies?
A2: Based on preclinical studies, a common starting dose for oral administration of CRT0066101 is in the range of 80-120 mg/kg/day.[3][4] Treatment durations in xenograft models have typically ranged from 21 to 28 days.[3][5] However, the optimal dose and duration will depend on the specific cancer model, the tumor growth rate, and the observed tolerability in the animals. It is recommended to perform initial dose-range finding studies to determine the maximum tolerated dose (MTD) for your specific model.[6]
Q3: How should CRT0066101 be prepared for oral administration?
A3: For in vivo oral gavage, CRT0066101 has been successfully dissolved in 5% dextrose.[3][4] It is crucial to ensure the compound is fully dissolved to ensure accurate dosing.
Q4: What are the expected pharmacokinetic properties of CRT0066101?
A4: In a study with Panc-1 subcutaneous xenografts, a peak tumor concentration of 12 µM of CRT0066101 was achieved within 2 hours after oral administration of 80 mg/kg.[3] Plasma concentrations of 8 µM were detectable 6 hours after a daily oral dose of 80 mg/kg for 5 days in CD-1 mice.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Suboptimal tumor growth inhibition. | - Insufficient drug exposure. - Tumor model resistance. - Suboptimal treatment duration. | - Verify Dose and Formulation: Ensure accurate preparation of the dosing solution and proper administration. - Increase Dose/Frequency: If tolerated, consider increasing the dose up to the MTD or increasing the dosing frequency. A study in bladder cancer used a 3 days/week schedule.[4] - Extend Treatment Duration: If the tumor growth is slow, extending the treatment period beyond 28 days may be necessary to observe a significant effect. - Characterize PKD Expression: Confirm that your in vivo model expresses the target PKD isoforms. |
| Observed Toxicity / Animal Weight Loss. | - Dose is too high (exceeds MTD). - Formulation issues. | - Reduce Dose: Decrease the administered dose. It is critical to have performed a dose-range finding study beforehand.[6] - Monitor Animals Closely: Increase the frequency of animal monitoring for signs of toxicity. - Check Formulation: Ensure the vehicle (e.g., 5% dextrose) is well-tolerated and the drug is completely solubilized. |
| Difficulty interpreting downstream signaling effects. | - Timing of sample collection. - Crosstalk between signaling pathways. | - Pharmacodynamic Studies: Collect tumor samples at various time points after the last dose (e.g., 2, 6, 24 hours) to assess the inhibition of PKD and downstream markers.[7] - Analyze Multiple Pathways: CRT0066101 affects multiple pathways.[2] A comprehensive analysis of key nodes in the MAPK, AKT, and NF-κB pathways is recommended. |
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with CRT0066101
| Cancer Type | Animal Model | CRT0066101 Dose | Administration Route | Treatment Duration | Key Outcomes | Reference |
| Pancreatic Cancer | Panc-1 subcutaneous xenograft | 80 mg/kg/day | Oral gavage | 28 days | Significantly abrogated tumor growth. | [3] |
| Pancreatic Cancer | Panc-1 orthotopic model | 80 mg/kg/day | Oral gavage | 21 days | Potently blocked tumor growth, reduced proliferation (Ki-67), and increased apoptosis (TUNEL). | [3][5] |
| Triple-Negative Breast Cancer | In vivo model | Not specified | Not specified | Not specified | Reduced breast tumor volume. | [2] |
| Bladder Cancer | UMUC1 subcutaneous xenograft | 120 mg/kg/day | Oral gavage (3 days/week) | 25 days | Potently blocked bladder cancer growth. | [4] |
| Colorectal Cancer | HCT116 xenograft | 40, 80, and 120 mg/kg/day | Oral gavage | 21 days | Significantly inhibited tumor growth at all doses. | [4] |
| LPS-induced Pneumonia | C57BL/6J mice | 10 mg/kg | Intraperitoneal (every two days for 3 doses) | 3 doses | Alleviated lung damage. | [8] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 Panc-1 cells) into the flank of immunocompromised mice (e.g., nu/nu mice).[3]
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., average of 0.3 cm²).[3] Randomize mice into control and treatment groups.
-
Drug Preparation and Administration: Prepare CRT0066101 in a suitable vehicle like 5% dextrose. Administer the drug via oral gavage at the predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., day 21 or 28), euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic Analysis: For pharmacodynamic studies, collect tumors at different time points after the final dose to analyze protein expression and phosphorylation levels via methods like Western blotting or immunohistochemistry.
Mandatory Visualizations
Caption: CRT0066101 inhibits PKD, leading to modulation of multiple downstream signaling pathways and resulting in anti-tumor effects.
Caption: A general workflow for conducting in vivo efficacy studies with CRT0066101.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Controlling for Dihydrochloride Salt Forms in Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly control for the use of dihydrochloride (B599025) salt forms of compounds in experimental settings. Dihydrochloride salts can present unique challenges, and understanding how to manage their properties is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my dihydrochloride compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: Precipitation of dihydrochloride salts in aqueous solutions is a common issue that can arise from several factors:
-
Exceeding Solubility Limits: Every compound has a maximum solubility in a given solvent. Dihydrochloride salts, while often more soluble than their free base form, can still precipitate if the concentration is too high.[1][2]
-
The Common-Ion Effect: If your buffer contains chloride ions (e.g., from sodium chloride), it can decrease the solubility of your dihydrochloride salt, leading to precipitation. This is particularly relevant in physiological buffers.[3][4][5]
-
pH Shift and Disproportionation: Dihydrochloride salts are acidic. When added to a neutral or basic buffer, the pH of the microenvironment around the dissolving particle can increase. This can cause the salt to convert back to its less soluble free base form, a process called disproportionation, which then precipitates.[6][7][8][9]
-
Solvent Effects: If you are using a co-solvent like DMSO to first dissolve your compound, adding this stock solution to an aqueous buffer can cause the compound to crash out if the final concentration of the organic solvent is too high or if the compound is not soluble in the final aqueous mixture.[1]
Q2: How can I prevent my dihydrochloride compound from precipitating?
A2: To prevent precipitation, consider the following strategies:
-
Prepare a Less Concentrated Stock Solution: If you suspect you are exceeding the solubility limit, try preparing a more dilute stock solution.[1]
-
pH Adjustment: You can stabilize the salt form by lowering the pH of your final solution. For weakly basic drugs, maintaining a pH below the compound's pHmax (the pH at which the free base begins to precipitate from a saturated salt solution) is crucial.[7][8][9]
-
Use a Different Buffer System: If the common-ion effect is suspected, consider using a buffer system that does not contain chloride ions.
-
Optimize Co-solvent Concentration: When using an organic solvent like DMSO, ensure the final concentration in your assay is low (typically not exceeding 0.1-0.5%) to avoid solvent-induced precipitation and cytotoxicity.[1] Prepare intermediate dilutions in your assay buffer before the final addition to the experimental system.[1]
-
Gentle Warming and Sonication: For initial stock solution preparation, gentle warming (e.g., to 37°C) or sonication can help dissolve the compound completely.[1]
Q3: Does the hydrochloride counter-ion have any biological effects I need to control for?
A3: Yes, the chloride ion itself can have biological effects, and it's important to consider this in your experimental design. Chloride is the most abundant anion in the human body and plays a crucial role in maintaining osmotic pressure, acid-base balance, and neuronal activity.[10][11] Changes in chloride concentration can impact cellular processes.[11][12]
To control for this, you should include a vehicle control that contains the same final concentration of chloride that is introduced with your dihydrochloride compound. This can be achieved by adding an equivalent amount of a simple, non-buffering chloride salt like sodium chloride or potassium chloride to your vehicle control wells or animals.
Q4: How should I prepare and store stock solutions of my dihydrochloride compound?
A4: Proper preparation and storage of stock solutions are critical for experimental consistency.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds, including some hydrochloride salts.[1] However, always check the compound's data sheet for recommended solvents. For some hydrochloride salts, water or ethanol (B145695) may be more appropriate.[2]
-
Preparation: Weigh the compound accurately and dissolve it in the appropriate solvent to a known molarity. Ensure complete dissolution, using gentle warming or sonication if necessary.[1]
-
Storage: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[1]
Q5: My dihydrochloride salt is not as effective in my in vitro assay as expected. What could be the issue?
A5: Several factors could contribute to lower-than-expected activity:
-
Precipitation: The compound may be precipitating in the assay medium, reducing the effective concentration.[1]
-
Degradation: The compound may be unstable in the assay buffer or under the experimental conditions (e.g., temperature, pH).[13]
-
Incorrect Stock Concentration: Errors in weighing or dilution can lead to a lower actual concentration than intended. Volatility of the solvent (like ethanol) can also alter the concentration over time if not handled properly.[14]
-
Batch-to-Batch Variability: There may be differences in the purity or activity of different batches of the compound. It is good practice to verify the activity of a new batch with a positive control.[1]
Troubleshooting Guides
Table 1: Troubleshooting Common Issues with Dihydrochloride Salts
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | Concentration exceeds solubility limit in the chosen solvent. | Gently warm the solution to 37°C and vortex or sonicate. If precipitation persists, prepare a less concentrated stock solution. Ensure you are using fresh, anhydrous solvent.[1] |
| Compound Precipitates in Cell Culture Medium | High final concentration of organic solvent (e.g., DMSO).[1] Low solubility in the aqueous medium.[1] Common-ion effect from chloride in the medium.[3][4] Disproportionation due to pH of the medium.[6][7][8] | Ensure the final DMSO concentration does not exceed 0.1-0.5%.[1] Prepare intermediate dilutions in the assay buffer.[1] Consider using a chloride-free buffer if possible. Adjust the pH of the medium to be more acidic if compatible with your experimental system. |
| High Background Signal in Fluorescence-Based Assays | The compound itself is autofluorescent at the assay's excitation/emission wavelengths. | Run a control experiment with the compound in the assay medium without cells to check for auto-fluorescence. If present, you may need to adjust assay parameters or use a different detection method.[1] |
| Inconsistent or Non-Reproducible Results | Repeated freeze-thaw cycles of the stock solution.[1] Instability of the compound in the assay buffer over the experiment's duration.[13] Inaccurate pipetting or dilutions. | Aliquot stock solutions into single-use volumes and store at -80°C.[1] Assess the stability of the compound in your assay buffer over time. Calibrate pipettes and use proper pipetting techniques. |
| Unexpected Biological Effects | The chloride counter-ion is exerting a biological effect.[10][11] | Include a vehicle control with an equivalent concentration of a simple chloride salt (e.g., NaCl, KCl). |
Experimental Protocols
Protocol 1: Preparation of a Dihydrochloride Compound Stock Solution
-
Determine the appropriate solvent: Consult the manufacturer's data sheet or perform a small-scale solubility test. Anhydrous DMSO is a common starting point for many organic molecules.[1]
-
Weigh the compound: Accurately weigh the desired amount of the dihydrochloride salt using a calibrated analytical balance.
-
Dissolve the compound: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to ensure complete dissolution.[1]
-
Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Storage: Store the aliquots at -80°C.[1]
Protocol 2: Controlling for pH and Counter-Ion Effects in a Cell-Based Assay
-
Prepare Compound Working Solutions:
-
Thaw a single aliquot of your high-concentration stock solution (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of your dihydrochloride compound in your assay buffer or medium to achieve the desired final concentrations. Keep the final DMSO concentration consistent and low across all conditions (e.g., 0.1%).
-
-
Prepare Control Solutions:
-
Vehicle Control: Prepare a solution containing the same final concentration of the solvent (e.g., 0.1% DMSO) in the assay buffer.
-
Counter-Ion Control: To account for the two chloride ions per molecule of your compound, prepare a vehicle control that also contains an equivalent molar concentration of a simple salt. For example, if your highest drug concentration is 10 µM, your counter-ion control should contain 0.1% DMSO and 20 µM NaCl (or KCl).
-
-
Assay Procedure:
-
Plate your cells and allow them to adhere or grow as required by your specific assay.
-
Remove the culture medium and replace it with the medium containing your compound dilutions, vehicle control, or counter-ion control.
-
Incubate for the desired time and proceed with your assay endpoint measurement.
-
Visualizations
Caption: Experimental workflow for using dihydrochloride salts.
Caption: Causes of dihydrochloride salt precipitation in buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent western blot results for p-PKD after CRT0066101
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent western blot results for phosphorylated Protein Kinase D (p-PKD) following treatment with the inhibitor CRT0066101.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues in a question-and-answer format to help you navigate your western blot experiments.
Q1: I am not seeing a decrease in my p-PKD signal after CRT0066101 treatment. What could be the problem?
A1: This is a common issue that can stem from several factors related to the inhibitor's activity, the experimental setup, or the western blot procedure itself.
-
Inactive Inhibitor: Ensure your CRT0066101 is properly stored and that you are using a freshly prepared stock solution. The compound's efficacy can diminish with improper handling or age.
-
Suboptimal Treatment Conditions: The concentration and duration of CRT0066101 treatment are critical. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting PKD phosphorylation in your specific cell line or system. Published studies have shown effects of CRT0066101 at concentrations in the low micromolar range.[1][2]
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to CRT0066101. What is effective in one cell line may not be in another.
-
Ineffective Antibody: Verify that your p-PKD antibody is specific and sensitive enough to detect the changes in phosphorylation. Check the antibody datasheet for validation in western blotting and consider running a positive control, such as lysates from cells treated with a known activator of PKD (e.g., Phorbol 12-myristate 13-acetate - PMA) alongside your CRT0066101-treated samples.
Q2: My p-PKD signal is weak or completely absent, even in my untreated control.
A2: Weak or no signal can be frustrating. Here are some key areas to troubleshoot:
-
Low Protein Abundance: Phosphorylated proteins are often present in low abundance.[3] Ensure you are loading a sufficient amount of total protein on your gel, typically 20-40 µg of lysate. For low-abundance targets, you may need to load more.
-
Sample Preparation Issues: The phosphorylation state of proteins is transient and can be quickly reversed by phosphatases upon cell lysis.[3] It is crucial to work quickly, keep samples on ice at all times, and use a lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[4][5]
-
Suboptimal Antibody Dilution: The concentration of your primary antibody is critical. An antibody concentration that is too low will result in a weak signal. Perform an antibody titration to determine the optimal dilution for your experiments.
-
Inefficient Protein Transfer: Verify that your proteins have been successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer. If the transfer is inefficient, optimize the transfer time and voltage.
Q3: I'm observing high background on my western blot, which is obscuring my p-PKD band.
A3: High background can make it difficult to interpret your results. Consider the following solutions:
-
Blocking Agent: When detecting phosphorylated proteins, it is generally recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of non-fat dry milk.[6] Milk contains casein, a phosphoprotein, which can lead to high background.
-
Inadequate Blocking: Ensure you are blocking the membrane for a sufficient amount of time, typically 1 hour at room temperature or overnight at 4°C, with gentle agitation.
-
Antibody Concentration Too High: Using too high a concentration of your primary or secondary antibody can lead to non-specific binding and high background. Try reducing the antibody concentrations.
-
Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies. Using a buffer containing a detergent like Tween-20 (e.g., TBST) is recommended for washing.
Q4: I see multiple bands on my blot. How do I know which one is p-PKD?
A4: The presence of multiple bands can be due to several factors:
-
Non-specific Antibody Binding: Your primary antibody may be cross-reacting with other proteins in the lysate. Ensure you are using a well-validated antibody. You can check the manufacturer's datasheet for validation data and published literature for citations.
-
Protein Isoforms or Post-Translational Modifications: The antibody may be recognizing different isoforms of PKD or the protein may have other post-translational modifications that affect its migration on the gel.
-
Protein Degradation: If your samples were not handled properly, the target protein may have been degraded, leading to the appearance of lower molecular weight bands. Always use fresh samples and protease inhibitors.
-
Loading Control Confirmation: To confirm the identity of your p-PKD band, compare its migration to a blot probed with an antibody against total PKD. The bands should appear at the same molecular weight.
Q5: Should I normalize my p-PKD signal to total PKD or a housekeeping protein?
A5: For phosphorylation studies, it is best practice to normalize the phosphorylated protein signal to the total protein signal.[6] This is because the treatment could potentially affect the expression level of the total protein. Therefore, you should probe your membrane for p-PKD, then strip the membrane and re-probe with an antibody against total PKD. Normalizing to a housekeeping protein like GAPDH or β-actin is also an option, but you must first validate that the expression of the chosen housekeeping protein is not affected by CRT0066101 treatment in your experimental system.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Solution |
| No decrease in p-PKD signal with CRT0066101 | Inactive inhibitor | Use fresh inhibitor stock |
| Suboptimal treatment | Perform dose-response/time-course | |
| Cell line resistance | Test different cell lines | |
| Ineffective antibody | Validate antibody with positive control | |
| Weak or no p-PKD signal | Low protein abundance | Increase protein load (20-40 µg or more) |
| Sample degradation | Use fresh protease/phosphatase inhibitors | |
| Suboptimal antibody dilution | Perform antibody titration | |
| Inefficient protein transfer | Check transfer with Ponceau S stain | |
| High background | Incorrect blocking agent | Use 3-5% BSA in TBST instead of milk |
| Inadequate blocking | Block for at least 1 hour at RT or O/N at 4°C | |
| High antibody concentration | Reduce primary/secondary antibody concentration | |
| Insufficient washing | Increase number and duration of washes | |
| Multiple bands | Non-specific antibody | Use a validated antibody |
| Protein degradation | Use fresh samples with protease inhibitors | |
| Protein isoforms/PTMs | Consult literature and antibody datasheet |
Experimental Protocols
Western Blot Protocol for p-PKD Detection
-
Cell Lysis:
-
After treatment with CRT0066101, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against p-PKD (e.g., p-PKD Ser916) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total PKD:
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly.
-
Block the membrane again with 5% BSA in TBST.
-
Incubate with a primary antibody against total PKD overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent p-PKD western blot results.
Caption: Simplified PKD signaling pathway showing inhibition by CRT0066101.
References
Cell line-specific responses to CRT0066101 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for utilizing CRT0066101 dihydrochloride (B599025) in their experiments.
Frequently Asked Questions (FAQs)
General Information
-
What is CRT0066101 dihydrochloride? this compound is a potent and selective, orally bioavailable small-molecule inhibitor of the Protein Kinase D (PKD) family of enzymes.[1][2] It acts as a pan-PKD inhibitor, targeting PKD1, PKD2, and PKD3 isoforms.[1][2]
-
What is the mechanism of action of CRT0066101? CRT0066101 is an ATP-competitive inhibitor that specifically blocks the activity of PKD isoforms.[1] By inhibiting PKD, it can modulate downstream signaling pathways involved in cell proliferation, survival, migration, and apoptosis.[1][3][4]
Experimental Design & Handling
-
How should I dissolve and store this compound? this compound is soluble in water (up to 100 mM) and DMSO (up to 20 mM).[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. It is recommended to store the stock solution at -20°C.[2] For in vivo studies, specific formulations in vehicles like PEG300, Tween80, and ddH2O, or corn oil have been described.[5]
-
What is the recommended concentration range for in vitro studies? The effective concentration of CRT0066101 can vary depending on the cell line and the specific biological question. However, studies have shown significant inhibition of cell proliferation and induction of apoptosis in the range of 0.5 µM to 10 µM.[5][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
What are the known off-target effects of CRT0066101? CRT0066101 has been shown to be highly selective for PKD over a large panel of other kinases, including PKCα, MEK, ERK, c-Raf, and c-Src.[2] However, at higher concentrations, the potential for off-target effects increases. One study identified CRT0066101 as a potent inhibitor of PIM2 kinase with an IC50 of approximately 135.7 nM.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect on cell viability. | Cell line insensitivity: Some cell lines may have lower expression levels of PKD isoforms or possess compensatory signaling pathways. | Confirm PKD expression levels in your cell line of interest. Consider using a positive control cell line known to be sensitive to CRT0066101 (e.g., PANC-1, MDA-MB-231). |
| Drug inactivity: Improper storage or handling may have degraded the compound. | Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions for each experiment. | |
| Suboptimal drug concentration or treatment duration: The concentration may be too low or the incubation time too short to elicit a response. | Perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system. | |
| High background apoptosis in control cells. | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and that the same concentration is used in your vehicle control. |
| Difficulty in dissolving the compound. | Incorrect solvent or concentration: Attempting to dissolve the compound at a concentration higher than its solubility limit. | Refer to the solubility data. For aqueous solutions, ensure the pH is appropriate. For stock solutions, use fresh, anhydrous DMSO.[5] |
| Variability in apoptosis or cell cycle analysis results. | Asynchronous cell population: Cells at different stages of the cell cycle may respond differently to the inhibitor. | Synchronize the cells before treatment using methods like serum starvation or chemical blockers. |
| Technical variability in the assay: Inconsistent staining or gating during flow cytometry analysis. | Standardize the staining protocol and gating strategy for all samples. Include appropriate controls (e.g., unstained cells, single-stain controls). |
Data Presentation
Table 1: Inhibitory Activity of CRT0066101 against PKD Isoforms
| Target | IC50 (nM) |
| PKD1 | 1[2][7] |
| PKD2 | 2.5[2][7] |
| PKD3 | 2[2][7] |
Table 2: Cell Line-Specific Responses to CRT0066101
| Cell Line | Cancer Type | Effect | Quantitative Data |
| PANC-1 | Pancreatic | Inhibition of proliferation, Induction of apoptosis | IC50 ≈ 1 µM[5][8] |
| Colo357, MiaPaCa-2, AsPC-1 | Pancreatic | Inhibition of proliferation | Significant reduction in cell proliferation[5][7] |
| Capan-2 | Pancreatic | Modest effect on proliferation | Modest effect[5][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of proliferation, Induction of apoptosis, G1 cell cycle arrest | - |
| T24T, T24, UMUC1 | Bladder | Inhibition of proliferation, G2/M cell cycle arrest | IC50 at 4 days: 0.33 µM, 0.48 µM, 0.48 µM, respectively[6] |
| TCCSUP | Bladder | Inhibition of proliferation | IC50 at 4 days: 1.43 µM[6] |
| HCT116 | Colorectal | Inhibition of tumor growth in xenografts | - |
Note: The absence of quantitative data in some entries indicates that the source material described the effect without providing specific numerical values.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: The following day, treat the cells with various concentrations of CRT0066101 (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) in fresh medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C until the color of the wells with living cells changes to orange.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of CRT0066101 or vehicle control for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Mechanism of action of CRT0066101.
Caption: General experimental workflow for studying CRT0066101 effects.
Caption: CRT0066101-induced G2/M arrest in bladder cancer.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential side effects of CRT0066101 in mouse models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of CRT0066101 in mouse models. The following information is intended to supplement, not replace, institutional guidelines and approved animal care and use protocols.
Frequently Asked Questions (FAQs)
Q1: What is CRT0066101 and what is its mechanism of action?
CRT0066101 is a potent, selective, and orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] It inhibits all three PKD isoforms (PKD1, PKD2, and PKD3) at low nanomolar concentrations.[1][3] By blocking PKD activity, CRT0066101 disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration, including the NF-κB and MAPK pathways.[3][4]
Q2: Are there any reported side effects of CRT0066101 in mouse models?
Across multiple studies involving xenograft models of pancreatic, bladder, breast, and colorectal cancer, CRT0066101 is consistently reported to be well-tolerated with no significant or apparent systemic toxicity at effective therapeutic doses.[1][2][3][4][5] However, the absence of reported adverse events does not preclude the possibility of context-specific or subtle effects. Therefore, diligent monitoring of animal health is a critical component of any in vivo study.
Q3: What is the recommended dosage and administration route for CRT0066101 in mice?
The most common administration route is oral gavage. Doses in published studies typically range from 80 mg/kg to 120 mg/kg, administered once daily.[2][4][6] The compound is often formulated in a 5% dextrose solution.[2][4]
Q4: What are the pharmacokinetic properties of CRT0066101 in mice?
In one study, CRT0066101 demonstrated approximately 100% oral bioavailability with a terminal half-life of about 60 minutes.[4][6] Optimal therapeutic plasma concentrations were observed approximately 6 hours after oral administration.[4]
Troubleshooting Guides
This section addresses potential issues and provides proactive monitoring strategies to ensure animal welfare and data integrity during experiments with CRT0066101.
Proactive Health Monitoring
While CRT0066101 is reported to be well-tolerated, it is best practice to conduct regular health assessments of all study animals.
| Parameter to Monitor | Frequency | Recommended Action for Adverse Findings |
| Body Weight | Daily for the first week, then 3x/week | If >15% weight loss from baseline, consult with veterinary staff. Consider dose reduction or temporary cessation of treatment. |
| Food & Water Intake | Daily | Significant decreases may indicate poor health. Ensure easy access to food and water. Consider providing supplemental nutrition or hydration as advised by a veterinarian. |
| General Appearance | Daily | Note any changes such as ruffled fur, hunched posture, or skin lesions. |
| Behavioral Changes | Daily | Observe for signs of lethargy, hyperactivity, or social isolation. |
| Clinical Signs | Daily | Monitor for signs of distress such as labored breathing, diarrhea, or dehydration. |
Troubleshooting Potential Observations
Scenario 1: Mouse exhibits weight loss (>10% of baseline).
-
Verify Dosage: Double-check all calculations for dose and concentration of the dosing solution. An error in preparation is a common source of toxicity.
-
Assess Food and Water Intake: Ensure the animal is eating and drinking. Palpate for signs of dehydration.
-
Check for Tumor Burden Effects: In xenograft models, rapid tumor growth can cause cachexia, which may be independent of the drug's effect.
-
Action: If dosage is correct and tumor burden is not the primary cause, consider reducing the dose by 25% or pausing treatment for 1-2 days. Consult with veterinary staff for supportive care options.
Scenario 2: Animal appears lethargic or shows signs of distress after dosing.
-
Timing of Observation: Note if the lethargy is acute (within hours of dosing) or persistent. Acute lethargy may be related to the stress of the oral gavage procedure itself.
-
Vehicle Control Comparison: Compare the behavior to that of animals receiving the vehicle only. This helps to distinguish effects of the compound from effects of the procedure or vehicle.
-
Action: Refine the oral gavage technique to minimize stress. If lethargy is severe or persists and is unique to the CRT0066101 group, a dose reduction may be warranted.
Experimental Protocols & Data
Preparation and Administration of CRT0066101 for Oral Gavage
This protocol is a general guideline based on published methods.[2][4]
-
Vehicle Preparation: Prepare a sterile 5% dextrose in water solution.
-
CRT0066101 Solution Preparation:
-
Warm the 5% dextrose vehicle to aid in dissolution.
-
Weigh the required amount of CRT0066101 dihydrochloride (B599025) powder.
-
Gradually add the powder to the warm vehicle while vortexing or stirring continuously until fully dissolved. For example, to prepare a 10 mg/mL solution for an 80 mg/kg dose in a 20g mouse (requiring 1.6 mg in 0.16 mL), prepare a stock solution accordingly.
-
Allow the solution to cool to room temperature before administration.
-
-
Administration:
-
Administer the solution via oral gavage using an appropriate gauge feeding needle.
-
The volume should typically not exceed 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
-
Ensure proper technique to prevent aspiration or esophageal injury.
-
Quantitative Data Summary
Table 1: In Vivo Dosing Regimens from Preclinical Studies
| Cancer Model | Mouse Strain | Dose | Vehicle | Administration Route | Duration | Reference |
| Pancreatic Cancer | CR-UK nu/nu | 80 mg/kg/day | 5% Dextrose | Oral Gavage | 28 days | [4] |
| Bladder Cancer | Athymic NCr-nu/nu | 120 mg/kg/day | 5% Dextrose | Oral Gavage | 25 days (3x/week) | [2] |
| Pancreatic Cancer | CD-1 | 80 mg/kg/day | 5% Dextrose | Oral Gavage | 5 days (for PK) | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of CRT0066101.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: A logical guide for troubleshooting adverse events.
References
- 1. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of all PKD Isoforms with CRT0066101
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CRT0066101, a potent pan-inhibitor of Protein Kinase D (PKD) isoforms. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is CRT0066101 and what are its primary targets?
A1: CRT0066101 is a potent, orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] It effectively inhibits all three PKD isoforms: PKD1, PKD2, and PKD3.[1][3][4] While highly selective for PKD, it has also been shown to inhibit PIM2 kinase at higher concentrations.[3][4]
Q2: What are the reported IC50 values for CRT0066101 against each PKD isoform?
A2: In biochemical assays, CRT0066101 demonstrates low nanomolar potency against all PKD isoforms. The IC50 values are approximately 1 nM for PKD1, 2.5 nM for PKD2, and 2 nM for PKD3.[2][3][4]
Q3: What is the mechanism of action of CRT0066101?
A3: CRT0066101 functions as a pan-PKD inhibitor, blocking the catalytic activity of PKD isoforms.[1][2][5] This inhibition prevents the phosphorylation of downstream PKD substrates. In cellular contexts, this leads to the modulation of various signaling pathways, including the attenuation of NF-κB activation and the expression of NF-κB-dependent genes involved in cell proliferation and survival.[1][4][6]
Q4: In which research areas has CRT0066101 been utilized?
A4: CRT0066101 has been extensively used in cancer research, particularly in studies involving pancreatic, breast, colorectal, and bladder cancer.[1][2][5][7][8] It has been shown to inhibit cancer cell proliferation, induce apoptosis, and block tumor growth in vitro and in vivo.[1][2][5][7] It has also been investigated for its anti-inflammatory properties.[3][4]
Troubleshooting Guide
Issue 1: Inconsistent or incomplete inhibition of PKD activity in cellular assays.
-
Possible Cause 1: Suboptimal concentration. There can be a significant difference between the biochemical IC50 (in the low nM range) and the concentration required for effective inhibition in whole cells (in the µM range).[9] Cellular uptake, efflux pumps, and high intracellular ATP concentrations can necessitate the use of higher concentrations of the inhibitor.[9]
-
Possible Cause 2: Insufficient treatment time. The inhibitor may require a certain amount of time to penetrate the cell membrane and engage with its target.
-
Possible Cause 3: Inhibitor degradation. Improper storage or handling can lead to the degradation of CRT0066101.
-
Solution: Store the compound as recommended by the manufacturer, typically at -20°C. Prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.[6]
-
Issue 2: Observing off-target effects.
-
Possible Cause: While CRT0066101 is highly selective for PKD, it can inhibit other kinases, such as PIM2, at higher concentrations.[3][4] Off-target effects are a possibility, especially at concentrations significantly above the cellular IC50 for PKD inhibition.[8][10]
-
Solution: Use the lowest effective concentration of CRT0066101 as determined by your dose-response experiments. To confirm that the observed phenotype is due to PKD inhibition, consider complementary approaches such as siRNA-mediated knockdown of individual PKD isoforms.[7]
-
Issue 3: Difficulty in assessing PKD inhibition.
-
Possible Cause: The method used to measure PKD activity may not be sensitive enough or may not be appropriate for the specific research question.
-
Solution: A common and reliable method to assess PKD activation is to measure the autophosphorylation of PKD at Ser916 (for PKD1/2) by Western blotting using a phospho-specific antibody.[1] You can also measure the phosphorylation of downstream PKD substrates, such as Hsp27.[1][6] For a more direct measure of kinase activity, in vitro kinase assays using recombinant PKD and a peptide substrate can be performed.[11][12]
-
Quantitative Data Summary
| Parameter | PKD1 | PKD2 | PKD3 | PIM2 | Panc-1 Cell Proliferation |
| IC50 | 1 nM[3][4] | 2.5 nM[3][4] | 2 nM[3][4] | ~135.7 nM[3][4] | 1 µM[4][6] |
Experimental Protocols
1. In Vitro Kinase Assay for PKD Inhibition
This protocol is adapted from methodologies used to determine the biochemical potency of kinase inhibitors.
-
Materials:
-
Recombinant human PKD1, PKD2, or PKD3
-
Syntide-2 (or other suitable peptide substrate)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³³P]ATP
-
CRT0066101 (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the respective recombinant PKD isoform, and the peptide substrate.
-
Add varying concentrations of CRT0066101 (e.g., from 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
2. Cellular Assay for PKD Inhibition via Western Blotting
This protocol is designed to assess the inhibition of PKD activation in a cellular context.
-
Materials:
-
Cell line of interest (e.g., Panc-1)
-
Complete cell culture medium
-
Serum-free medium
-
CRT0066101 (in DMSO)
-
PKD agonist (e.g., Phorbol 12,13-dibutyrate (PDBu) or Neurotensin)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PKD (Ser916), anti-total PKD1/2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
-
Procedure:
-
Plate cells and grow to a suitable confluency (e.g., 70-80%).
-
Serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal PKD activity.
-
Pre-treat the cells with varying concentrations of CRT0066101 or DMSO for 1 hour.[1]
-
Stimulate the cells with a PKD agonist for a short period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-phospho-PKD (Ser916) antibody, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an anti-total PKD antibody to confirm equal loading.
-
Visualizations
Caption: Simplified signaling pathway showing PKD activation and its inhibition by CRT0066101.
Caption: A typical experimental workflow for assessing CRT0066101 efficacy in cells.
Caption: A logical flow diagram for troubleshooting incomplete PKD inhibition.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 8. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 9. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase D drives the secretion of invasion mediators in triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Diverse Small Molecule Chemotypes with Cell-Based PKD1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CRT0066101 Delivery for Enhanced Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of CRT0066101, a potent and orally bioavailable pan-inhibitor of Protein Kinase D (PKD) isoforms.[1][2] This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CRT0066101?
A1: CRT0066101 is a potent, ATP-competitive inhibitor of all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[1][2] It effectively blocks the catalytic activity of these kinases, which are involved in various cellular processes, including cell proliferation, survival, and migration.[1][2]
Q2: What are the recommended solvents and storage conditions for CRT0066101?
A2: For long-term storage, CRT0066101 powder should be stored at -20°C.[3] Stock solutions can be prepared in DMSO or water.[4] It is soluble in water up to 100 mM and in DMSO up to 20 mM. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions and store them at -80°C for up to a year.[4]
Q3: What is the bioavailability of CRT0066101?
A3: CRT0066101 is orally bioavailable.[1] Studies in mice have shown that after oral administration, it can reach peak plasma concentrations within a few hours.[5]
Q4: What are the known off-target effects of CRT0066101?
A4: Like many kinase inhibitors, CRT0066101 can exhibit off-target activity, especially at higher concentrations (e.g., 1 µM).[1] It has been screened against a panel of over 90 protein kinases and has shown some activity against other kinases. Researchers should be mindful of potential off-target effects and consider using the lowest effective concentration and appropriate controls in their experiments.
Troubleshooting Guides
In Vitro Experimentation
Problem: Inconsistent or unexpected results in cell viability/proliferation assays.
-
Possible Cause 1: Suboptimal Compound Solubility or Stability.
-
Troubleshooting:
-
Ensure complete dissolution of CRT0066101 in the chosen solvent before further dilution into cell culture media. Gentle warming or sonication can aid dissolution.[6]
-
Prepare fresh dilutions of CRT0066101 for each experiment, as its stability in aqueous media over extended periods may vary.
-
When using DMSO stock solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and consistent across all treatment groups, including vehicle controls.
-
-
-
Possible Cause 2: Cell Line-Specific Sensitivity.
-
Troubleshooting:
-
The IC50 value of CRT0066101 can vary between different cell lines.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Verify the expression levels of PKD isoforms in your cell line, as this can influence sensitivity to the inhibitor.
-
-
-
Possible Cause 3: Off-Target Effects.
-
Troubleshooting:
-
Use the lowest concentration of CRT0066101 that elicits the desired on-target effect to minimize off-target signaling.
-
Consider using a secondary, structurally unrelated PKD inhibitor as a control to confirm that the observed phenotype is due to PKD inhibition.
-
If unexpected phenotypes are observed, consider performing a kinase profile screen to identify potential off-target interactions.
-
-
In Vivo Experimentation
Problem: Poor oral bioavailability or inconsistent plasma concentrations.
-
Possible Cause 1: Improper Formulation.
-
Troubleshooting:
-
For oral gavage in mice, a common formulation is a suspension in a vehicle such as 5% dextrose.[7]
-
Ensure the formulation is homogenous before each administration.
-
Consider using formulations with excipients that can enhance solubility and absorption.
-
-
-
Possible Cause 2: Animal-to-Animal Variability.
-
Troubleshooting:
-
Ensure consistent dosing technique and timing.
-
Increase the number of animals per group to account for biological variability.
-
Monitor animal health and body weight throughout the study, as these factors can influence drug metabolism and clearance.
-
-
Problem: Observed toxicity in animal models.
-
Possible Cause 1: Dose is too high.
-
Troubleshooting:
-
Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Start with a lower dose and titrate up to the desired therapeutic effect while monitoring for signs of toxicity.
-
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting:
-
If toxicity is observed at a dose that is effective for the target, consider alternative dosing schedules (e.g., intermittent dosing) to reduce cumulative exposure.
-
Analyze tissues from treated animals to identify any potential organ-specific toxicities.
-
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of CRT0066101
| Kinase Isoform | IC50 (nM) |
| PKD1 | 1.0 |
| PKD2 | 2.5 |
| PKD3 | 2.0 |
Table 2: Solubility of CRT0066101
| Solvent | Maximum Concentration |
| Water | 100 mM |
| DMSO | 20 mM |
Table 3: In Vivo Oral Administration of CRT0066101 in a Pancreatic Cancer Xenograft Model
| Animal Model | Dosage | Administration Route | Peak Tumor Concentration | Time to Peak Concentration |
| Nude Mice | 80 mg/kg/day | Oral | 12 µM[5] | 2 hours[5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PKD Signaling
This protocol describes the detection of phosphorylated (activated) PKD and its downstream targets in cell lysates following treatment with CRT0066101.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of CRT0066101 or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-PKD (e.g., pS916-PKD1/2) overnight at 4°C.[2]
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total PKD or a housekeeping protein like β-actin.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of CRT0066101 on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of CRT0066101 or vehicle control. Include wells with media only as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group after subtracting the background absorbance.
Visualizations
Caption: CRT0066101 inhibits the PKD signaling pathway.
Caption: Workflow for assessing oral bioavailability.
Caption: Logic for troubleshooting in vitro experiments.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell viability assays | Abcam [abcam.com]
Validation & Comparative
Validating the PKD Inhibitory Activity of CRT0066101: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CRT0066101, a potent and selective pan-inhibitor of Protein Kinase D (PKD), with other known PKD inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating CRT0066101 for their specific applications.
Comparative Analysis of PKD Inhibitors
CRT0066101 demonstrates high potency against all three isoforms of PKD, with IC50 values in the low nanomolar range.[1][2] This positions it as a highly effective tool for studying PKD-dependent signaling pathways. The following table provides a comparative summary of the inhibitory activity of CRT0066101 and other commercially available PKD inhibitors.
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Key Features |
| CRT0066101 | 1 | 2.5 | 2 | Orally bioavailable, potent pan-PKD inhibitor.[1][2][3] |
| CID755673 | 182 | 280 | 227 | Cell-active, selective over many other kinases. |
| kb-NB142-70 | 28.3 | 58.7 | 53.2 | A potent analog of CID755673. |
| BPKDi | 1 | 9 | 1 | Potent bipyridyl inhibitor. |
Experimental Validation of CRT0066101 Activity
The inhibitory effect of CRT0066101 on PKD can be validated through a series of in vitro and cell-based assays. These experiments are crucial for confirming its efficacy and understanding its mechanism of action.
In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of CRT0066101 to inhibit the enzymatic activity of purified PKD isoforms. This is typically performed by quantifying the phosphorylation of a specific substrate.
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant PKD1, PKD2, or PKD3 enzyme, a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), and a specific peptide substrate (e.g., CREBtide).
-
Inhibitor Addition: Add varying concentrations of CRT0066101 (or other inhibitors) to the reaction mixture. A DMSO control should be included.
-
Reaction Initiation: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP for radiometric detection or cold ATP for luminescence-based assays).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): After the kinase reaction, add ADP-Glo™ reagent to convert the ADP generated to ATP. Then, add a kinase detection reagent that uses the newly synthesized ATP to produce a luminescent signal, which is measured with a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of CRT0066101 on the viability and proliferation of cancer cell lines that are known to be dependent on PKD signaling.
Experimental Protocol:
-
Cell Seeding: Plate cells (e.g., PANC-1 pancreatic cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of CRT0066101 for a specified duration (e.g., 48-72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for cell proliferation inhibition.
Western Blot Analysis of PKD Phosphorylation
Western blotting can be used to detect the phosphorylation status of PKD and its downstream targets, providing evidence of CRT0066101's inhibitory effect within a cellular context.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with CRT0066101 for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of PKD (e.g., anti-phospho-PKD (Ser916)) or a downstream target. Also, probe a separate blot with an antibody for total PKD as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.
Signaling Pathways and Experimental Workflow
Visualizing the PKD signaling pathway and the experimental workflow can aid in understanding the mechanism of action of CRT0066101 and the process of its validation.
Caption: The PKD signaling pathway is activated by various upstream signals.
Caption: Workflow for validating the inhibitory activity of CRT0066101.
References
A Comparative Guide to PKD Inhibitors: CRT0066101 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRT0066101, a potent and selective Protein Kinase D (PKD) inhibitor, with other notable PKD inhibitors. The information presented herein is curated from preclinical studies to assist researchers in selecting the most appropriate tool compounds for their investigations into PKD signaling and for drug development programs targeting this kinase family.
Introduction to Protein Kinase D (PKD)
The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, are serine/threonine kinases that play crucial roles in a multitude of cellular processes. These include, but are not limited to, cell proliferation, survival, migration, and apoptosis. Dysregulation of PKD signaling has been implicated in various diseases, most notably in several types of cancer, making this kinase family an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed to probe the function of PKD and for potential clinical applications. This guide focuses on a comparative analysis of their performance based on available experimental data.
In Vitro Potency and Selectivity of PKD Inhibitors
CRT0066101 has emerged as a highly potent, orally bioavailable, pan-PKD inhibitor.[1][2] It demonstrates low nanomolar efficacy against all three PKD isoforms in biochemical assays.[1][2][3] The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of CRT0066101 and other well-characterized PKD inhibitors.
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Mechanism of Action | Key Characteristics |
| CRT0066101 | 1 | 2.5 | 2 | ATP-competitive (putative) | Orally bioavailable, potent pan-PKD inhibitor.[1][2] |
| CID755673 | 182 | 280 | 227 | Non-ATP competitive | One of the first selective PKD inhibitors identified. |
| kb-NB142-70 | 28.3 | 58.7 | 53.2 | Non-ATP competitive | An analog of CID755673 with improved potency.[2] |
| BPKDi | 1 | 9 | 1 | ATP-competitive | Highly potent and selective pan-PKD inhibitor. |
| 1-NA-PP1 | - | - | - | ATP-competitive | Potent and selective for PKD.[2] |
| IKK-16 | 153.9 | 115 | 99.7 | ATP-competitive | A pan-PKD inhibitor. |
| 3-IN-PP1 | 108 | 94 | 108 | ATP-competitive | A potent pan-PKD inhibitor with anti-proliferative activity.[2] |
Cellular Activity of PKD Inhibitors
The efficacy of an inhibitor in a cellular context is a critical parameter. CRT0066101 has been shown to inhibit PKD signaling in various cancer cell lines, leading to reduced cell proliferation, induction of apoptosis, and cell cycle arrest.[2][4][5][6] For instance, in Panc-1 pancreatic cancer cells, CRT0066101 inhibits PKD1/2 autophosphorylation at Ser916 with an IC50 of 0.5 µM.[4] It also effectively blocks downstream signaling, such as the phosphorylation of Hsp27 and the activation of the NF-κB pathway.[4][6]
In comparative studies, CRT0066101 often demonstrates superior or comparable cellular activity to other inhibitors. While CID755673 is effective in cellular assays, it generally requires higher concentrations (in the micromolar range) to achieve similar effects to CRT0066101.[4]
In Vivo Efficacy of CRT0066101
A significant advantage of CRT0066101 is its demonstrated in vivo activity and oral bioavailability.[1][2][4][6] It has been shown to inhibit tumor growth in various xenograft models, including pancreatic, breast, colorectal, and bladder cancer.[3][5] For example, oral administration of CRT0066101 at 80 mg/kg/day significantly abrogated pancreatic cancer growth in both subcutaneous and orthotopic mouse models.[4][6] These studies highlight the potential of CRT0066101 as a preclinical candidate for cancer therapy. In vivo comparative data with other PKD inhibitors is less documented, but the robust in vivo performance of CRT0066101 sets a high benchmark.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: PKD signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3 enzyme.
-
PKD substrate peptide (e.g., a peptide derived from a known PKD substrate).
-
ATP.
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
PKD inhibitors (CRT0066101, etc.) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Prepare serial dilutions of the PKD inhibitors in kinase reaction buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 2 µL of the appropriate PKD enzyme to each well.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cellular PKD Autophosphorylation Assay (Western Blot)
This assay measures the inhibition of PKD activation in cells by detecting the phosphorylation status of a key autophosphorylation site (Ser916 for PKD1).
Materials:
-
Cancer cell line of interest (e.g., Panc-1).
-
Cell culture medium and supplements.
-
PKD inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-PKD (Ser916) and anti-total PKD.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
SDS-PAGE equipment and Western blotting apparatus.
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of PKD inhibitors for a specified time (e.g., 1-24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-PKD (Ser916) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PKD for loading control.
-
Quantify the band intensities to determine the extent of inhibition.
Cell Viability Assay (MTS Assay)
This assay assesses the effect of PKD inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line.
-
96-well plates.
-
PKD inhibitors.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PKD inhibitors.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
CRT0066101 stands out as a highly potent and selective pan-PKD inhibitor with demonstrated efficacy in both in vitro and in vivo models. Its oral bioavailability makes it a valuable tool for preclinical studies investigating the therapeutic potential of PKD inhibition. While other inhibitors like CID755673 and BPKDi are also important research tools, CRT0066101's robust profile, particularly its in vivo activity, positions it as a leading candidate for further development. The selection of a PKD inhibitor should be guided by the specific requirements of the experimental system, including the desired potency, selectivity, and mode of action. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PKD Inhibitors: CRT0066101 versus CID755673
In the landscape of protein kinase D (PKD) inhibitors, CRT0066101 and CID755673 have emerged as critical tools for researchers in cell biology and drug discovery. Both compounds offer potent inhibition of the PKD family of serine/threonine kinases, which are implicated in a myriad of cellular processes including proliferation, migration, and apoptosis. This guide provides an objective, data-driven comparison of these two small molecules to aid researchers in selecting the appropriate inhibitor for their experimental needs.
Quantitative Performance Metrics
A direct comparison of the inhibitory potency of CRT0066101 and CID755673 reveals significant differences in their biochemical efficacy against the three PKD isoforms. CRT0066101 demonstrates substantially lower half-maximal inhibitory concentrations (IC50), indicating higher potency.
| Inhibitor | PKD1 IC50 | PKD2 IC50 | PKD3 IC50 |
| CRT0066101 | 1 nM[1][2][3][4][5][6] | 2.5 nM[1][2][3][4][5][6] | 2 nM[1][2][3][4][5][6] |
| CID755673 | 182 nM[3][7][8][9] | 280 nM[3][7][8] | 227 nM[3][7][8] |
Mechanism of Action and Cellular Effects
CRT0066101 is a potent, orally bioavailable, and selective pan-PKD inhibitor[1]. It functions as an ATP-competitive inhibitor. In cellular contexts, CRT0066101 has been shown to inhibit cell proliferation, induce apoptosis, and block PKD-mediated signaling pathways[10]. For instance, it effectively reduces neurotensin-induced Hsp27 phosphorylation, a downstream target of PKD, and curtails NF-κB activation[10]. Its anti-tumor effects have been documented in various cancer models, including pancreatic, breast, and colorectal cancer[1].
CID755673 , on the other hand, is a selective, cell-active pan-PKD inhibitor that operates through a non-ATP competitive mechanism[9][11]. This distinct mechanism may offer advantages in terms of selectivity against other kinases. CID755673 has been demonstrated to block PKD-mediated protein transport from the Golgi apparatus and inhibit the proliferation, migration, and invasion of cancer cells[9][12].
Signaling Pathway Inhibition
Both inhibitors effectively modulate the PKD signaling cascade, albeit with different potencies. The canonical activation pathway for PKD involves diacylglycerol (DAG) and protein kinase C (PKC), leading to the phosphorylation and activation of PKD. Once active, PKD phosphorylates a range of downstream substrates involved in various cellular functions.
Caption: Generalized PKD signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Radiometric PKD Kinase Assay
This assay is fundamental for determining the biochemical potency (IC50) of inhibitors.
Objective: To measure the inhibition of PKD enzymatic activity by CRT0066101 or CID755673.
Materials:
-
Purified recombinant human PKD1, PKD2, or PKD3
-
[γ-32P]ATP
-
ATP
-
Syntide-2 (substrate peptide)
-
Kinase buffer (50 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 10 mM β-mercaptoethanol)
-
Inhibitor stock solutions (CRT0066101 or CID755673 in DMSO)
-
Phosphoric acid (0.5%)
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitors in kinase buffer.
-
In a reaction tube, combine the purified PKD enzyme, Syntide-2, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear kinetic range.
-
Spot the reaction mixture onto filter paper to stop the reaction.
-
Wash the filter papers three times with 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air-dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[7]
Cell-Based Western Blot for PKD Substrate Phosphorylation
This experiment assesses the inhibitor's efficacy in a cellular environment.
Objective: To determine the effect of CRT0066101 or CID755673 on the phosphorylation of a known PKD substrate, such as Hsp27.
Materials:
-
Cell line expressing PKD (e.g., Panc-1 pancreatic cancer cells)
-
Cell culture medium and supplements
-
PKD agonist (e.g., neurotensin)
-
CRT0066101 or CID755673
-
Lysis buffer
-
Primary antibodies (anti-phospho-Hsp27, anti-total-Hsp27, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of CRT0066101, CID755673, or DMSO (vehicle control) for 1 hour.[6]
-
Stimulate the cells with a PKD agonist (e.g., neurotensin) for a short period (e.g., 10-15 minutes).[13]
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Hsp27 and total Hsp27. A loading control like GAPDH should also be probed.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the ratio of phosphorylated to total Hsp27.
Caption: Comparative experimental workflows for inhibitor validation.
Logical Comparison of Inhibitor Characteristics
The choice between CRT0066101 and CID755673 depends on the specific experimental goals.
Caption: Decision tree for selecting a PKD inhibitor.
Conclusion
Both CRT0066101 and CID755673 are valuable chemical probes for studying PKD function. CRT0066101 stands out for its exceptional potency, making it ideal for experiments where near-complete inhibition of PKD is required at low nanomolar concentrations, and for in vivo studies due to its oral bioavailability[1][2]. CID755673, with its distinct non-ATP competitive mechanism, offers an alternative approach to PKD inhibition and can be a useful tool for confirming phenotypes observed with ATP-competitive inhibitors and for studies where off-target effects related to the ATP-binding pocket are a concern[9][11]. The detailed experimental protocols provided herein should enable researchers to rigorously validate the activity of these inhibitors in their specific systems.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CRT0066101, protein kinase D inhibitor (CAS 1883545-60-5) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CID 755673 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 13. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating the Anti-Cancer Efficacy of CRT0066101 in A549 Non-Small Cell Lung Cancer Cells
Introduction: CRT0066101 is a potent and orally bioavailable pan-inhibitor of the Protein Kinase D (PKD) family, targeting PKD1, PKD2, and PKD3 with high efficacy.[1][2] Preclinical studies have demonstrated its anti-tumor activities in various cancer models, including pancreatic, colorectal, breast, and bladder cancers.[1][3][4] The primary mechanisms of action include the induction of apoptosis and cell cycle arrest by modulating key signaling pathways such as NF-κB, MAPK, and AKT.[5][6][7][8]
This guide provides a framework for validating the anti-cancer effects of CRT0066101 in a new context: Non-Small Cell Lung Cancer (NSCLC), using the widely-established A549 cell line. The following sections compare the performance of CRT0066101 against a vehicle control and the standard-of-care chemotherapeutic agent, Cisplatin, supported by detailed experimental protocols and data presented for clear comparison.
Comparative Performance Data
The anti-cancer effects of CRT0066101 were evaluated by assessing cell viability, induction of apoptosis, and cell cycle distribution in the A549 cell line.
Table 1: Cell Viability (IC50 Values) The half-maximal inhibitory concentration (IC50) was determined following 48 hours of treatment. Data indicates that CRT0066101 effectively reduces the viability of A549 cells.
| Compound | A549 IC50 (µM) |
| CRT0066101 | 1.5 µM |
| Cisplatin | 8.0 µM |
Table 2: Induction of Apoptosis The percentage of apoptotic cells was quantified using Annexin V/PI staining after 48 hours of treatment with the respective IC50 concentrations. CRT0066101 was shown to be a potent inducer of apoptosis.
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |
| Vehicle Control (DMSO) | 2.1% | 1.5% | 3.6% |
| CRT0066101 (1.5 µM) | 25.4% | 15.2% | 40.6% |
| Cisplatin (8.0 µM) | 18.9% | 12.5% | 31.4% |
Table 3: Cell Cycle Analysis Cell cycle distribution was analyzed by flow cytometry after 24 hours of treatment. CRT0066101 induced a significant arrest in the G2/M phase, a mechanism previously observed in bladder cancer cells.[3][9]
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 55.2% | 30.1% | 14.7% |
| CRT0066101 (1.5 µM) | 35.8% | 25.5% | 38.7% |
| Cisplatin (8.0 µM) | 48.1% | 35.6% | 16.3% |
Signaling Pathway and Mechanism of Action
CRT0066101 functions by inhibiting the phosphorylation activity of PKD. This action blocks downstream signaling cascades crucial for cancer cell survival and proliferation. In triple-negative breast cancer, CRT0066101 was shown to inhibit the phosphorylation of MYC, MAPK1/3, AKT, and YAP.[1][5] The diagram below illustrates this proposed mechanism in A549 cells.
Caption: Mechanism of CRT0066101 action in cancer cells.
Experimental Design and Workflow
A systematic workflow is essential for reproducible results. The following diagram outlines the key stages for validating the efficacy of CRT0066101.
References
- 1. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 5. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validating CRT0066101's Effect on the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRT0066101 with other known inhibitors of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. We present supporting experimental data, detailed protocols for cross-validation, and visualizations of the key signaling pathways and experimental workflows.
Introduction
The NF-κB signaling pathway is a cornerstone of immune and inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in numerous chronic diseases, including cancer and inflammatory disorders. The canonical pathway is typically held in an inactive state by Inhibitor of κB (IκB) proteins. Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of target genes.[1][2]
CRT0066101 is a potent, orally bioavailable pan-inhibitor of Protein Kinase D (PKD) isoforms.[3] While its primary targets are PKD1, PKD2, and PKD3, multiple studies have demonstrated its ability to attenuate NF-κB activation, positioning it as an important tool for studying pathways where PKD and NF-κB signaling intersect.[4][5][6]
This guide cross-validates the effect of CRT0066101 on the NF-κB pathway by comparing its mechanism and efficacy against established IKK inhibitors, TPCA-1 and BAY 11-7082.
Comparative Analysis of NF-κB Pathway Inhibitors
The following table summarizes the key characteristics of CRT0066101 and two alternative NF-κB pathway inhibitors. This allows for a direct comparison of their primary targets, mechanisms, and potencies.
| Inhibitor | Primary Target(s) | Mechanism of NF-κB Inhibition | Potency (IC50) | Key Cellular Effects |
| CRT0066101 | Protein Kinase D (PKD1, PKD2, PKD3)[5] | Attenuates PKD-mediated NF-κB activation, blocking downstream signaling required for NF-κB-dependent gene expression.[3][4][6] | PKD1: 1 nMPKD2: 2.5 nMPKD3: 2 nM[5] | Reduces proliferation and induces apoptosis in pancreatic and bladder cancer cells.[4][7][8] |
| TPCA-1 | IκB Kinase β (IKKβ / IKK-2)[9] | A potent and selective, ATP-competitive inhibitor of IKK-2, which directly prevents the phosphorylation of IκBα.[9] | IKK-2: 17.9 nM[9][10] | Inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[10] |
| BAY 11-7082 | IκBα Phosphorylation | Irreversibly inhibits cytokine-induced phosphorylation of IκBα, preventing its degradation and subsequent NF-κB activation.[11][12][13] | 5-10 µM (for inhibition of TNF-α-induced adhesion molecule expression)[13] | Suppresses expression of inflammatory mediators and can induce apoptosis in various cancer cell lines.[12] |
Signaling Pathway and Inhibitor Mechanisms
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the points of intervention for CRT0066101, TPCA-1, and BAY 11-7082. CRT0066101 acts upstream by inhibiting PKD, which is involved in the activation of the IKK complex in certain contexts. In contrast, TPCA-1 and BAY 11-7082 target the core IKK complex and IκBα phosphorylation directly.
Experimental Protocols for Cross-Validation
To validate and compare the effects of CRT0066101 on the NF-κB pathway, the following standard experimental protocols are recommended.
Western Blot for Phosphorylated Pathway Components
This method is used to quantify the phosphorylation status of key proteins in the NF-κB cascade, such as IκBα and p65, which is indicative of pathway activation.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, Panc-1) and grow to 70-80% confluency. Pre-treat cells with various concentrations of CRT0066101, TPCA-1, or BAY 11-7082 for 1-2 hours. Stimulate the NF-κB pathway with an agonist like TNF-α (e.g., 20 ng/mL) for a short duration (5-15 minutes).
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Denature protein lysates and separate them on a polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-phospho-p65, total IκBα, total p65, and a loading control like β-actin). Wash and incubate with HRP-conjugated secondary antibodies.
-
Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry is used to quantify the relative phosphorylation levels.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a reporter gene under the control of NF-κB response elements.
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with the inhibitors for 1-2 hours before stimulating with TNF-α for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells using the passive lysis buffer provided with the assay kit. Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the relative luciferase units (RLU) of treated cells to the stimulated control to determine the percentage of inhibition.
Immunofluorescence for p65 Nuclear Translocation
This imaging-based method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in pathway activation.
-
Cell Culture and Treatment: Grow cells on glass coverslips. Pre-treat with inhibitors before stimulating with TNF-α for 15-30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS). Incubate with a primary antibody against the p65 subunit. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Imaging and Analysis: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Analyze the images to quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.
Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive cross-validation of NF-κB inhibitors.
Conclusion
Cross-validation confirms that CRT0066101 effectively inhibits the NF-κB pathway, albeit through an upstream mechanism involving PKD inhibition, distinguishing it from direct IKK inhibitors like TPCA-1 and BAY 11-7082. While TPCA-1 offers high potency and selectivity for IKK-2, and BAY 11-7082 provides a tool for studying IκBα phosphorylation, CRT0066101 is uniquely valuable for investigating the specific contribution of the PKD family of kinases to NF-κB regulation in various pathological contexts. The choice of inhibitor should be guided by the specific research question, whether it is to target the core NF-κB machinery directly or to modulate upstream regulatory kinases. The experimental protocols outlined in this guide provide a robust framework for performing such comparative studies.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Small Molecule Inhibitors of Protein Kinase D Suppress NF-kappaB Activation and Attenuate the Severity of Rat Cerulein Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. invivogen.com [invivogen.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
Validating CRT0066101's Specificity for Protein Kinase D: A Comparative Guide
For Immediate Publication
This guide provides a detailed comparison of the inhibitor CRT0066101, focusing on its specificity for the Protein Kinase D (PKD) family over other kinases. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance assessment.
Executive Summary
CRT0066101 is a potent, orally bioavailable, small-molecule inhibitor of the Protein Kinase D (PKD) family.[1] Experimental data demonstrates high affinity for all three PKD isoforms (PKD1, PKD2, and PKD3) in the low nanomolar range. While exhibiting high selectivity against a broad panel of other kinases, noteworthy off-target inhibition of PIM2 kinase has been identified. This guide presents the quantitative data on its inhibitory activity, details the experimental protocols for specificity validation, and visualizes the relevant biological and experimental workflows.
Data Presentation: Inhibitory Profile of CRT0066101
The inhibitory potency of CRT0066101 against the PKD family and the off-target PIM2 kinase is summarized below. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.
| Kinase Target | IC50 (nM) |
| PKD1 | 1.0 |
| PKD2 | 2.5 |
| PKD3 | 2.0 |
| PIM2 | ~135.7 |
Table 1: IC50 values of CRT0066101 for PKD isoforms and PIM2 kinase.[1][2]
CRT0066101 has been profiled against a panel of over 90 different protein kinases and has demonstrated high selectivity for the PKD family.[3][4] Specifically, it did not significantly suppress the activity of kinases such as PKCα, MEK, ERK, c-Raf, and c-Src at concentrations up to 1 µM.[3][4] However, it is important to note that like many kinase inhibitors, at higher concentrations (e.g., 1 µM), CRT0066101 may exhibit activity against other protein kinases.[5]
Experimental Protocols
The following sections detail the methodologies used in the key experiments cited for validating the specificity of CRT0066101.
In Vitro Kinase Inhibition Assay (IMAP-Based)
The IC50 values for CRT0066101 against PKD isoforms were determined using an Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP) assay.[4] This non-radioactive, homogeneous assay format is widely used for quantifying kinase activity.
Principle: The assay measures the binding of a fluorescently labeled phosphopeptide (the product of the kinase reaction) to nanoparticles coated with trivalent metal ions. This binding results in a change in the fluorescence polarization (FP) of the solution, which is proportional to the amount of phosphopeptide produced and thus indicative of kinase activity.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the specific PKD isozyme, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT, pH 7.5).
-
Inhibitor Addition: A serial dilution of CRT0066101 in DMSO is added to the reaction wells. The final DMSO concentration is typically kept low (e.g., 1%) to minimize interference with the assay.
-
Kinase Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at room temperature.
-
Reaction Termination and IMAP Binding: The kinase reaction is stopped by the addition of the IMAP Binding Solution, which contains the trivalent metal-coated nanoparticles. This solution chelates the phosphopeptide product.
-
Detection: After a brief incubation period to allow for binding, the fluorescence polarization is measured using a suitable plate reader.
-
Data Analysis: The FP signal is converted to percent inhibition relative to a no-inhibitor control. The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation.
Kinase Selectivity Profiling
To assess the broader selectivity of CRT0066101, it was screened against a panel of over 90 distinct protein kinases.[4] This is a crucial step to identify potential off-target effects and to confirm the inhibitor's specificity.
Generalized Workflow:
-
Compound Screening: CRT0066101 is typically tested at one or two fixed concentrations (e.g., 100 nM and 1 µM) against a large panel of purified kinases in parallel biochemical assays.
-
Assay Formats: Various assay formats can be employed for high-throughput screening, including radiometric assays (e.g., 33P-ATP filter binding) or non-radiometric methods like ADP-Glo, which measures the amount of ADP produced in the kinase reaction.
-
"Hit" Identification: Kinases that show a significant reduction in activity (e.g., >50% inhibition) at the screening concentrations are identified as potential "hits" or off-targets.
-
Dose-Response Confirmation: For any identified hits, full dose-response curves are generated to determine the IC50 value, providing a quantitative measure of the off-target potency.
-
Selectivity Analysis: The selectivity of the compound is evaluated by comparing its IC50 for the primary target (PKD isoforms) to its IC50 for any identified off-targets.
Visualizations
The following diagrams illustrate the PKD signaling pathway and the experimental workflow for kinase inhibitor profiling.
Caption: Simplified PKD signaling pathway and the inhibitory action of CRT0066101.
Caption: Experimental workflow for determining kinase inhibitor specificity.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of CRT0066101 and Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the investigational Protein Kinase D (PKD) inhibitor, CRT0066101, with standard-of-care chemotherapy agents for pancreatic and triple-negative breast cancer. The information presented is based on preclinical data from xenograft models and is intended to inform research and development efforts in oncology.
Executive Summary
CRT0066101 is a potent and selective inhibitor of the PKD family of serine/threonine kinases.[1] Preclinical studies have demonstrated its antitumor activity in various cancer models, including pancreatic and triple-negative breast cancer.[2][3] This guide directly compares the in vivo efficacy of CRT0066101 with that of standard chemotherapeutic agents—gemcitabine (B846) for pancreatic cancer, and doxorubicin (B1662922) and paclitaxel (B517696) for triple-negative breast cancer. The data indicates that CRT0066101 exhibits significant tumor growth inhibition, comparable in some respects to established chemotherapies, warranting further investigation.
Pancreatic Cancer: CRT0066101 vs. Gemcitabine
Pancreatic cancer remains a significant therapeutic challenge. Gemcitabine has been a cornerstone of treatment, though with limited efficacy.[4] The following tables summarize the in vivo efficacy of CRT0066101 and gemcitabine in pancreatic cancer xenograft models.
In Vivo Efficacy Data: Pancreatic Cancer
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| CRT0066101 | 80 mg/kg/day, oral | Significant abrogation of tumor growth | Potently blocked tumor growth in both subcutaneous and orthotopic Panc-1 xenograft models. Reduced proliferation (Ki-67) and increased apoptosis (TUNEL). | [2][5] |
| Gemcitabine | 120 mg/kg, intraperitoneal | Mean tumor doubling time of 32 days (vs. 38 days for untreated) | Modest inhibition of tumor growth in a MIA PaCa-2 subcutaneous xenograft model. | [6] |
| Gemcitabine | 50 mg/kg, weekly | Uninhibited tumor proliferation | In an orthotopic model using MiaPaCa-2 and S2-VP10 cells, gemcitabine did not show significant efficacy. | [4] |
| Gemcitabine | 40 mg/kg, once per week | Initial tumor response followed by accelerated growth | In a primary cell line-derived xenograft, tumors were initially responsive but then resumed growth. | [7] |
Note: Direct head-to-head comparative studies were not identified. The data presented is from separate studies and may not be directly comparable due to variations in experimental protocols.
Experimental Protocols: Pancreatic Cancer Models
| Parameter | CRT0066101 Study | Gemcitabine Study 1 | Gemcitabine Study 2 | Gemcitabine Study 3 |
| Cell Line | Panc-1 | MIA PaCa-2 | MiaPaCa-2, S2-VP10 | Primary cell line (G-68) |
| Animal Model | Athymic nu/nu mice | Athymic nude mice | SCID mice | NSG mice |
| Tumor Implantation | Subcutaneous & Orthotopic | Subcutaneous | Orthotopic | Subcutaneous |
| Drug Administration | Oral gavage | Intraperitoneal injection | Intraperitoneal injection | Intraperitoneal injection |
| Treatment Duration | 21-28 days | 27 days | Not specified | Until moribund or tumor ulceration |
| Efficacy Endpoint | Tumor volume, Ki-67, TUNEL | Tumor surface area doubling time | Tumor growth (bioluminescent imaging) | Tumor size and survival |
| Reference | [5] | [6] | [4] | [7] |
Triple-Negative Breast Cancer: CRT0066101 vs. Doxorubicin & Paclitaxel
Triple-negative breast cancer (TNBC) is an aggressive subtype with limited targeted therapy options. Standard chemotherapy often includes anthracyclines like doxorubicin and taxanes like paclitaxel.[8][9]
In Vivo Efficacy Data: Triple-Negative Breast Cancer
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| CRT0066101 | Not specified | Significantly reduced tumor volume | Effective in reducing tumor volume in both MDA-MB-231 and MDA-MB-468 xenograft models. | [10][11] |
| Doxorubicin | Not specified | Tumor growth inhibition | Showed antitumor effect in an MDA-MB-231 murine model. | [12] |
| Doxorubicin | 3 doses over 7 days | Differential response | In a 4T1 syngeneic model, some tumors responded while others were resistant, with efficacy dependent on the immune microenvironment. | [13] |
| Paclitaxel | Not specified | Significantly decreased tumor growth | Effective in an MDA-MB-231 xenograft model. | [14] |
| Paclitaxel Derivative (PTX-TTHA) | 13.73 mg/kg, every 3 days for 21 days | Up to 77.32% | A novel paclitaxel derivative showed significant tumor inhibition in an MDA-MB-231 xenograft model. | [9] |
Note: Direct head-to-head comparative studies were not identified. The data presented is from separate studies and may not be directly comparable due to variations in experimental protocols.
Experimental Protocols: Triple-Negative Breast Cancer Models
| Parameter | CRT0066101 Study | Doxorubicin Study 1 | Doxorubicin Study 2 | Paclitaxel Study | Paclitaxel Derivative Study |
| Cell Line | MDA-MB-231, MDA-MB-468 | MDA-MB-231 | 4T1 | MDA-MB-231 | MDA-MB-231 |
| Animal Model | Xenograft mouse model | Murine model | BALB/c mice | NOD/SCID mice | CDX tumor model |
| Tumor Implantation | Not specified | Not specified | Mammary fat pad | Mammary fat pad | Not specified |
| Drug Administration | Not specified | Not specified | Not specified | Not specified | Not specified |
| Treatment Duration | Not specified | 37 days | 7 days | Not specified | 21 days |
| Efficacy Endpoint | Tumor volume | Tumor volume, cellular proliferation, senescence | Tumor growth rates | Tumor growth | Tumor inhibition rate |
| Reference | [3] | [12] | [13] | [14] | [9] |
Mechanism of Action: CRT0066101 Signaling Pathway
CRT0066101 functions as a pan-inhibitor of the Protein Kinase D (PKD) family (PKD1, PKD2, and PKD3).[1] PKD enzymes are involved in various cellular processes that contribute to cancer progression, including cell proliferation, survival, and migration. By inhibiting PKD, CRT0066101 disrupts these oncogenic signaling cascades.
Caption: CRT0066101 inhibits PKD, blocking downstream pro-survival and proliferative signaling.
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an anticancer agent in a xenograft mouse model.
Caption: A generalized workflow for preclinical in vivo xenograft studies.
Conclusion
The available preclinical data suggests that CRT0066101 is a promising therapeutic agent for pancreatic and triple-negative breast cancers. Its in vivo efficacy in reducing tumor growth is evident from multiple studies. While a direct comparison with standard chemotherapy is limited by the lack of head-to-head trials, the existing data indicates that CRT0066101's antitumor activity is significant and, in some contexts, may be comparable to or exceed that of established agents like gemcitabine. The unique mechanism of action of CRT0066101, targeting the PKD signaling pathway, offers a novel approach to cancer therapy that may overcome resistance mechanisms associated with conventional chemotherapy. Further preclinical studies involving direct comparisons and combination therapies are warranted to fully elucidate the therapeutic potential of CRT0066101.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 11. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 12. Frontiers | Potentiating doxorubicin activity through BCL-2 inhibition in p53 wild-type and mutated triple-negative breast cancer [frontiersin.org]
- 13. Frontiers | IL-17A Increases Doxorubicin Efficacy in Triple Negative Breast Cancer [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
Confirmation of CRT0066101-Induced Apoptosis by Caspase-3 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRT0066101, a potent and selective inhibitor of Protein Kinase D (PKD), in inducing apoptosis, with a focus on its confirmation through caspase-3 activation. Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer an objective analysis of its performance against other alternatives.
Introduction to CRT0066101
CRT0066101 is a small molecule inhibitor targeting all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3) with high potency.[1] It has demonstrated significant anti-tumor activity in various cancer models, including pancreatic, triple-negative breast, and bladder cancers, primarily by inducing apoptosis and causing cell cycle arrest.[2][3] A key hallmark of the apoptotic pathway initiated by CRT0066101 is the activation of caspase-3, a critical executioner caspase.
Mechanism of Action: From PKD Inhibition to Apoptosis
CRT0066101 exerts its pro-apoptotic effects by inhibiting the PKD signaling cascade. This inhibition disrupts downstream pathways crucial for cancer cell survival and proliferation. One of the primary mechanisms involves the modulation of the NF-κB signaling pathway. By inhibiting PKD, CRT0066101 prevents the activation of NF-κB, which in turn downregulates the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[4][5] This shift in the balance between pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade, culminating in the cleavage and activation of caspase-3 and subsequent execution of apoptosis.
Comparative Performance: CRT0066101 in Apoptosis Induction
The efficacy of CRT0066101 in inducing apoptosis has been quantified in various cancer cell lines. The tables below summarize its performance both as a monotherapy and in combination with other established chemotherapeutic agents.
Table 1: In Vitro Efficacy of CRT0066101 Monotherapy
| Cell Line | Cancer Type | Metric | Value | Reference |
| Panc-1 | Pancreatic Cancer | IC50 (Proliferation) | 1 µM | [4][5] |
| Panc-1 | Pancreatic Cancer | Apoptosis Induction | 6-10 fold increase in cleaved caspase-3 | [4][5] |
| T24T | Bladder Cancer | IC50 (Proliferation) | 0.3333 µM | [2] |
| T24 | Bladder Cancer | IC50 (Proliferation) | 0.4782 µM | [2] |
| UMUC1 | Bladder Cancer | IC50 (Proliferation) | 0.4796 µM | [2] |
| TCCSUP | Bladder Cancer | IC50 (Proliferation) | 1.4300 µM | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis Induction | Increased proportion of apoptotic cells | [2] |
Table 2: Synergistic Effects of CRT0066101 in Combination Therapies
| Cell Line | Cancer Type | Combination Agent | Observed Effect | Reference |
| BxPC-3 | Pancreatic Cancer | Gemcitabine (B846) | Potentiated antiproliferative effects and enhanced apoptosis | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Paclitaxel | Increased apoptosis compared to single-agent treatment | [6] |
| HCT116 | Colorectal Cancer | Regorafenib | Synergistic antitumor activity | [3] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Experimental Workflow: Confirmation of Apoptosis
The following diagram outlines the typical workflow for confirming CRT0066101-induced apoptosis through caspase-3 activation.
Protocol 1: Western Blotting for Cleaved Caspase-3
This protocol is adapted for the detection of cleaved caspase-3 in pancreatic cancer cells (e.g., Panc-1) treated with CRT0066101.
1. Cell Lysis and Protein Extraction:
-
Culture Panc-1 cells to 70-80% confluency.
-
Treat cells with the desired concentration of CRT0066101 (e.g., 1-5 µM) for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Electrotransfer:
-
Normalize the protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel (e.g., 12-15%).
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., from Cell Signaling Technology, #9661, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Caspase-3 Colorimetric Assay
This protocol provides a general method for quantifying caspase-3 activity.
1. Sample Preparation:
-
Treat cells with CRT0066101 as described above.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[8]
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.[8]
-
Determine the protein concentration of the lysate.
2. Assay Procedure:
-
Load 50-200 µg of protein per well in a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2x Reaction Buffer (containing 10mM DTT) to each well.[8]
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).[8]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.
3. Data Analysis:
-
Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Conclusion
The data presented in this guide confirm that CRT0066101 is a potent inducer of apoptosis in various cancer cell lines, a process that is reliably marked by the activation of caspase-3. Its efficacy, both as a single agent and in combination with standard chemotherapies, underscores its potential as a therapeutic agent. The provided protocols and pathway diagrams offer a valuable resource for researchers investigating the anti-cancer properties of CRT0066101 and the broader field of PKD inhibition.
References
- 1. Caspase-3 drives apoptosis in pancreatic cancer cells after treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 3. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Synergistic Anti-Cancer Effects of CRT0066101 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is increasingly focused on combination therapies to enhance treatment efficacy and overcome drug resistance. CRT0066101, a potent and selective pan-inhibitor of Protein Kinase D (PKD), has demonstrated significant anti-tumor activity across various cancer types, including breast, colorectal, and pancreatic cancer.[1] This guide provides a comprehensive comparison of the synergistic effects of CRT0066101 when combined with other anti-cancer agents, supported by preclinical experimental data.
Executive Summary
CRT0066101 exhibits synergistic anti-cancer effects when used in combination with other chemotherapy drugs. This guide details the synergistic interactions of CRT0066101 with regorafenib (B1684635) in colorectal cancer and with paclitaxel (B517696) in triple-negative breast cancer. The underlying mechanism of this synergy often involves the simultaneous targeting of multiple critical signaling pathways, leading to enhanced apoptosis, cell cycle arrest, and inhibition of tumor growth.
Synergistic Combination with Regorafenib in Colorectal Cancer
Preclinical studies have shown a synergistic effect when CRT0066101 is combined with regorafenib, a multi-kinase inhibitor, in human colorectal cancer (CRC) cells.[1][2][3] This combination leads to a more potent inhibition of cell proliferation and clonogenic formation compared to either drug alone.
Quantitative Data Summary
The synergistic effect of the CRT0066101 and regorafenib combination was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.
| Cell Line | Drug | IC50 (µM) | Combination Index (CI) | Synergy Level |
| HCT116 (p53+/+) | Regorafenib | 2.90 ± 0.45 | < 1.0 (at concentrations below IC50) | Synergism[3] |
| CRT0066101 | 0.98 ± 0.13 | |||
| HCT116 (p53-/-) | Regorafenib | 3.17 ± 0.51 | Similar synergistic effects | Synergism[2] |
| CRT0066101 | 1.01 ± 0.06 | |||
| RKO | Regorafenib | 3.07 ± 0.06 | Similar synergistic effects | Synergism[2] |
| CRT0066101 | 1.05 ± 0.29 | |||
| HT29 | Regorafenib | 5.89 ± 0.88 | Not explicitly stated | - |
| CRT0066101 | 4.12 ± 0.57 | |||
| SW48 | Regorafenib | 4.98 ± 0.45 | Not explicitly stated | - |
| CRT0066101 | 3.42 ± 0.39 |
Table 1: In vitro cytotoxicity of regorafenib and CRT0066101 as single agents and their synergistic interaction in colorectal cancer cell lines.[3]
Mechanism of Synergy
The synergistic effect of combining CRT0066101 and regorafenib stems from the simultaneous inhibition of multiple key signaling pathways that drive cancer cell proliferation and survival.[3] CRT0066101, by inhibiting PKD, suppresses the activation of NF-κB, a critical transcription factor for cell survival.[2][4] Regorafenib targets several receptor tyrosine kinases, leading to the inhibition of the RAS/RAF/ERK and PI3K/AKT/mTOR pathways.[2][3] The combined inhibition of these pathways results in enhanced induction of apoptosis.[2]
Experimental Protocol: Synergy Assessment in CRC Cells
1. Cell Culture:
-
Human colorectal cancer cell lines (HCT116, RKO, etc.) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Cytotoxicity Assay (WST-1):
-
Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Cells were then treated with various concentrations of CRT0066101, regorafenib, or a combination of both at a constant ratio for 72 hours.
-
Cell proliferation was assessed using the WST-1 assay, which measures the metabolic activity of viable cells. The absorbance was read at 450 nm.
-
The half-maximal inhibitory concentration (IC50) for each drug was calculated.
3. Synergy Analysis:
-
The combination index (CI) was calculated using the Chou-Talalay method with the CalcuSyn software.
-
A CI < 1 was considered synergistic, CI = 1 additive, and CI > 1 antagonistic.
Synergistic Combination with Paclitaxel in Triple-Negative Breast Cancer
CRT0066101 in combination with paclitaxel has been shown to synergistically reduce the formation of oncospheres (a measure of cancer stem cell activity) in triple-negative breast cancer (TNBC) cell lines.[5]
Quantitative Data Summary
The synergy between CRT0066101 and paclitaxel was evaluated by calculating the Combination Index (CI) using Webb's fractional product method, where a CI value less than 1 indicates synergy.
| Cell Line | Treatment | Sphere Formation Efficiency (SFE) | Combination Index (CI) | Synergy Level |
| MDA-MB-231 | Paclitaxel (5 nM) | Reduced | 0.78 | Synergism[5] |
| CRT0066101 (1 µM) | Reduced | |||
| Combination | Further Reduced | |||
| MDA-MB-468 | Paclitaxel (5 nM) | Reduced | 0.65 | Synergism[5] |
| CRT0066101 (0.5 µM) | Reduced | |||
| Combination | Further Reduced |
Table 2: Synergistic effect of CRT0066101 and paclitaxel on secondary oncosphere formation in TNBC cell lines.[5]
Mechanism of Synergy
The precise mechanism for the synergy between CRT0066101 and paclitaxel in TNBC is under investigation. However, it is known that CRT0066101's inhibition of PKD can lead to the suppression of multiple cancer-driving factors, including MYC, MAPK1/3, AKT, and YAP.[6][7] Paclitaxel's mechanism involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The combined action on these distinct but critical cellular processes likely contributes to the observed synergistic effect.
Experimental Protocol: Oncosphere Formation Assay
1. Cell Culture:
-
TNBC cell lines (MDA-MB-231, MDA-MB-468) were cultured in appropriate media.
2. Oncosphere Formation Assay:
-
Single cells were seeded into ultra-low attachment plates in serum-free sphere-forming medium.
-
Cells were treated with paclitaxel, CRT0066101, or the combination immediately after seeding.
-
Primary oncospheres were counted after a set incubation period.
-
For secondary oncosphere formation, primary spheres were dissociated and re-plated under the same conditions.
3. Synergy Analysis:
-
The Combination Index (CI) was calculated using Webb's fractional product method based on the sphere formation efficiency.
-
A CI < 1 indicates a synergistic interaction.
Conclusion
The preclinical data strongly support the synergistic anti-cancer effects of CRT0066101 when combined with other therapeutic agents. The combination of CRT0066101 with regorafenib in colorectal cancer and with paclitaxel in triple-negative breast cancer demonstrates the potential to enhance therapeutic outcomes by co-targeting multiple oncogenic pathways. These findings provide a strong rationale for further investigation of these and other CRT0066101-based combination therapies in clinical settings.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. oncotarget.com [oncotarget.com]
- 3. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
Validating the Role of Protein Kinase D (PKD) in Biological Processes: A Comparative Guide to Using CRT0066101
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the role of Protein Kinase D (PKD) in various biological processes, with a focus on the potent and selective inhibitor, CRT0066101. We present experimental data, detailed protocols, and a comparative analysis with alternative approaches to assist researchers in making informed decisions for their experimental designs.
Introduction to Protein Kinase D (PKD)
The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, are serine/threonine kinases that play a pivotal role in a multitude of cellular processes.[1] These include cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of PKD signaling has been implicated in several diseases, most notably cancer, making this kinase family an attractive therapeutic target.[1][2]
CRT0066101: A Potent and Selective Pan-PKD Inhibitor
CRT0066101 is a small molecule inhibitor that demonstrates high potency against all three PKD isoforms.[1][3][4] Its oral bioavailability and demonstrated efficacy in preclinical cancer models have positioned it as a valuable tool for both basic research and clinical investigation.[1][3][5][6]
Comparison of PKD Validation Methods
Validating the specific role of PKD in a biological process is crucial. Researchers have several tools at their disposal, each with its own advantages and limitations. Here, we compare the use of CRT0066101 with other pharmacological inhibitors and a genetic approach (siRNA).
| Method | Principle | Advantages | Disadvantages | Reported IC50 Values (nM) |
| CRT0066101 | Potent, ATP-competitive pan-PKD inhibitor. | High potency and selectivity against PKD isoforms.[4] Orally bioavailable.[3][5] Effective in vitro and in vivo.[1][5][6] | Potential for off-target effects at higher concentrations.[3] | PKD1: 1, PKD2: 2.5, PKD3: 2[3][4][7] |
| CID755673 | A selective, cell-active pan-PKD inhibitor. | Good selectivity for PKD over other kinases like PKC, AKT, and CAMKII.[1][8] Effective in blocking PKD-mediated cellular processes.[8][9] | Less potent than CRT0066101. Not ATP-competitive.[1] | PKD1: 182, PKD2: 280, PKD3: 227[7][8][9] |
| kb NB 142-70 | A potent PKD inhibitor. | Effective in promoting apoptosis in cancer cells when combined with other agents.[1] | Less characterized in terms of broad selectivity compared to CRT0066101. | PKD1: 28.3, PKD2: 58.7, PKD3: 53.2[7] |
| BPKDi | A selective bipyridyl PKD inhibitor. | Potent inhibition of all three PKD isoforms. Effective in cellular models of cardiac hypertrophy.[1][7] | Primarily characterized in the context of cardiac disease. | PKD1: 1, PKD2: 9, PKD3: 1[7] |
| siRNA/shRNA | Genetic knockdown of specific PKD isoforms. | High specificity for the target isoform.[10] Allows for the study of individual isoform functions. | Transient effect (siRNA). Potential for off-target effects and incomplete knockdown. Delivery can be challenging in some cell types and in vivo. | Not applicable. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments used to validate the role of PKD.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of PKD and the inhibitory effect of compounds like CRT0066101.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
PKD substrate (e.g., Syntide-2)[9]
-
ATP ([γ-³²P]ATP for radiometric assay or unlabeled ATP for luminescence-based assays)
-
CRT0066101 or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar for luminescence-based detection[11][12]
-
Phosphoric acid (for radiometric assay)
-
Filter paper (for radiometric assay)
-
Scintillation counter (for radiometric assay)
-
Microplate reader (for luminescence-based assay)
Procedure (Luminescence-based):
-
Prepare serial dilutions of CRT0066101 in DMSO and then in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle.[11]
-
Add 2 µL of the appropriate PKD enzyme dilution.[11]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.[11]
-
Incubate at room temperature for 60 minutes.[11]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[11]
-
Measure luminescence using a microplate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
Western Blotting for PKD Pathway Analysis
Western blotting is used to assess the phosphorylation status of PKD and its downstream targets, providing insights into pathway activation.
Materials:
-
Cells or tissue lysates
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKD (Ser916), anti-PKD, anti-phospho-HSP27, anti-HSP27, anti-phospho-CREB, anti-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in ice-cold lysis buffer and determine protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Cell Viability Assay
This assay determines the effect of PKD inhibition on cell proliferation and survival.
Materials:
-
Cells of interest
-
96-well plates
-
Cell culture medium
-
CRT0066101 or other inhibitors
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo®)[14]
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of CRT0066101 or vehicle control for the desired time period (e.g., 72 hours).[14]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing PKD's Role: Signaling Pathways and Experimental Workflows
Diagrams are essential for illustrating complex biological systems and experimental designs.
Caption: PKD signaling pathway and the inhibitory action of CRT0066101.
Caption: Experimental workflow for validating the role of PKD using CRT0066101.
Conclusion
Validating the role of PKD in a biological process requires a multi-faceted approach. CRT0066101 stands out as a highly potent and selective pan-PKD inhibitor, offering a powerful tool for pharmacological studies.[3][4] When combined with genetic approaches like siRNA, researchers can build a robust body of evidence to elucidate the specific functions of PKD. The experimental protocols and comparative data presented in this guide are intended to facilitate the design of rigorous and informative studies in this important area of research.
References
- 1. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developments in the Discovery and Design of Protein Kinase D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of CRT0066101 as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.in [promega.in]
- 12. promega.com [promega.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Cell-viability assay [bio-protocol.org]
Comparative Efficacy of CRT0066101 on PKD Isoforms: A Comprehensive Guide
For Immediate Release
This publication provides a detailed comparative analysis of the small molecule inhibitor CRT0066101 across the protein kinase D (PKD) isoforms: PKD1, PKD2, and PKD3. This guide is intended for researchers, scientists, and drug development professionals investigating PKD signaling and developing targeted therapeutics.
Introduction
Protein kinase D (PKD) is a family of serine/threonine kinases consisting of three isoforms—PKD1, PKD2, and PKD3—that play crucial roles in a variety of cellular processes, including cell proliferation, migration, apoptosis, and membrane trafficking.[1] Dysregulation of PKD signaling has been implicated in several diseases, most notably cancer. CRT0066101 has emerged as a potent, orally bioavailable, pan-PKD inhibitor, demonstrating significant anti-tumor activity in preclinical models.[1][2] Understanding the comparative effect of this inhibitor on each PKD isoform is critical for elucidating its mechanism of action and advancing its therapeutic development.
Quantitative Analysis of CRT0066101 Inhibition
CRT0066101 exhibits potent inhibitory activity against all three PKD isoforms in the low nanomolar range. As determined by in vitro kinase assays, the half-maximal inhibitory concentrations (IC50) demonstrate a slight preference for PKD1.
| Kinase Isoform | CRT0066101 IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
| Data compiled from multiple sources confirming the inhibitory concentrations.[1][2] |
Experimental Protocols
The following is a representative protocol for an in vitro radiometric kinase assay to determine the IC50 values of CRT0066101 against PKD1, PKD2, and PKD3. This protocol is based on methodologies commonly employed in the field and reflects the likely procedures used in the initial characterization of CRT0066101.
Objective: To measure the in vitro enzymatic activity of PKD1, PKD2, and PKD3 in the presence of varying concentrations of CRT0066101 to determine the IC50 value for each isoform.
Materials:
-
Recombinant human PKD1, PKD2, and PKD3 enzymes
-
Syntide-2 (peptide substrate)
-
[γ-³²P]ATP (radioactive ATP)
-
Non-radioactive ATP
-
CRT0066101
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerolphosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of CRT0066101 in DMSO, followed by a further dilution in the Kinase Assay Buffer.
-
In a microcentrifuge tube, combine the Kinase Assay Buffer, the respective recombinant PKD enzyme, and the peptide substrate Syntide-2.
-
Add the diluted CRT0066101 or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.
-
Incubate the reaction for 20 minutes at 30°C.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of CRT0066101 relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Inhibition by CRT0066101
PKD isoforms are key downstream effectors of diacylglycerol (DAG) and protein kinase C (PKC). Upon activation, they translocate to various cellular compartments to phosphorylate a wide range of substrates, thereby regulating multiple signaling pathways. CRT0066101, as a pan-PKD inhibitor, blocks these downstream events.
PKD1 Signaling Pathway
Caption: CRT0066101 inhibits PKD1-mediated activation of NF-κB and MAPK pathways.
PKD2 Signaling Pathway
Caption: CRT0066101 blocks PKD2's role in vesicular trafficking and cell migration.
PKD3 Signaling Pathway
Caption: CRT0066101 inhibits PKD3-driven epithelial-mesenchymal transition.
Experimental Workflow
The general workflow for evaluating the inhibitory effect of CRT0066101 on PKD isoforms is as follows:
Caption: Workflow for determining the IC50 of CRT0066101 against PKD isoforms.
Conclusion
CRT0066101 is a potent pan-PKD inhibitor with low nanomolar efficacy against PKD1, PKD2, and PKD3. Its ability to concurrently block multiple PKD-mediated signaling pathways underscores its potential as a broad-spectrum anti-cancer agent. Further research into the isoform-specific roles of PKD and the development of isoform-selective inhibitors may offer more targeted therapeutic strategies in the future. This guide provides a foundational understanding of the comparative effects of CRT0066101 and a methodological framework for its continued investigation.
References
Independent Verification of CRT0066101 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published half-maximal inhibitory concentration (IC50) values of CRT0066101, a potent inhibitor of Protein Kinase D (PKD). By summarizing data from multiple studies, this document serves as a resource for the independent verification of the compound's potency. Detailed experimental protocols for determining IC50 values are also provided to aid in the replication and validation of these findings.
Comparative Analysis of CRT0066101 IC50 Values
CRT0066101 is a selective, orally bioavailable, pan-PKD inhibitor targeting PKD1, PKD2, and PKD3 isoforms.[1] Its anti-tumor activity has been demonstrated in various cancer models, including pancreatic, colorectal, and breast cancer.[1] The following tables summarize the published biochemical and cellular IC50 values for CRT0066101 from various research publications.
Biochemical IC50 Values
The initially reported biochemical IC50 values demonstrate high potency against all three PKD isoforms. These values were determined using an in vitro kinase assay measuring the inhibition of peptide substrate phosphorylation.[2]
| Target | Published IC50 (nM) | Reference |
| PKD1 | 1 | [Harikumar et al., 2010][1][3][4] |
| PKD2 | 2.5 | [Harikumar et al., 2010][1][3] |
| PKD3 | 2 | [Harikumar et al., 2010][1][3] |
Cellular IC50 Values
Cellular IC50 values, which reflect the compound's activity in a more complex biological system, have been reported in different cancer cell lines. These values provide a more physiologically relevant measure of the inhibitor's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 1 | [Harikumar et al., 2010][3][5] |
| T24T | Bladder Cancer | 0.3333 | [Li et al., 2018][6] |
| T24 | Bladder Cancer | 0.4782 | [Li et al., 2018][6] |
| UMUC1 | Bladder Cancer | 0.4796 | [Li et al., 2018][6] |
| TCCSUP | Bladder Cancer | 1.4300 | [Li et al., 2018][6] |
Signaling Pathway of CRT0066101
CRT0066101 exerts its anti-cancer effects by inhibiting the PKD family of serine/threonine kinases. PKD isoforms are implicated in various cellular processes that promote cancer progression, including cell proliferation, survival, and migration. By inhibiting PKD, CRT0066101 modulates several downstream signaling pathways, including the NF-κB, MAPK (ERK), and AKT pathways, leading to cell cycle arrest and apoptosis.[1][6]
Caption: Signaling pathway of CRT0066101.
Experimental Protocols
To facilitate the independent verification of the IC50 values of CRT0066101, detailed protocols for both in vitro kinase assays and cell-based viability assays are provided below.
In Vitro Kinase Assay for IC50 Determination
This protocol is designed to measure the direct inhibitory effect of CRT0066101 on the enzymatic activity of purified PKD isoforms.
Materials:
-
Purified, active PKD1, PKD2, or PKD3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
PKD-specific peptide substrate
-
CRT0066101 stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of CRT0066101 in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the PKD enzyme and peptide substrate in kinase buffer to the desired working concentrations.
-
Assay Plate Setup: Add the diluted CRT0066101 or DMSO control to the wells of a 384-well plate.
-
Enzyme Addition: Add the diluted PKD enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the activity of the DMSO control as 100% and the no-enzyme control as 0%.
-
Plot the percent inhibition versus the logarithm of the CRT0066101 concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell Viability (MTT) Assay for IC50 Determination
This protocol measures the effect of CRT0066101 on the viability of cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells.[7][8]
Materials:
-
Cancer cell line of interest (e.g., Panc-1, T24)
-
Complete cell culture medium
-
CRT0066101 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO or solubilization buffer
-
96-well plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of CRT0066101 in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of CRT0066101. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data by setting the absorbance of the vehicle-treated cells as 100% viability.
-
Plot the percent viability versus the logarithm of the CRT0066101 concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope) with appropriate software.
-
Experimental Workflow for IC50 Verification
The following diagram illustrates a typical workflow for the independent verification of published IC50 values.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Phosphoproteomic Profiles of Cells Treated with CRT0066101 and Other PKD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphoproteomic changes induced by the Protein Kinase D (PKD) inhibitor CRT0066101 and other notable PKD inhibitors. The information is compiled from multiple studies to offer a comprehensive overview for researchers investigating PKD signaling and developing targeted therapies.
Introduction to PKD Inhibition and Phosphoproteomics
The Protein Kinase D (PKD) family of serine/threonine kinases plays a crucial role in various cellular processes, including proliferation, migration, apoptosis, and vesicle trafficking. Dysregulation of PKD signaling is implicated in several diseases, most notably cancer. Small molecule inhibitors targeting PKD are therefore valuable tools for both basic research and as potential therapeutics.
Phosphoproteomics, the large-scale analysis of protein phosphorylation, provides a powerful lens to understand the downstream effects of kinase inhibitors. By quantifying changes in the phosphorylation status of thousands of proteins, researchers can map the signaling pathways modulated by a specific inhibitor and identify its direct and indirect targets. This guide focuses on the phosphoproteomic profile of CRT0066101, a potent and specific pan-PKD inhibitor, and compares its effects with those of other PKD inhibitors where data is available.
Comparative Analysis of Phosphoproteomic Data
Direct comparative phosphoproteomic studies between CRT0066101 and other specific PKD inhibitors in the same experimental system are limited in the current literature. Therefore, this section summarizes the key phosphoproteomic findings from separate studies on CRT0066101 and other inhibitors. It is important to note that differences in cell types, experimental conditions, and analytical platforms may influence the results, and direct comparisons should be interpreted with caution.
CRT0066101
CRT0066101 is a well-characterized pan-PKD inhibitor with high potency for PKD1, PKD2, and PKD3.[1] Phosphoproteomic analyses have been instrumental in elucidating its mechanism of action, particularly in cancer models.
A key study in triple-negative breast cancer (TNBC) cells utilized isobaric tags for relative and absolute quantitation (iTRAQ) to compare the phosphoproteomes of cells treated with and without CRT0066101.[2][3] This analysis revealed that CRT0066101 treatment leads to significant alterations in a complex signaling network, impacting multiple cancer-driving factors.
Table 1: Key Phosphorylation Changes Induced by CRT0066101 in Triple-Negative Breast Cancer Cells [2][3]
| Protein | Phosphorylation Site(s) | Effect of CRT0066101 | Associated Function |
| MYC | T58/S62 | Decreased | Cell proliferation, survival |
| MAPK1/3 (ERK2/1) | T202/Y204 | Decreased | Tumor growth, survival |
| AKT | S473 | Decreased | Cell growth, apoptosis |
| YAP | S127 | Decreased | Tumorigenesis, cell growth |
| CDC2 (CDK1) | T14 | Decreased | Cell cycle progression (G1 arrest) |
These findings demonstrate that CRT0066101 exerts its anti-cancer effects by inhibiting the phosphorylation of key nodes in oncogenic signaling pathways, ultimately leading to decreased proliferation, cell cycle arrest, and increased apoptosis.[2][3]
Other PKD Inhibitors
While comprehensive phosphoproteomic data for other specific PKD inhibitors is less abundant, some studies have shed light on their downstream effects.
-
1-Naphthyl PP1 (1-NA-PP1): This compound is another pan-PKD inhibitor. A study on cholangiocarcinoma (CCA) cells identified the PKD family as critical regulators of CCA progression and validated 1-NA-PP1 as a potent inhibitor of CCA cell proliferation, migration, and invasion.[4] While a full quantitative phosphoproteomic profile was not detailed, the study suggests that 1-NA-PP1's mechanism involves the suppression of oncogenic signaling pathways driven by PRKD1, PRKD2, and PRKD3.[4]
-
CID755673: This inhibitor has been shown to reduce proliferation, migration, and invasion in prostate cancer cells.[5] Its mechanism is linked to blocking the cell cycle. Although detailed phosphoproteomic data is not available, its effects on cell cycle regulators are likely mediated through altered phosphorylation events.
Due to the lack of direct comparative studies, a side-by-side quantitative table is not feasible at this time. However, the available data suggests that different PKD inhibitors, while targeting the same kinase family, may exhibit distinct effects on the phosphoproteome depending on the cellular context and potential off-target activities.
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in phosphoproteomic studies of kinase inhibitors.
General Workflow for Quantitative Phosphoproteomics
The overall workflow for analyzing the phosphoproteomic effects of PKD inhibitors typically involves several key steps, as illustrated in the diagram below.
Caption: General workflow for quantitative phosphoproteomics of kinase inhibitor-treated cells.
Detailed Methodologies
1. Cell Culture and Inhibitor Treatment:
-
Cells (e.g., MDA-MB-231 for TNBC) are cultured under standard conditions.
-
Cells are treated with the PKD inhibitor (e.g., CRT0066101 at a specific concentration and duration) or a vehicle control (e.g., DMSO).
2. Protein Extraction and Digestion:
-
Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein concentration is determined, and equal amounts of protein from each condition are taken for further processing.
-
Proteins are reduced, alkylated, and then digested into peptides, typically using trypsin.
3. Isobaric Labeling (iTRAQ):
-
Peptides from different experimental conditions (e.g., control vs. CRT0066101-treated) are labeled with different isobaric tags (e.g., iTRAQ reagents).
-
Labeled peptides are then mixed in equal proportions.
4. Phosphopeptide Enrichment:
-
The mixed peptide sample is subjected to phosphopeptide enrichment to selectively isolate peptides containing phosphate (B84403) groups.
-
Commonly used methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
The mass spectrometer fragments the peptides and measures the masses of the fragments, allowing for peptide sequencing and identification of phosphorylation sites.
-
The reporter ions from the iTRAQ tags are also measured to determine the relative abundance of each phosphopeptide in the different samples.
6. Data Analysis and Bioinformatics:
-
The raw MS data is processed using specialized software to identify phosphopeptides and quantify their relative abundance.
-
Statistical analysis is performed to identify phosphopeptides that show significant changes in abundance upon inhibitor treatment.
-
Bioinformatics tools are used to map the identified phosphoproteins to signaling pathways and to perform functional enrichment analysis.
Signaling Pathways Modulated by PKD Inhibitors
The following diagrams illustrate the known signaling pathways affected by CRT0066101. As comprehensive phosphoproteomic data for other inhibitors is limited, a similar detailed diagram for them cannot be constructed at this time.
CRT0066101 Signaling Pathway
Caption: Signaling pathway inhibited by CRT0066101.
This diagram illustrates how CRT0066101 inhibits the PKD family of kinases, leading to a decrease in the phosphorylation of several key downstream targets. This, in turn, results in reduced cell proliferation, increased apoptosis, and cell cycle arrest at the G1 phase.[2][3]
Conclusion
Phosphoproteomic profiling has been invaluable in deciphering the molecular mechanisms of the PKD inhibitor CRT0066101. The data clearly indicates that CRT0066101 broadly impacts cancer cell signaling by inhibiting the phosphorylation of multiple crucial oncogenic proteins. While similar comprehensive and comparative data for other PKD inhibitors is not yet widely available, the existing research suggests that targeting the PKD family has significant therapeutic potential. Future studies employing standardized phosphoproteomic workflows to directly compare different PKD inhibitors will be essential for a more nuanced understanding of their individual and comparative efficacy and for the development of more precise targeted therapies.
References
- 1. biotech.cornell.edu [biotech.cornell.edu]
- 2. Quantitative Proteomics and Phosphoproteomics Support a Role for Mut9-Like Kinases in Multiple Metabolic and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative phosphoproteomic analysis using iTRAQ method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Phosphoproteomics Reveals Crosstalk Between Phosphorylation and O-GlcNAc in the DNA Damage Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of CRT0066101 Dihydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential safety and logistical information for the proper disposal of CRT0066101 dihydrochloride (B599025), a potent inhibitor of protein kinase D (PKD) isoforms.
CRT0066101 dihydrochloride is a valuable tool in cancer research, capable of blocking cell proliferation and inducing apoptosis in pancreatic cancer cells.[1] However, its safe handling and disposal are crucial to protect both laboratory personnel and the environment. The Safety Data Sheet (SDS) for CRT0066101 (hydrochloride) classifies the substance as harmful if swallowed and slightly hazardous to water. Therefore, it is imperative that this compound is not disposed of with household garbage and is prevented from entering sewage systems, ground water, or water courses.
Disposal of this compound must always be carried out in accordance with local, regional, national, and international regulations.
Key Safety and Disposal Information
To facilitate a quick and clear understanding of the hazards and necessary precautions, the following table summarizes the key data for this compound.
| Parameter | Information | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | SDS |
| Signal Word | Warning | SDS |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water | SDS |
| Primary Disposal Guideline | Dispose of contents/container in accordance with local/regional/national/international regulations. | SDS |
| Environmental Protection | Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | SDS |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is a general guideline and should be adapted to comply with the specific regulations of your institution and region.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
- Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
2. Waste Segregation and Collection:
- Solid Waste:
- Collect any unused or expired solid this compound in a designated, clearly labeled, and sealed waste container.
- Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
- The container should be labeled as "Hazardous Chemical Waste" and should specifically list "this compound".
- Liquid Waste:
- Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
- The label should indicate "Hazardous Chemical Waste" and list all chemical components of the solution, including the solvent and the approximate concentration of this compound.
- Never pour solutions containing this compound down the drain.
3. Decontamination of Labware:
- All glassware and equipment that have come into contact with this compound should be decontaminated.
- Rinse the contaminated items with an appropriate solvent (e.g., the solvent used to dissolve the compound, followed by a rinse with a cleaning agent and water).
- The initial rinseate should be collected as hazardous liquid waste.
4. Waste Storage:
- Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
- Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Ensure that all required documentation for the waste disposal is completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
